Benzoyl leuco methylene blue
Description
Structure
3D Structure
Properties
IUPAC Name |
[3,7-bis(dimethylamino)phenothiazin-10-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-24(2)17-10-12-19-21(14-17)28-22-15-18(25(3)4)11-13-20(22)26(19)23(27)16-8-6-5-7-9-16/h5-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKURGBYDCVNWKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061639 | |
| Record name | 10H-Phenothiazine-3,7-diamine, 10-benzoyl-N,N,N',N'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249-97-4 | |
| Record name | 3,7-Bis(dimethylamino)-10-benzoylphenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1249-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylene blue leucobenzoyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001249974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl leuco methylene blue | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, [3,7-bis(dimethylamino)-10H-phenothiazin-10-yl]phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 10H-Phenothiazine-3,7-diamine, 10-benzoyl-N,N,N',N'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-benzoyl-3,7-bis(dimethylamino)phenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.641 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzoyl Leuco Methylene Blue: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoyl Leuco Methylene Blue (BLMB) is a stabilized, colorless (leuco) form of the well-known redox indicator, Methylene Blue. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of BLMB, with a focus on its utility in experimental research and diagnostics. Detailed methodologies for its synthesis and its use in enzyme and reactive oxygen species (ROS) assays are presented to facilitate its practical implementation in the laboratory.
Introduction
This compound is a versatile chromogenic substrate valued for its high sensitivity in detecting oxidative processes.[1] In its reduced, colorless state, BLMB is stable and can be employed in various analytical systems. Upon oxidation, it is converted to the intensely colored Methylene Blue, providing a robust and quantifiable colorimetric signal.[1] This transition forms the basis of its application in diverse fields, including enzyme kinetics, antioxidant capacity assessment, and the detection of cellular oxidative stress.[1] Its mechanism relies on a reversible redox reaction, where the leuco form donates electrons to an oxidizing agent, resulting in the formation of the blue quinone-imine structure of Methylene Blue.[1]
Chemical Structure and Properties
This compound is a derivative of the phenothiazine dye, Methylene Blue. The addition of a benzoyl group at the 10-position of the phenothiazine ring system stabilizes the molecule in its reduced, leuco form, preventing its ready auto-oxidation.[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | [3,7-bis(dimethylamino)phenothiazin-10-yl]-phenylmethanone | [1] |
| CAS Number | 1249-97-4 | |
| Molecular Formula | C₂₃H₂₃N₃OS | [2] |
| Molecular Weight | 389.52 g/mol | [2] |
| Appearance | White to pale yellow to green powder | [2] |
| Melting Point | 198 °C | |
| Purity | ≥96% (HPLC) | [2] |
Solubility
This compound is soluble in a range of organic solvents.[3] The following table provides information for preparing stock solutions at various concentrations.
| Solvent | 1 mM | 5 mM | 10 mM | 50 mM | 100 mM |
| Volume to dissolve 1 mg | 2.57 mL | 0.51 mL | 0.26 mL | 0.05 mL | 0.03 mL |
| Volume to dissolve 5 mg | 12.84 mL | 2.57 mL | 1.28 mL | 0.26 mL | 0.13 mL |
| Volume to dissolve 10 mg | 25.67 mL | 5.13 mL | 2.57 mL | 0.51 mL | 0.26 mL |
| Volume to dissolve 20 mg | 51.35 mL | 10.27 mL | 5.13 mL | 1.03 mL | 0.51 mL |
| Volume to dissolve 25 mg | 64.18 mL | 12.84 mL | 6.42 mL | 1.28 mL | 0.64 mL |
Note: The table is based on calculations from the molecular weight. For higher concentrations, warming the solution to 37°C and using an ultrasonic bath may be necessary. Stock solutions can be stored at -20°C for several months.[3]
Spectral Properties
The utility of this compound as a chromogenic substrate is due to the distinct spectral change upon its oxidation to Methylene Blue. While BLMB itself is colorless, Methylene Blue exhibits a strong absorption in the visible region.
| Compound | Absorption Maxima (λmax) | Reference |
| Methylene Blue | 246 nm, 292 nm, ~665 nm | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process involving the reduction of Methylene Blue to its unstable leuco form, followed by acylation with benzoyl chloride to form the stable, colorless product.[1]
Materials:
-
Methylene Blue
-
Deionized water
-
Toluene
-
Sodium dithionite (Na₂S₂O₄)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Benzoyl chloride
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas supply
-
Standard laboratory glassware, including a jacketed reactor or a round-bottom flask with a reflux condenser.
Procedure:
-
Reduction of Methylene Blue:
-
Dissolve Methylene Blue monohydrate (e.g., 1.2 g, 3.2 mmol) in deionized water (100 mL) in a reaction vessel.[5]
-
Add toluene (150 mL) to the Methylene Blue solution.[5] The Methylene Blue will remain in the aqueous phase.
-
Heat the biphasic mixture to 60°C with vigorous stirring under a nitrogen atmosphere.[5]
-
Add sodium dithionite (e.g., 1.116 g, 6.4 mmol) to the reaction mixture.[5] The blue color of the aqueous phase will fade to yellow as the Methylene Blue is reduced to Leuco Methylene Blue.
-
Add anhydrous sodium carbonate (e.g., 680 mg, 6.4 mmol) to the mixture. This will facilitate the transfer of the Leuco Methylene Blue into the toluene phase.[5]
-
Continue vigorous stirring for approximately 15 minutes until both phases become clear, indicating the successful transfer of Leuco Methylene Blue into the organic phase.[5]
-
-
Benzoylation of Leuco Methylene Blue:
-
Separate the toluene phase containing the Leuco Methylene Blue and dry it over anhydrous sodium sulfate under a nitrogen atmosphere.
-
In a separate flask under a nitrogen atmosphere, add the dried toluene solution of Leuco Methylene Blue.
-
Slowly add benzoyl chloride to the solution with stirring. The reaction proceeds via a nucleophilic acyl substitution.
-
The reaction mixture can be monitored for the disappearance of the Leuco Methylene Blue.
-
Upon completion, the crude this compound can be isolated by removing the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.
-
Caption: Workflow for the synthesis of this compound.
Horseradish Peroxidase (HRP) Assay
This compound is an excellent substrate for the enzymatic assay of horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of BLMB to produce the intensely colored Methylene Blue, which can be quantified spectrophotometrically.[6]
Materials:
-
This compound (BLMB) stock solution (e.g., in DMSO)
-
Hydrogen peroxide (H₂O₂) solution
-
Horseradish peroxidase (HRP) standards and samples
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, BLMB solution, and H₂O₂ solution in a cuvette or microplate well.
-
Initiate the reaction by adding a known amount of HRP standard or sample to the reaction mixture.
-
Immediately measure the increase in absorbance at approximately 665 nm over time.
-
The rate of increase in absorbance is directly proportional to the HRP activity.
-
A standard curve can be generated using known concentrations of HRP to determine the activity in unknown samples.
Caption: Experimental workflow for a horseradish peroxidase assay using BLMB.
Detection of Cellular Reactive Oxygen Species (ROS)
Leuco methylene blue derivatives are effective probes for the detection of reactive oxygen species (ROS) in living cells. The non-fluorescent leuco form can readily diffuse across cell membranes. Once inside the cell, it is oxidized by ROS to the fluorescent Methylene Blue, providing a "turn-on" signal that can be measured by fluorescence microscopy or a microplate reader. The following is a general protocol that can be adapted for BLMB or similar leuco dyes.
Materials:
-
Leuco dye stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (serum-free for loading)
-
Phosphate-buffered saline (PBS)
-
ROS inducer (e.g., H₂O₂, as a positive control)
-
Cultured cells (adherent or in suspension)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Preparation:
-
Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and culture until they reach the desired confluency.
-
-
Probe Loading:
-
ROS Detection:
-
Remove the loading buffer and wash the cells twice with warm PBS to remove any excess probe.[7]
-
Add fresh, pre-warmed culture medium to the cells.
-
Treat the cells with the desired experimental compounds or a known ROS inducer.
-
Image the cells using a fluorescence microscope with appropriate filters (e.g., excitation ~660 nm, emission ~680 nm) or measure the fluorescence intensity using a microplate reader.[7][8]
-
Caption: General workflow for cellular ROS detection using a leuco dye.
Signaling and Reaction Pathways
The fundamental reaction underlying the utility of this compound is its oxidation to Methylene Blue. This reaction is central to its application as a redox indicator and a probe for oxidative processes.
Caption: Reversible redox reaction of this compound.
Conclusion
This compound is a valuable tool for researchers in various scientific disciplines. Its stability in the reduced form and the robust colorimetric change upon oxidation make it a highly sensitive and reliable indicator for oxidative processes. The detailed protocols provided in this guide for its synthesis and application in key assays are intended to facilitate its adoption and use in the laboratory, ultimately contributing to advancements in our understanding of redox biology and the development of new diagnostic and therapeutic strategies.
References
- 1. This compound | For Research Use [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CAS:1249-97-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. UV-Vis Spectrum of Methylene Blue | SIELC Technologies [sielc.com]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Synthesis and Purification of Benzoyl Leuco Methylene Blue for Researchers and Drug Development Professionals
Introduction: Benzoyl leuco methylene blue (BLMB) is a stabilized, colorless derivative of methylene blue (MB). Its unique redox properties make it a valuable tool in various scientific disciplines, particularly as a sensitive chromogenic probe for detecting reactive oxygen species (ROS) in biomedical research and as a potential intermediate in the synthesis of high-purity methylene blue for therapeutic applications. This technical guide provides an in-depth overview of the synthesis and purification of BLMB, including detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers, scientists, and drug development professionals in their work with this versatile compound.
Synthesis of this compound
The synthesis of BLMB is a two-step process that first involves the reduction of the intensely colored methylene blue to its unstable, colorless leuco form, leuco methylene blue (LMB). The subsequent step is the benzoylation of LMB to form the stable, colorless BLMB. This derivatization "caps" the reactive leuco form, preventing its rapid re-oxidation.[1]
Step 1: Reduction of Methylene Blue to Leuco Methylene Blue
The initial step involves the reduction of the thiazine dye, methylene blue. This is a reversible reaction where the blue methylene blue is converted to the colorless leuco form.[1] This reduction must be carried out under an inert atmosphere to prevent immediate re-oxidation by atmospheric oxygen.[1]
A common and effective reducing agent for this transformation is sodium dithionite (Na₂S₂O₄).[2] The reaction is typically performed in a biphasic system, often utilizing water and an immiscible organic solvent like toluene.[1][2] Methylene blue is soluble in the aqueous phase, where the reduction occurs.[2]
Step 2: Benzoylation of Leuco Methylene Blue
Once the leuco methylene blue is formed, it is functionalized with a benzoyl group, typically using benzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom at the 10-position of the phenothiazine structure of LMB attacks the electrophilic carbonyl carbon of benzoyl chloride.[1] This benzoylation step stabilizes the molecule and locks it in its colorless form.[1] The addition of a base, such as sodium carbonate, facilitates the deprotonation of LMB, increasing its solubility in the organic phase and driving the reaction forward.[1][2]
Experimental Protocols
The following protocols are detailed methodologies for the synthesis and purification of this compound.
Synthesis of this compound
This protocol is adapted from established laboratory procedures.[2]
Materials:
-
Methylene blue monohydrate
-
Toluene
-
Deionized water
-
Acetone
-
Sodium dithionite (Na₂S₂O₄)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Benzoyl chloride
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: In a three-neck round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, dissolve methylene blue monohydrate (e.g., 1.2 g, 3.2 mmol) in deionized water (100 mL).
-
Solvent Addition: Add toluene (150 mL) to the aqueous solution of methylene blue. Use a small amount of acetone to rinse the walls of the flask to ensure all the methylene blue is in the solution.
-
Inert Atmosphere: Heat the mixture to 60°C while flushing with nitrogen gas to create an inert atmosphere. The heat will also help evaporate the acetone. The aqueous phase will be dark blue, and the toluene phase will have a pinkish hue.[2]
-
Reduction: Once a steady flow of nitrogen is established, add a solution of sodium dithionite (e.g., 1.1 g, 6.4 mmol) in deionized water to the reaction mixture. The blue color of the methylene blue will turn to a yellow, characteristic of leuco methylene blue.[2]
-
Phase Transfer: Following the reduction, add anhydrous sodium carbonate (e.g., 0.68 g, 6.4 mmol) to the mixture. Stir vigorously for approximately 15 minutes. The leuco methylene blue will transfer to the toluene phase, and both phases should become clear.[2]
-
Benzoylation: Separate the organic (toluene) phase containing the leuco methylene blue and dry it over anhydrous sodium sulfate. In a separate flask under a nitrogen atmosphere, add the dried toluene solution to a solution of benzoyl chloride in toluene. The reaction can proceed overnight at room temperature.
-
Work-up: After the reaction is complete, wash the organic phase sequentially with a saturated sodium bicarbonate solution, a dilute hydrochloric acid solution (e.g., 0.01 N), and brine.[2] The organic phase can then be dried and the solvent removed under reduced pressure to yield crude this compound.
Purification of this compound
Purification of the crude product is crucial to remove unreacted starting materials, by-products, and residual solvents.[1] A combination of techniques is often employed to achieve high purity.
Recrystallization
Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical and depends on the solubility of BLMB and its impurities. Solvents in which BLMB is soluble include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] Experimentation with different solvent systems (e.g., ethanol/water, toluene/heptane) may be necessary to find the optimal conditions for obtaining high-purity crystals.
Column Chromatography
For a higher degree of purification, column chromatography is an effective technique.[1]
Stationary Phase: Activated silica gel is a commonly used stationary phase.[1]
Mobile Phase: A solvent system that allows for good separation of BLMB from its impurities needs to be determined. This is typically done using thin-layer chromatography (TLC) to screen different solvent mixtures. A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.
Procedure:
-
Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, less polar mobile phase and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude BLMB in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity of the solvent mixture.
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure BLMB and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data
The yield and purity of this compound are critical parameters for its application. The following tables summarize some of the reported quantitative data.
| Parameter | Value | Reference |
| Purity (HPLC) | ≥ 96% | [4] |
| Purity (HPLC) | > 96.0% | [5] |
| Purity (HPLC) | > 98% | [3] |
| Purity (HPLC) | +99% | [6] |
| Melting Point | 198 °C | [4] |
| Molecular Formula | C₂₃H₂₃N₃OS | [4] |
| Molecular Weight | 389.52 g/mol | [4] |
Table 1: Physicochemical Properties and Purity of this compound
| Synthesis Step | Reagents | Conditions | Yield | Reference |
| Reduction of MB | Sodium dithionite | Water/Toluene, 60°C, N₂ atmosphere | Not specified | [2] |
| Benzoylation of LMB | Benzoyl chloride | Toluene, Room Temperature, N₂ atmosphere | Not specified | [2] |
| Overall Synthesis & Purification | - | - | 80% | [6] |
Table 2: Synthesis Yields of this compound
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| DMSO | Soluble |
| Acetone | Soluble |
Table 3: Solubility of this compound[3]
Visualizations
The following diagrams illustrate the key processes described in this guide.
References
- 1. This compound | For Research Use [benchchem.com]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. This compound | CAS:1249-97-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 1249-97-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Physical and Chemical Properties of N-benzoylleucomethylene blue
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzoylleucomethylene blue (B LMB) is a redox-active, chromogenic compound derived from the well-known phenothiazine dye, methylene blue. In its reduced, leuco form, it is colorless, but upon oxidation, it transforms into the intensely colored methylene blue. This distinct colorimetric transition forms the basis of its primary application as a sensitive substrate in various enzymatic assays, particularly for detecting oxidative processes mediated by enzymes like horseradish peroxidase. This technical guide provides a comprehensive overview of the physical and chemical properties of N-benzoylleucomethylene blue, including detailed experimental protocols for its synthesis, purification, and characterization, as well as its application in biochemical assays. The information presented is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, analytical chemistry, and drug development.
Physical and Chemical Properties
N-benzoylleucomethylene blue is a white to pale yellow or green powder.[1] Its stability and compatibility with various solvents make it a versatile reagent in laboratory settings.[1]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of N-benzoylleucomethylene blue.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₃N₃OS | [1][2] |
| Molecular Weight | 389.52 g/mol | [1] |
| Melting Point | 198 °C | [1][2] |
| Boiling Point (Predicted) | 589.3 ± 50.0 °C | [2] |
| Density (Predicted) | 1.258 ± 0.06 g/cm³ | [2] |
| Appearance | White to pale yellow to green powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Very faint turbidity in hot Toluene. | [2] |
| Purity (Typical) | ≥ 96% (HPLC) | [1] |
| CAS Number | 1249-97-4 | [1] |
| pKa (Predicted) | 5.80 ± 0.20 | [2] |
Synthesis and Purification
The synthesis of N-benzoylleucomethylene blue involves a two-step process: the reduction of methylene blue to its leuco form, followed by N-acylation with benzoyl chloride.
Synthesis Protocol
This protocol is a generalized procedure based on the synthesis of N-acyl phenothiazine derivatives.
Materials:
-
Methylene blue
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Sodium carbonate (Na₂CO₃)
-
Benzoyl chloride
-
Toluene
-
Deionized water
-
Nitrogen gas
Procedure:
-
Reduction of Methylene Blue:
-
Dissolve methylene blue in deionized water in a reaction flask.
-
Add toluene to the solution.
-
Heat the mixture to approximately 60°C with stirring.
-
Flush the flask with nitrogen gas to create an inert atmosphere.
-
Slowly add sodium hydrosulfite to the reaction mixture. The deep blue color of the methylene blue solution will fade to a yellow or colorless solution, indicating the formation of leucomethylene blue.
-
Add sodium carbonate to the solution to act as a base, which facilitates the transfer of leucomethylene blue into the toluene phase.
-
-
N-Benzoylation:
-
Separate the toluene phase containing the leucomethylene blue.
-
Cool the toluene solution in an ice bath under a nitrogen atmosphere.
-
Slowly add benzoyl chloride to the stirred solution.
-
Allow the reaction to proceed at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
-
Purification Protocol
Materials:
-
Crude N-benzoylleucomethylene blue solution in toluene
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Extraction:
-
Wash the reaction mixture with deionized water to remove any water-soluble impurities.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
-
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure N-benzoylleucomethylene blue.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
-
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of N-benzoylleucomethylene blue.
Spectroscopic and Electrochemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of N-benzoylleucomethylene blue.
General Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of purified N-benzoylleucomethylene blue in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Spectral Interpretation: The ¹H NMR spectrum is expected to show signals in the aromatic region (around 7-8 ppm) corresponding to the protons of the benzoyl group and the phenothiazine core, as well as signals in the aliphatic region (around 2-3 ppm) for the methyl protons of the dimethylamino groups. The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is used to determine the absorption properties of the molecule. As N-benzoylleucomethylene blue is colorless, its UV absorption is of primary interest. The oxidized form, methylene blue, has a characteristic strong absorption in the visible region.
General Protocol:
-
Sample Preparation: Prepare a dilute solution of N-benzoylleucomethylene blue in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Blank Measurement: Use the pure solvent as a blank to zero the spectrophotometer.
-
Spectrum Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm.
-
Analysis: N-benzoylleucomethylene blue is expected to show absorption bands in the UV region. Upon oxidation to methylene blue, a strong absorption peak will appear in the visible range, typically around 665 nm.
Electrochemical Analysis: Cyclic Voltammetry
Cyclic voltammetry (CV) is employed to study the redox behavior of N-benzoylleucomethylene blue.
General Protocol:
-
Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: Prepare a solution of N-benzoylleucomethylene blue in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Data Acquisition: Scan the potential between a suitable range (e.g., -1.0 V to +1.0 V vs. Ag/AgCl) at a specific scan rate (e.g., 100 mV/s).
-
Analysis: The cyclic voltammogram will show the oxidation and reduction peaks corresponding to the redox couple of N-benzoylleucomethylene blue and its oxidized form.
Application as a Chromogenic Substrate
N-benzoylleucomethylene blue is an excellent chromogenic substrate for horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of N-benzoylleucomethylene blue to methylene blue, resulting in the formation of a deep blue color that can be quantified spectrophotometrically.
HRP Assay Protocol
Materials:
-
N-benzoylleucomethylene blue solution
-
Horseradish peroxidase (HRP) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Microplate reader or spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of N-benzoylleucomethylene blue, HRP, and H₂O₂ in the phosphate buffer.
-
Reaction Mixture: In a microplate well or a cuvette, add the phosphate buffer, the N-benzoylleucomethylene blue solution, and the HRP solution.
-
Initiation of Reaction: Start the reaction by adding the H₂O₂ solution to the mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific period.
-
Measurement: Measure the absorbance of the resulting blue color at a wavelength of approximately 665 nm. The increase in absorbance is proportional to the HRP activity.
HRP Assay Workflow
Caption: Workflow for a horseradish peroxidase (HRP) assay using N-benzoylleucomethylene blue.
Reaction Mechanism in HRP Assay
Caption: Oxidation of N-benzoylleucomethylene blue catalyzed by HRP.
Conclusion
N-benzoylleucomethylene blue is a valuable chemical tool with well-defined physical and chemical properties. Its primary utility lies in its role as a sensitive chromogenic substrate for detecting oxidative enzymes like horseradish peroxidase. The straightforward synthesis, purification, and analytical protocols outlined in this guide provide a solid foundation for researchers and professionals to utilize this compound effectively in their work. The provided workflows and diagrams offer a clear visual representation of the key experimental processes, facilitating a deeper understanding and practical application of N-benzoylleucomethylene blue in various scientific disciplines.
References
A Technical Guide to the Solubility of Benzoyl Leuco Methylene Blue in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Benzoyl Leuco Methylene Blue (BLMB) in various organic solvents. BLMB, the reduced and benzoylated form of Methylene Blue, is a versatile molecule utilized as a redox indicator and a stable precursor for leuco-methylene blue.[1] Understanding its solubility is critical for its application in chemical syntheses, analytical assays, and various research and development settings. This document compiles available solubility data, outlines experimental protocols for its determination and synthesis, and provides visual workflows to facilitate its practical application.
Core Concepts and Applications
This compound is a colorless derivative of the well-known blue dye, Methylene Blue. The benzoyl group stabilizes the leuco form, preventing its rapid auto-oxidation.[1] This stability makes BLMB a useful chromogenic substrate in various biochemical assays where the generation of an oxidizing agent can be monitored by the conversion of BLMB back to the intensely colored Methylene Blue.[1] Its applications are found in histology, microbiology for staining, and as a redox indicator in chemical reactions.[1]
Solubility Profile of this compound
Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in peer-reviewed literature. However, qualitative solubility information is available from various chemical suppliers and research articles. This information is summarized in the table below.
| Solvent | Chemical Formula | Qualitative Solubility | Reference |
| Chloroform | CHCl₃ | Soluble | [2] |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | [2] |
| Ethyl Acetate | C₄H₈O₂ | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | [2] |
| Acetone | C₃H₆O | Soluble | [2] |
| Toluene | C₇H₈ | Very faint turbidity in hot toluene | [3][4][5] |
| Benzene | C₆H₆ | Mentioned as a solvent in decomposition studies | |
| Xylene | C₈H₁₀ | Mentioned as a solvent in decomposition studies | |
| Petroleum Ether | N/A | Mentioned as a solvent in decomposition studies |
Note: For enhanced solubility, it is often recommended to gently warm the solution to approximately 37°C and utilize an ultrasonic bath to aid in dissolution.[2] Stock solutions, once prepared, should be stored at or below -20°C to maintain stability.[2]
Experimental Protocols
General Protocol for Determining Solubility
While specific experimental data for BLMB is scarce, a general and reliable method for determining the solubility of a compound like BLMB in an organic solvent involves the isothermal equilibrium method.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with airtight seals (e.g., screw-cap vials with PTFE septa)
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid ensures that saturation will be reached.
-
Equilibration: Securely seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle to the bottom of the vials. It is crucial to maintain the temperature during this step.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.
-
Dilution and Analysis: Accurately dilute the filtered aliquot with a known volume of the solvent. Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of BLMB in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results can be expressed in units such as g/L, mg/mL, or molarity.
Synthesis of this compound
The synthesis of BLMB typically involves a two-step process: the reduction of Methylene Blue to its leuco form, followed by acylation with benzoyl chloride.
Materials:
-
Methylene Blue
-
Deionized water
-
Toluene
-
Sodium dithionite (reducing agent)
-
Sodium carbonate (base)
-
Benzoyl chloride
-
Anhydrous sodium sulfate
-
Reaction flask
-
Separatory funnel
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolution of Methylene Blue: Dissolve Methylene Blue in deionized water in a reaction flask. Add an equal volume of toluene to create a biphasic system.
-
Reduction to Leuco-Methylene Blue: While stirring vigorously under an inert atmosphere (e.g., nitrogen), add sodium dithionite to the aqueous phase. The characteristic blue color of the Methylene Blue will disappear as it is reduced to the colorless leuco-methylene blue.
-
Phase Transfer: Add sodium carbonate to the mixture. The base deprotonates the leuco-methylene blue, increasing its solubility in the organic phase and facilitating its transfer from the aqueous layer to the toluene layer.
-
Acylation: Separate the toluene layer containing the leuco-methylene blue and dry it over anhydrous sodium sulfate. In a separate flask under an inert atmosphere, add benzoyl chloride to the dried toluene solution. The reaction of leuco-methylene blue with benzoyl chloride yields the stable, colorless this compound.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent to remove unreacted starting materials and byproducts.
Visualizing Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.
Caption: Synthesis of this compound.
Caption: Protocol for Solubility Determination.
References
- 1. This compound | For Research Use [benchchem.com]
- 2. This compound | CAS:1249-97-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. chembk.com [chembk.com]
- 4. This compound CAS#: 1249-97-4 [m.chemicalbook.com]
- 5. This compound | 1249-97-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
The BMLB/MB (Biliverdin/Bilirubin) Redox Couple: An In-depth Technical Guide to its Electron Transfer Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biliverdin/bilirubin (BMLB/MB) redox couple, more commonly referred to as the biliverdin/bilirubin (BV/BR) redox couple, represents a pivotal intersection of heme catabolism, antioxidant defense, and cellular signaling. This technical guide provides a comprehensive overview of the electron transfer mechanism at the core of this couple, focusing on the enzymatic reduction of biliverdin to bilirubin by biliverdin reductase (BVR). While biliverdin was once considered a mere intermediate in heme degradation, it is now recognized, along with its potent antioxidant product bilirubin, as a key player in cellular homeostasis and a potential therapeutic target. This document will delve into the quantitative aspects of this redox system, detail the experimental protocols for its study, and visualize the intricate pathways and workflows involved.
The central reaction of this redox couple is the two-electron reduction of biliverdin, a green tetrapyrrolic bile pigment, to bilirubin, a yellow-orange pigment. This conversion is not a spontaneous event but rather an enzymatically driven process that consumes reducing equivalents in the form of NAD(P)H. The physiological significance of this energy expenditure lies in the potent antioxidant and cytoprotective properties of bilirubin. The subsequent oxidation of bilirubin back to biliverdin by reactive oxygen species (ROS) completes a catalytic cycle that can amplify the antioxidant capacity within the cell.[1]
Core Electron Transfer Mechanism
The conversion of biliverdin to bilirubin is catalyzed by the enzyme biliverdin reductase (BVR), a highly conserved protein with unique dual-cofactor and dual-pH optima.[2] The enzyme facilitates the transfer of a hydride ion (a proton and two electrons) from either NADH or NADPH to the central methene bridge of the biliverdin molecule.
The Role of Biliverdin Reductase (BVR)
Biliverdin reductase is a monomeric protein comprising two principal domains: an N-terminal Rossmann fold that serves as the binding site for the NAD(P)H cofactor, and a C-terminal domain that houses the catalytic active site where biliverdin binds.[2] The active site cleft is formed at the interface of these two domains.
The catalytic mechanism is proposed to proceed in a stepwise manner:
-
Protonation: The reaction is initiated by the protonation of a nitrogen atom on one of the pyrrole rings of biliverdin. While specific residues like His153 were initially proposed to be the proton donor, site-directed mutagenesis studies have suggested that the proton may originate from the bulk solvent.[3]
-
Hydride Transfer: Following protonation, a hydride ion is transferred from the C4 position of the nicotinamide ring of the bound NAD(P)H to the C10 position (the central methene bridge) of the biliverdin molecule. This transfer reduces the double bond at the methene bridge to a single bond, forming bilirubin.
Computational studies, including quantum mechanics/molecular mechanics (QM/MM) calculations, support a mechanism involving a positively charged pyrrole intermediate, suggesting that protonation precedes hydride transfer.[3]
Thermodynamics of the BMLB/MB Redox Couple
A critical parameter for understanding any redox couple is its standard reduction potential (E°'). However, a definitive value for the biliverdin/bilirubin couple under standard physiological conditions (pH 7.4, 25 °C) is not well-established in the literature. This is largely due to the poor solubility of bilirubin in aqueous solutions at physiological pH, which complicates direct electrochemical measurements.
Electrochemical studies performed in non-aqueous solvents like N,N-dimethylformamide (DMF) have shown that the reduction of biliverdin to bilirubin is possible, but the potentials are not directly translatable to a physiological context.[4]
Despite the lack of a precise E°' value, it is clear that the reduction of biliverdin to bilirubin is an energetically demanding process, as it is coupled to the oxidation of NAD(P)H.[2] The Gibbs free energy change (ΔG) for the reaction is positive, indicating a non-spontaneous process that requires enzymatic catalysis and an energy input from the reducing cofactor. Theoretical calculations have shown that the resulting bilirubin molecule is stabilized by extensive intramolecular hydrogen bonding, which contributes to the overall thermodynamics of the reaction.
Quantitative Data
The following tables summarize key quantitative data related to the BMLB/MB redox couple and the enzyme biliverdin reductase.
Table 1: Kinetic Parameters of Rat Liver Biliverdin Reductase
| Parameter | Value (with NADPH) | Value (with NADH) | Reference(s) |
| Apparent Km for Biliverdin | 3.0 µM | 5.0 µM | [5] |
| Apparent Km for Cofactor | 3.0 µM | 270 µM | [5] |
| pH Optimum | 8.7 | 7.0 | [5] |
Table 2: Kinetic Parameters of Human Liver Biliverdin Reductase Isozymes
| Isozyme | Substrate Specificity | Apparent Km for NADPH | Apparent Km for NADH | Apparent Km for Biliverdin | pH Optimum (NADPH) | Reference(s) |
| I and II | Biliverdin-IXβ, -IXγ, -IXδ | 13.1 - 35.9 µM | 5.6 - 8.2 mM | 0.3 µM (for BV-IXβ) | 8.2 | [6] |
| III and IV | Biliverdin-IXα | 10.9 - 34.1 µM | 7.9 - 23.4 mM | 0.8 - 1.0 µM (for BV-IXα) | 7.4 | [6] |
Experimental Protocols
Spectrophotometric Assay for Biliverdin Reductase Activity
This protocol is adapted from established methods and monitors the decrease in absorbance of NADPH or the increase in absorbance of bilirubin.
Materials:
-
BVR Assay Buffer: 50 mM Tris-HCl, pH 8.7
-
NADPH solution: 10 mM stock in BVR Assay Buffer (prepare fresh)
-
Biliverdin hydrochloride stock solution: 1 mM in DMSO
-
Enzyme source: Purified biliverdin reductase or cell/tissue lysate
-
Spectrophotometer capable of kinetic measurements at 340 nm or 450 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing BVR Assay Buffer and the enzyme source.
-
Add biliverdin hydrochloride to a final concentration of 10 µM.
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding NADPH to a final concentration of 100 µM.
-
Immediately monitor the change in absorbance at either 340 nm (for NADPH consumption, ε = 6220 M-1cm-1) or 450 nm (for bilirubin formation, ε ≈ 60,000 M-1cm-1 for bilirubin in complex with albumin).
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
Purification of Biliverdin Reductase from Rat Liver (Adapted Protocol)
This protocol provides a general workflow for the purification of BVR.
Materials:
-
Fresh or frozen rat livers
-
Homogenization buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4, containing protease inhibitors.
-
Ammonium sulfate
-
Chromatography resins: e.g., DEAE-cellulose, Sephadex G-100, and an affinity resin such as NADP-agarose.
-
Dialysis tubing
-
Protein concentration assay reagents
Procedure:
-
Homogenization: Homogenize rat livers in ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).
-
Ammonium Sulfate Precipitation: Perform fractional ammonium sulfate precipitation to enrich for BVR.
-
Dialysis: Dialyze the resuspended protein pellet against an appropriate buffer to remove excess salt.
-
Ion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-cellulose column and elute with a salt gradient.
-
Gel Filtration Chromatography: Further purify the active fractions from the ion-exchange step using a Sephadex G-100 column.
-
Affinity Chromatography: As a final purification step, use an NADP-agarose affinity column to specifically bind and elute BVR.
-
Purity Assessment: Analyze the purity of the final preparation by SDS-PAGE.
Visualizations
Signaling Pathways Involving the BMLB/MB Redox Couple
The BMLB/MB redox couple is intricately linked to cellular signaling pathways that regulate oxidative stress and inflammation.
Caption: Signaling pathways influenced by the biliverdin/bilirubin redox couple.
Experimental Workflow for BVR Activity Assay
A typical workflow for measuring the activity of biliverdin reductase is outlined below.
Caption: A generalized workflow for the spectrophotometric assay of biliverdin reductase activity.
Conclusion and Future Directions
The biliverdin/bilirubin redox couple, orchestrated by biliverdin reductase, is a fascinating and physiologically vital system. While significant strides have been made in understanding the enzymatic mechanism and its biological roles, a definitive characterization of the standard redox potential under physiological conditions remains a key area for future research. Such data would provide a more complete quantitative framework for modeling the thermodynamics and kinetics of this important electron transfer process.
For drug development professionals, the modulation of BVR activity presents an intriguing therapeutic avenue. Inhibition of BVR could potentially be beneficial in conditions where mild hyperbilirubinemia is protective, while enhancement of its activity might be desirable in scenarios of excessive oxidative stress. The detailed protocols and mechanistic insights provided in this guide serve as a foundation for further exploration and exploitation of the BMLB/MB redox couple in both basic research and clinical applications.
References
- 1. Biliverdin reductase: A major physiologic cytoprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Electrochemistry of the Biliverdin-Bilirubin System in N,N-Dimethylformamide [air.unimi.it]
- 5. bionerdnotes.wordpress.com [bionerdnotes.wordpress.com]
- 6. Biliverdin reductase and bilirubin in hepatic disease - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Benzoyl Leuco Methylene Blue Under Different pH Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoyl leuco methylene blue (BLMB) is a colorless, reduced, and stabilized derivative of methylene blue. Its stability is a critical parameter in its various applications, including as a redox indicator and in analytical biochemistry. This technical guide provides an in-depth analysis of the factors governing the stability of BLMB under different pH conditions. While specific kinetic data for BLMB is not extensively available in public literature, this guide synthesizes information on the hydrolysis of analogous chemical structures and outlines detailed experimental protocols for a comprehensive stability assessment. The primary degradation pathway is anticipated to be the hydrolysis of the N-benzoyl group, yielding leuco methylene blue and benzoic acid. This guide will detail the expected degradation mechanisms under acidic, neutral, and alkaline conditions and provide a framework for generating robust stability data.
Introduction
This compound (BLMB) is the N-acylated, reduced form of the well-known phenothiazine dye, methylene blue. The benzoyl group serves to "cap" the reactive leuco form, rendering it more stable and colorless.[1] This property makes BLMB a valuable tool in various scientific fields. However, the stability of the N-benzoyl bond is susceptible to pH-dependent hydrolysis, which can impact its utility and shelf-life. Understanding the kinetics and mechanisms of its degradation across a range of pH values is crucial for the development of robust formulations and analytical methods.
This guide will explore the theoretical basis for BLMB stability, propose detailed experimental protocols for its evaluation, and provide a template for the presentation of stability data.
Predicted Degradation Pathways
The primary mechanism of degradation for this compound in aqueous solutions is expected to be the hydrolysis of the amide (N-benzoyl) bond. This reaction can be catalyzed by both acid and base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the benzoyl group is susceptible to protonation. This increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack by water. The proposed mechanism involves the formation of a tetrahedral intermediate, followed by the departure of leuco methylene blue.
Base-Catalyzed Hydrolysis
In alkaline environments, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the benzoyl group. This also proceeds through a tetrahedral intermediate, leading to the cleavage of the amide bond and the formation of leuco methylene blue and benzoate. Generally, base-catalyzed hydrolysis of amides is more facile than acid-catalyzed hydrolysis.
The initial degradation product, leuco methylene blue, is itself susceptible to oxidation, especially in the presence of atmospheric oxygen, which would convert it to the colored methylene blue.
Below is a diagram illustrating the proposed hydrolysis pathways.
References
Benzoyl Leuco Methylene Blue: A Technical Guide for Research Applications
Introduction
Benzoyl Leuco Methylene Blue (BMB), also known as N-Benzoylleucomethylene Blue, is the reduced, colorless, and stabilized form of the well-known redox indicator, Methylene Blue.[1] Its core value in research lies in its function as a highly sensitive chromogenic substrate for detecting and quantifying oxidative processes.[1] Upon interaction with oxidizing agents, such as reactive oxygen species (ROS) or peroxidases, BMB undergoes a distinct and measurable colorimetric transition to the intensely blue Methylene Blue, making it an indispensable tool in a variety of biochemical and analytical assays.[1]
Core Mechanism of Action
The utility of this compound is fundamentally based on a redox reaction. In its reduced (leuco) state, the molecule is colorless and acts as an electron donor.[1] The benzoyl group attached to the central nitrogen atom stabilizes the molecule, preventing its spontaneous oxidation by atmospheric oxygen.[1]
The reaction mechanism generally proceeds in two steps:
-
Hydrolysis: The process is often initiated by the slow hydrolysis of the benzoyl group, which yields the unstable, colorless intermediate, leucomethylene blue.[1][2]
-
Oxidation: This highly reactive intermediate is then rapidly oxidized by an electron acceptor (e.g., ROS or an enzyme-substrate complex). It loses electrons and is converted into the oxidized, quinone-imine structure of Methylene Blue, which exhibits a strong blue color.[1]
This transformation allows for the sensitive spectroscopic monitoring of oxidative events.[1]
Caption: General mechanism of this compound activation.
Key Research Applications
Broad-Spectrum Detection of Reactive Oxygen and Nitrogen Species (ROS/RNS)
BMB is a valuable tool for measuring overall oxidative stress in cellular and biochemical systems due to its high sensitivity to a wide range of reactive species.[1][3] Unlike probes that are specific to a single species, BMB can be oxidized by various ROS and RNS, providing a cumulative measure of oxidative burden.[3][4] This makes it particularly useful for assessing the effects of pro-oxidant compounds or the efficacy of antioxidants.[1]
Key Reactive Species Detected:
-
Superoxide (O₂˙⁻)
-
Peroxynitrite (ONOO⁻)
-
Hypochlorite (OCl⁻)
-
Hydrogen Peroxide (H₂O₂) (in the presence of a catalyst like peroxidase)
Enzyme Assays as a Chromogenic Substrate
BMB serves as an excellent chromogenic substrate for various oxidoreductase enzymes, most notably peroxidases like Horseradish Peroxidase (HRP).[1] In the presence of hydrogen peroxide, HRP catalyzes the oxidation of BMB, resulting in the formation of blue Methylene Blue. The rate of color formation is directly proportional to the enzyme's activity. This principle is widely applied in techniques such as Enzyme-Linked Immunosorbent Assays (ELISA), where HRP is a common enzyme conjugate.[5]
Caption: Role of BMB in HRP-catalyzed chromogenic assays.
Histochemical and Cellular Staining
The conversion of BMB to a colored, insoluble product (Methylene Blue) makes it suitable for histochemical applications.[1][6] It can be used to visualize the localization of peroxidase activity or hydrogen peroxide production within cells and tissue sections.[1] This allows researchers to identify specific cells or subcellular compartments experiencing high levels of oxidative activity.
Photodynamic Therapy (PDT) Research
While BMB itself is not a photosensitizer, its oxidation product, Methylene Blue, is. Methylene Blue can be activated by light to generate cytotoxic singlet oxygen.[6][7][8] Therefore, BMB is explored in research as a stable precursor that can be converted to the active photosensitizer Methylene Blue at a target site, potentially offering a more controlled approach to PDT.[6]
Quantitative Data and Physical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₃N₃OS | [1][6][9] |
| Molecular Weight | 389.5 g/mol | [1][9] |
| CAS Number | 1249-97-4 | [1][6] |
| Appearance | White to pale yellow or green powder | [6][10] |
| Purity | ≥ 96% (HPLC) | [6][10] |
| Melting Point | ~198 °C | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Acetone | [11] |
| Methylene Blue Absorbance Max | ~660-665 nm | N/A |
Experimental Protocols
General Protocol for In Vitro ROS/RNS Detection
This protocol provides a general framework for using BMB to measure oxidative activity in a cell-free system.
-
Reagent Preparation:
-
Prepare a stock solution of BMB (e.g., 1-10 mM) in anhydrous DMSO. Store protected from light at -20°C.
-
Prepare a working buffer appropriate for the experimental system (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare solutions of the oxidant source (e.g., H₂O₂, SIN-1 for peroxynitrite generation) and any test compounds (e.g., antioxidants).
-
-
Assay Procedure:
-
In a 96-well microplate, add the reaction buffer.
-
Add the test compound (e.g., antioxidant) if applicable and incubate as required.
-
Add BMB to each well to a final concentration of 5-20 µM.
-
Initiate the reaction by adding the oxidant source.
-
Immediately begin monitoring the increase in absorbance at ~660 nm using a microplate reader. Kinetic readings are often taken every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/Δt).
-
Compare the rates between control and treated wells to determine the effect of the test compound.
-
Caption: Experimental workflow for ROS detection using BMB.
Protocol for HRP-based Chromogenic Assay (ELISA Example)
This protocol outlines the final detection step of an ELISA using BMB as the chromogenic substrate.
-
Prerequisite: An ELISA has been performed up to the final wash step after incubation with an HRP-conjugated secondary antibody.
-
Substrate Preparation (prepare fresh):
-
Prepare a substrate buffer (e.g., 0.1 M phosphate-citrate buffer, pH 5.0).
-
Just before use, add BMB to the buffer from a DMSO stock to a final concentration of 0.1-0.4 mg/mL.
-
Add hydrogen peroxide (from a 30% stock) to a final concentration of ~0.01-0.03%.
-
-
Detection Step:
-
After the final wash, remove all residual liquid from the wells.
-
Add 100 µL of the freshly prepared BMB-H₂O₂ substrate solution to each well.
-
Incubate the plate at room temperature, protected from light, for 15-30 minutes. Monitor the color development.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄) if necessary, although endpoint readings without stopping are common.
-
-
Measurement:
-
Read the absorbance of each well at ~660 nm using a microplate reader. The color intensity is proportional to the amount of bound HRP.
-
References
- 1. This compound | For Research Use [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Leucomethylene blue probe detects a broad spectrum of reactive oxygen and nitrogen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. What is the mechanism of Methylene blue? [synapse.patsnap.com]
- 9. 10H-Phenothiazine-3,7-diamine, 10-benzoyl-N,N,N',N'-tetramethyl- | C23H23N3OS | CID 94975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 1249-97-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. This compound | CAS:1249-97-4 | High Purity | Manufacturer BioCrick [biocrick.com]
An In-depth Technical Guide to the Autoxidation and Hydrolysis of N-Benzoylleucomethylene Blue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of N-benzoylleucomethylene blue, focusing on its autoxidation and hydrolysis pathways. Understanding these degradation processes is critical for applications in drug development, where the stability and transformation of active pharmaceutical ingredients and diagnostic probes are of paramount importance. This document details the reaction mechanisms, kinetics, influencing factors, and experimental protocols for studying the degradation of this important leuco dye derivative.
Introduction
N-benzoylleucomethylene blue is the reduced, colorless form of methylene blue that has been N-acylated with a benzoyl group. This modification is often employed to "lock" the molecule in its leuco form, preventing premature oxidation. The release of the vibrant blue color of methylene blue upon a specific trigger is a key feature in various applications, including pressure-sensitive copying paper and as a potential pro-drug or diagnostic agent. However, the inherent chemical instability of the N-benzoyl derivative, particularly its susceptibility to hydrolysis and subsequent autoxidation, can impact its efficacy and shelf-life. This guide delves into the fundamental chemical transformations that govern the stability of N-benzoylleucomethylene blue.
Reaction Mechanisms and Pathways
The conversion of N-benzoylleucomethylene blue back to the colored methylene blue in the presence of air and water is not a direct oxidation. Instead, it is a sequential two-step process involving an initial hydrolysis followed by a rapid autoxidation.
Hydrolysis of N-Benzoylleucomethylene Blue
The primary and rate-determining step in the degradation of N-benzoylleucomethylene blue is the hydrolysis of the N-benzoyl group. This reaction is a first-order process and is significantly influenced by the presence of acid.[1] The hydrolysis results in the formation of leucomethylene blue and benzoic acid.
Reaction: N-benzoylleucomethylene blue + H₂O → Leucomethylene blue + Benzoic acid
Autoxidation of Leucomethylene Blue
Following hydrolysis, the resulting leucomethylene blue is highly susceptible to oxidation by atmospheric oxygen. This autoxidation is a rapid process that converts the colorless leucomethylene blue into the intensely colored methylene blue cation. The stoichiometry of this reaction with oxygen has been reported to be in a 1:0.5 molar ratio, leading to the formation of methylene blue and benzoic acid from the initial N-benzoylleucomethylene blue.[1]
Reaction: Leucomethylene blue + ½ O₂ → Methylene blue⁺ + OH⁻
In certain environments, such as in organic solvents on solid supports like attapulgus clay or silica gel, the decomposition of N-benzoylleucomethylene blue can also proceed through a photon-induced free radical reaction.[1]
The overall reaction pathway can be visualized as follows:
Quantitative Kinetic Data
The kinetics of N-benzoylleucomethylene blue degradation are crucial for predicting its stability under various conditions. The hydrolysis step is the rate-limiting factor in the overall conversion to methylene blue.
| Condition | Reaction | Order | Rate Constant (k) | Reference |
| 0.5 M Sulfuric Acid | Hydrolysis | First | 29.3 × 10⁻⁷ s⁻¹ | [1] |
| 0.5 M Sulfuric Acid | Methylene Blue Formation | First | 30.0 × 10⁻⁷ s⁻¹ | [1] |
Note: The rate of color production (methylene blue formation) is independent of the initial substrate concentration and oxygen pressure, which is consistent with the slow hydrolysis being the rate-determining step.[1] The reaction rate is, however, accelerated by increasing acid concentration.
Experimental Protocols
This section outlines the methodologies for studying the autoxidation and hydrolysis of N-benzoylleucomethylene blue.
Synthesis and Purification of N-Benzoylleucomethylene Blue
A general procedure for the synthesis of N-acylated leuco dyes involves the reduction of the parent dye followed by acylation.
Materials:
-
Methylene Blue
-
Reducing agent (e.g., sodium dithionite)
-
Benzoyl chloride
-
Anhydrous, inert solvent (e.g., toluene, dichloromethane)
-
Base (e.g., pyridine, triethylamine)
Procedure:
-
Dissolve Methylene Blue in an appropriate solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the reducing agent portion-wise until the blue color disappears, indicating the formation of leucomethylene blue.
-
To the solution of leucomethylene blue, add the base followed by the dropwise addition of benzoyl chloride.
-
Allow the reaction to proceed at room temperature or with gentle heating until the acylation is complete (monitoring by TLC is recommended).
-
Wash the reaction mixture with water and/or a mild aqueous base to remove unreacted reagents and byproducts.
-
Dry the organic phase over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Kinetic Analysis of Hydrolysis and Autoxidation
The degradation of N-benzoylleucomethylene blue can be monitored using UV-Vis spectrophotometry by observing the appearance of the characteristic absorbance of methylene blue.
Instrumentation:
-
UV-Vis Spectrophotometer with temperature control.
-
Quartz cuvettes.
Procedure:
-
Prepare a stock solution of N-benzoylleucomethylene blue in a suitable organic solvent (e.g., acetonitrile, ethanol).
-
Prepare the reaction buffer at the desired pH.
-
Initiate the reaction by adding a small aliquot of the N-benzoylleucomethylene blue stock solution to the temperature-equilibrated buffer in a cuvette.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the λmax of methylene blue (approximately 665 nm) over time.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order integrated rate law.
The experimental workflow for kinetic analysis can be visualized as follows:
Identification and Quantification of Degradation Products
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of the reaction mixture, including the parent compound and its degradation products.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reverse-phase C18 column.
Mobile Phase:
-
A gradient of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.
Procedure:
-
Prepare calibration standards for N-benzoylleucomethylene blue, methylene blue, and benzoic acid.
-
At various time points during the degradation experiment, withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a strong acid or rapidly freezing).
-
Inject the sample into the HPLC system.
-
Identify the peaks by comparing their retention times with those of the standards.
-
Quantify the concentration of each component by integrating the peak areas and comparing them to the calibration curves.
Factors Influencing Stability
The stability of N-benzoylleucomethylene blue is influenced by several factors that are critical to consider in formulation and application development.
-
pH: Acidic conditions significantly accelerate the rate of hydrolysis, which is the initial and slowest step in the degradation process. Therefore, N-benzoylleucomethylene blue is least stable in acidic environments.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of both hydrolysis and autoxidation.
-
Solvent: The polarity and protic nature of the solvent can influence the rate of hydrolysis.
-
Presence of Oxidants: While the primary pathway involves hydrolysis followed by oxidation by atmospheric oxygen, the presence of other, stronger oxidizing agents can potentially lead to direct oxidation without prior hydrolysis.
The logical relationship between these factors and the degradation pathway is illustrated below:
Conclusion
The degradation of N-benzoylleucomethylene blue is a complex process initiated by a rate-limiting hydrolysis step, followed by rapid autoxidation of the resulting leucomethylene blue. The stability of this compound is highly dependent on environmental factors, particularly pH and temperature. For researchers and professionals in drug development, a thorough understanding of these degradation pathways and kinetics is essential for the design of stable formulations and the reliable application of N-benzoylleucomethylene blue-based systems. The experimental protocols provided in this guide offer a framework for the systematic investigation of the stability of this and related leuco dye derivatives.
References
Methodological & Application
Application Notes: Benzoyl Leuco Methylene Blue for Reactive Oxygen Species (ROS) Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive Oxygen Species (ROS) are short-lived, highly reactive molecules derived from oxygen, playing crucial roles in cellular signaling, metabolism, and pathogenesis. Their detection is vital for understanding cellular redox biology and developing therapeutics for oxidative stress-related diseases. Benzoyl Leuco Methylene Blue (BLMB) is a chromogenic substrate used for the sensitive detection of oxidative processes. In its reduced, leuco form, BLMB is colorless. Upon oxidation by ROS, it is converted to the intensely colored Methylene Blue, providing a distinct colorimetric signal that enables the quantitative measurement of oxidative activity.[1] This property makes it a valuable tool for assessing antioxidant capacity, studying enzyme kinetics, and detecting cellular oxidative stress.[1]
Mechanism of Action
The core of the detection method is a redox reaction. The colorless this compound is stable in its reduced state.[1] When ROS are present, they act as oxidizing agents, accepting electrons from the leuco form of the molecule. This oxidation converts BLMB into Methylene Blue, which has a characteristic deep blue color.[2] This transformation allows for the direct measurement of ROS levels through spectrophotometry. The benzoyl group stabilizes the molecule, preventing it from being easily re-oxidized by atmospheric oxygen, which enhances its reliability as a probe.[1]
Caption: General mechanism of ROS production and BLMB oxidation.
Quantitative Data Summary
The following tables summarize the key properties and typical parameters for using BLMB and its oxidized product, Methylene Blue, in ROS detection assays.
Table 1: Spectroscopic Properties
| Compound | Form | State | Excitation Max (nm) | Emission Max (nm) | Molar Absorptivity |
|---|---|---|---|---|---|
| This compound | Reduced | Colorless | N/A | N/A | N/A |
| Methylene Blue | Oxidized | Blue | ~660-665[3][4] | ~686-725[3][5] | ~95,000 M⁻¹cm⁻¹ at 664 nm |
Table 2: Comparison with Other Common ROS Probes
| Probe | Detection Method | Primary ROS Detected | Advantages | Disadvantages |
|---|---|---|---|---|
| BLMB | Colorimetric/Fluorometric | Broad spectrum[6] | Stable leuco form[1], clear colorimetric signal[1] | Less documented for live-cell imaging compared to others |
| H2DCFDA | Fluorometric | General oxidative stress[7][8] | Cell-permeant, widely used[7] | Prone to auto-oxidation, not specific for one ROS[9] |
| MitoSOX Red | Fluorometric | Mitochondrial Superoxide[7] | Specific for mitochondrial superoxide[7] | Can be oxidized by other species |
| Amplex Red | Fluorometric | Extracellular H₂O₂ (with HRP)[9] | Highly specific and sensitive for H₂O₂[9] | Requires horseradish peroxidase (HRP)[9] |
Experimental Protocols
Protocol 1: In Vitro (Cell-Free) ROS Detection
This protocol describes the use of BLMB to measure ROS production in a cell-free environment, for example, from an enzymatic reaction or a chemical ROS-generating system.
A. Materials Required:
-
This compound (BLMB)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
ROS-generating system (e.g., xanthine/xanthine oxidase for superoxide, or hydrogen peroxide)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of absorbance measurement at ~665 nm
B. Reagent Preparation:
-
BLMB Stock Solution (10 mM): Dissolve the appropriate amount of BLMB powder in high-quality, anhydrous DMSO. Store protected from light at -20°C.
-
BLMB Working Solution (100 µM): On the day of the experiment, dilute the 10 mM stock solution 1:100 in PBS. Protect from light.
C. Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of your sample or the ROS-generating system.
-
Include appropriate controls:
-
Negative Control: Buffer or reaction medium without the ROS-generating component.
-
Positive Control: A known concentration of H₂O₂ or a robust ROS-generating system.[10]
-
-
To initiate the reaction, add 50 µL of the 100 µM BLMB working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may require optimization.
-
Measure the absorbance at ~665 nm using a microplate reader.
-
Quantification: The increase in absorbance is directly proportional to the amount of Methylene Blue produced, and thus to the amount of ROS generated. A standard curve can be created using known concentrations of Methylene Blue to quantify the results.
Protocol 2: Cell-Based Intracellular ROS Detection
This protocol is for measuring changes in intracellular ROS levels in cultured cells using fluorescence microscopy or flow cytometry. It is adapted from protocols for similar leuco-based dyes.[3][4]
A. Materials Required:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound (BLMB)
-
ROS inducer (e.g., Lipopolysaccharide (LPS), Phorbol 12-myristate 13-acetate (PMA), or H₂O₂)[4][11]
-
ROS inhibitor/scavenger (optional, for control)
-
Fluorescence microscope or flow cytometer
B. Assay Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, 96-well plate with optical bottom, or culture flasks) and allow them to adhere and grow to the desired confluency.
-
ROS Induction (Optional): If studying induced ROS, treat the cells with the stimulus (e.g., 100 ng/mL LPS and 20 ng/mL IFN-γ) and incubate for the desired period (e.g., 24 hours).[3][4]
-
BLMB Loading:
-
Prepare a working solution of BLMB (e.g., 10-20 µM) in serum-free medium from a 10 mM DMSO stock.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the BLMB working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[12]
-
-
Wash: Remove the loading solution and gently wash the cells twice with warm PBS or serum-free medium to remove excess probe.
-
Detection:
-
For Microscopy: Mount the coverslips on microscope slides and image immediately. Use an excitation filter around 660 nm and an emission filter around 690-720 nm.[3]
-
For Flow Cytometry: Detach cells (if adherent) using trypsin, neutralize, and centrifuge. Resuspend the cell pellet in cold PBS and analyze on a flow cytometer using an appropriate laser (e.g., 633 nm or similar) and emission channel.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population. An increase in fluorescence intensity compared to untreated control cells indicates an increase in intracellular ROS.
Caption: Workflow for cell-based intracellular ROS detection.
References
- 1. This compound | For Research Use [benchchem.com]
- 2. N-Benzoyl leucomethylene blue as a novel substrate for the assays of horseradish peroxidase by spectrophotometry and capillary electrophoresis-laser-induced fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Leucomethylene blue probe detects a broad spectrum of reactive oxygen and nitrogen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. egrove.olemiss.edu [egrove.olemiss.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes: Benzoyl Leuco Methylene Blue (BLMB) Assay for Peroxidase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Benzoyl Leuco Methylene Blue (BLMB) assay is a sensitive and reliable colorimetric method for the determination of peroxidase activity. This assay utilizes the colorless substrate, this compound, which in the presence of a peroxidase enzyme and hydrogen peroxide (H₂O₂), is oxidized to the intensely colored methylene blue. The resulting blue product can be quantified spectrophotometrically, providing a measure of the peroxidase activity. This method is applicable to various research areas, including enzyme kinetics, inhibitor screening, and diagnostics.
Principle of the Assay
The core of the BLMB assay is the enzymatic oxidation of BLMB. Peroxidases, such as horseradish peroxidase (HRP), catalyze the transfer of electrons from a substrate (in this case, BLMB) to hydrogen peroxide. This process converts the reduced, colorless BLMB into its oxidized, blue-colored form, methylene blue. The intensity of the blue color, measured by its absorbance, is directly proportional to the amount of methylene blue produced and, consequently, to the peroxidase activity.[1][2]
Applications
-
Enzyme Kinetics: The BLMB assay can be employed to determine key kinetic parameters of peroxidase enzymes, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).
-
Inhibitor Screening: This assay is a valuable tool for high-throughput screening of potential peroxidase inhibitors, which is crucial in drug discovery and development. By measuring the reduction in color formation, the inhibitory potency (e.g., IC₅₀) of compounds can be determined.
-
Quantification of H₂O₂: The assay can be adapted to quantify the concentration of hydrogen peroxide in a sample, with the peroxidase acting as a catalytic component.
-
Immunoassays: Due to its sensitivity, the BLMB assay can be used as a detection system in various immunoassays, such as ELISA, where peroxidase is often used as a label.
Advantages
-
High Sensitivity: The intense color of the methylene blue product allows for the detection of low levels of peroxidase activity.
-
Colorimetric Detection: The assay is straightforward to perform and does not require specialized equipment beyond a standard spectrophotometer.
-
Continuous Monitoring: The reaction can be monitored in real-time, allowing for kinetic studies.
Data Presentation
Table 1: Enzyme Kinetics Parameters (Hypothetical Data)
| Parameter | Value | Enzyme | Substrate | Conditions |
| Kₘ (BLMB) | 50 µM | Horseradish Peroxidase | This compound | pH 6.0, 25°C |
| Vₘₐₓ | 1.2 µmol/min/mg | Horseradish Peroxidase | This compound | pH 6.0, 25°C |
| Kₘ (H₂O₂) | 100 µM | Horseradish Peroxidase | Hydrogen Peroxide | pH 6.0, 25°C |
Note: The values presented in this table are hypothetical and should be determined experimentally for each specific enzyme and set of conditions.
Table 2: Peroxidase Inhibitor Screening (Hypothetical Data)
| Inhibitor | IC₅₀ (µM) | Inhibition Type | Enzyme |
| Sodium Azide | 10 | Non-competitive | Horseradish Peroxidase |
| Cyanide | 5 | Non-competitive | Horseradish Peroxidase |
| L-cysteine | 25 | Competitive | Horseradish Peroxidase |
Note: The IC₅₀ values are dependent on the specific assay conditions.
Experimental Protocols
Protocol 1: Standard Peroxidase Activity Assay
Objective: To determine the activity of a peroxidase enzyme sample.
Materials:
-
This compound (BLMB) stock solution (e.g., 10 mM in a suitable organic solvent like DMSO or ethanol)
-
Hydrogen Peroxide (H₂O₂) solution (e.g., 100 mM in deionized water, freshly prepared)
-
Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 6.0)
-
Peroxidase enzyme solution of unknown concentration
-
Microplate reader or spectrophotometer capable of measuring absorbance at ~660 nm
-
96-well clear flat-bottom microplates or cuvettes
Procedure:
-
Prepare Working Solutions:
-
Dilute the BLMB stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Dilute the H₂O₂ stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM).
-
Prepare serial dilutions of the peroxidase enzyme sample in Assay Buffer.
-
-
Assay Setup:
-
To each well of the microplate, add the following in order:
-
50 µL of Assay Buffer
-
25 µL of the diluted peroxidase enzyme solution (or buffer for the blank)
-
25 µL of the BLMB working solution
-
-
-
Initiate the Reaction:
-
Add 25 µL of the H₂O₂ working solution to each well to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 10-30 minutes).
-
Measure the absorbance of each well at ~660 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Plot a standard curve of absorbance versus peroxidase concentration if a known standard is used.
-
Calculate the peroxidase activity in the unknown samples based on the standard curve.
-
Protocol 2: Peroxidase Inhibitor Screening Assay
Objective: To determine the inhibitory effect of a compound on peroxidase activity.
Materials:
-
All materials from Protocol 1
-
Inhibitor compound(s) of interest, dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare Working Solutions:
-
Prepare working solutions of BLMB, H₂O₂, and peroxidase enzyme as described in Protocol 1.
-
Prepare serial dilutions of the inhibitor compound in Assay Buffer.
-
-
Assay Setup:
-
To each well of the microplate, add the following in order:
-
50 µL of Assay Buffer
-
10 µL of the diluted inhibitor solution (or solvent for the positive control)
-
25 µL of the diluted peroxidase enzyme solution
-
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Add 25 µL of the BLMB working solution.
-
-
Initiate the Reaction:
-
Add 25 µL of the H₂O₂ working solution to each well.
-
-
Incubation and Measurement:
-
Incubate and measure the absorbance as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (no inhibitor).
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Caption: Principle of the BLMB peroxidase assay.
Caption: General experimental workflow for the BLMB assay.
Caption: Inhibition of the peroxidase-catalyzed reaction.
References
Application Notes: In Vitro Oxidative Stress Measurement Using Benzoyl Leuco Methylene Blue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of a cell, is implicated in a wide range of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. The ability to accurately measure oxidative stress in vitro is crucial for understanding disease mechanisms and for the development of novel therapeutics. Benzoyl leuco methylene blue (BMB) is a highly sensitive chromogenic substrate used for the detection of oxidative processes.[1] In its reduced, leuco form, BMB is colorless. Upon oxidation by ROS or other oxidizing agents, it is converted to the intensely colored methylene blue, providing a clear and quantifiable colorimetric signal.[1] This distinct transition enables researchers to monitor and measure oxidative activity in various experimental setups.[1]
Principle of the Assay
The core of the this compound assay is a redox reaction. The colorless BMB acts as an electron donor. In the presence of ROS, such as hydrogen peroxide (H₂O₂), superoxide (O₂⁻), and hydroxyl radicals (•OH), BMB is oxidized. This oxidation results in the formation of the methylene blue cation, which has a deep blue color and exhibits a strong absorbance at approximately 665 nm. The intensity of the blue color is directly proportional to the amount of ROS present in the sample, allowing for quantitative measurement of oxidative stress.
Applications
-
Quantification of ROS in cell-based assays: Measurement of intracellular oxidative stress in response to various stimuli or therapeutic agents.
-
Biochemical assays: Determination of the activity of ROS-generating enzymes (e.g., NADPH oxidase) or the antioxidant capacity of compounds.
-
High-throughput screening: Screening of compound libraries for potential antioxidant or pro-oxidant effects.
-
Drug development: Evaluation of the impact of drug candidates on cellular redox status.
Data Presentation
Table 1: Quantitative Analysis of Hydrogen Peroxide using BMB and HRP
This table summarizes the expected absorbance values for a biochemical assay quantifying hydrogen peroxide using this compound in the presence of horseradish peroxidase (HRP). The reaction of H₂O₂ with BMB is catalyzed by HRP, leading to the formation of methylene blue.
| Hydrogen Peroxide (H₂O₂) Concentration (µg/mL) | Expected Absorbance at 665 nm (Arbitrary Units) |
| 0 (Blank) | 0.05 |
| 25 | 0.25 |
| 50 | 0.48 |
| 100 | 0.95 |
| 250 | 2.35 |
| 500 | >3.00 (saturation) |
Data is representative and based on the principle of the assay. Actual values may vary depending on experimental conditions.
Table 2: Dose-Dependent Increase in Intracellular ROS in Response to an Inducer
This table illustrates a typical dose-dependent response in a cell-based assay where an oxidative stress inducer (e.g., H₂O₂) is used to generate intracellular ROS, which is then measured using BMB.
| Concentration of Oxidative Stress Inducer (µM) | Fold Increase in Absorbance at 665 nm (Compared to Control) |
| 0 (Control) | 1.0 |
| 10 | 1.5 |
| 50 | 2.8 |
| 100 | 4.5 |
| 200 | 6.2 |
Data is representative and intended to illustrate the expected trend. Actual values will depend on the cell type, inducer, and specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay for Intracellular ROS Measurement
This protocol details the steps for measuring intracellular ROS levels in cultured cells using this compound.
Materials:
-
This compound (BMB)
-
Dimethyl sulfoxide (DMSO)
-
Cultured cells (e.g., HeLa, HepG2, or a cell line relevant to the research)
-
Cell culture medium (phenol red-free recommended to avoid spectral interference)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Oxidative stress inducer (e.g., hydrogen peroxide, menadione)
-
96-well clear-bottom black plates
-
Microplate reader capable of measuring absorbance at 665 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well clear-bottom black plate at a density of 1-5 x 10⁴ cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of BMB Loading Solution:
-
Prepare a 1 mM stock solution of BMB in DMSO.
-
Dilute the BMB stock solution in serum-free, phenol red-free cell culture medium to a final working concentration of 5-10 µM. Prepare this solution fresh just before use and protect it from light.
-
-
Cell Loading:
-
Remove the culture medium from the wells and wash the cells once with warm PBS.
-
Add 100 µL of the BMB loading solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
-
Induction of Oxidative Stress:
-
Remove the BMB loading solution and wash the cells twice with warm PBS to remove any excess probe.
-
Add 100 µL of fresh, pre-warmed cell culture medium (with or without serum, depending on the experimental design) containing the desired concentrations of the oxidative stress inducer.
-
Include a vehicle-treated control group (cells treated with the solvent used for the inducer).
-
Incubate for the desired period (e.g., 1, 2, or 4 hours) at 37°C.
-
-
Measurement:
-
Measure the absorbance at 665 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Express the results as a fold change in absorbance relative to the vehicle-treated control.
-
Protocol 2: Biochemical Assay for Hydrogen Peroxide Quantification
This protocol describes a cell-free method to quantify the concentration of hydrogen peroxide using BMB and horseradish peroxidase (HRP).
Materials:
-
This compound (BMB)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) of known concentration for standard curve
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of BMB in DMSO.
-
Prepare a 1 mg/mL stock solution of HRP in PBS.
-
Prepare a series of H₂O₂ standards (e.g., 0, 25, 50, 100, 250, 500 µg/mL) by diluting a concentrated stock in PBS.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of each H₂O₂ standard or unknown sample per well.
-
Prepare a reaction mixture containing:
-
10 µM BMB (diluted from the 1 mM stock in PBS)
-
1 µg/mL HRP (diluted from the 1 mg/mL stock in PBS)
-
-
Add 150 µL of the reaction mixture to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 665 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µg/mL H₂O₂) from all other readings.
-
Create a standard curve by plotting the absorbance versus the concentration of the H₂O₂ standards.
-
Determine the concentration of H₂O₂ in the unknown samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Caption: Experimental workflow for the cell-based in vitro oxidative stress assay using this compound.
Caption: Simplified signaling pathway of NF-κB activation by reactive oxygen species (ROS).
References
Application Notes and Protocols for Benzoyl Leuco Methylene Blue in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl Leuco Methylene Blue (BMB) is a highly sensitive chromogenic substrate used for the detection of oxidative processes in biochemical and cellular assays. As a reduced and colorless form of methylene blue, BMB is oxidized to the intensely blue-colored methylene blue in the presence of reactive oxygen species (ROS) and peroxidases.[1] This colorimetric shift allows for the quantitative measurement of oxidative stress, a key factor in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer.[1][2] These application notes provide a detailed protocol for the preparation of a BMB stock solution and its application in cell-based assays to monitor cellular oxidative stress.
Principle of Action
The utility of this compound as a probe for oxidative stress lies in its redox-sensitive properties. In its reduced, leuco form, BMB is colorless and cell-permeable. Once inside the cell, or in the presence of extracellular ROS, it can be oxidized by various reactive oxygen species (e.g., superoxide, hydrogen peroxide) and peroxidases. This oxidation removes the benzoyl group and converts the molecule into the highly colored cationic dye, methylene blue, which can be quantified spectrophotometrically. The intensity of the blue color is directly proportional to the amount of oxidative stress in the sample.[1]
Data Presentation
The following tables summarize the key quantitative parameters for the preparation and use of this compound stock solutions in cell culture applications.
Table 1: Physicochemical Properties and Stock Solution Recommendations for this compound
| Parameter | Value | Source/Notes |
| Molecular Formula | C₂₃H₂₃N₃OS | [3] |
| Molecular Weight | 389.52 g/mol | [3] |
| Appearance | White to pale yellow/green powder | [4] |
| Primary Solvents | Dimethyl sulfoxide (DMSO), Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [1] |
| Recommended Stock Solution Solvent | Cell culture grade DMSO | Based on common practice for hydrophobic compounds in cell-based assays.[5][6] |
| Recommended Stock Solution Concentration | 10 mM | A starting concentration to minimize final DMSO volume in cell culture. |
| Storage of Stock Solution | -20°C or -80°C in single-use aliquots | To prevent repeated freeze-thaw cycles and degradation.[5] |
| Final DMSO Concentration in Culture | ≤ 0.5% | To minimize solvent-induced cytotoxicity.[5] |
Table 2: Recommended Parameters for Cellular Oxidative Stress Assay
| Parameter | Recommendation | Source/Notes |
| Cell Seeding Density | Varies by cell type; aim for 70-80% confluency at the time of assay | General cell culture practice. |
| BMB Working Concentration | 5 - 20 µM (start with 10 µM) | Optimization is critical for each cell type and experimental condition. This starting point is based on protocols for similar leuco dyes. |
| Incubation Time | 1 - 6 hours | Time-course experiments are recommended to determine the optimal incubation period. |
| Positive Control | Menadione (induces superoxide production) or H₂O₂ | To validate the assay's ability to detect oxidative stress.[7] |
| Negative Control | N-acetylcysteine (NAC) (an antioxidant) pre-treatment | To confirm that the signal is specific to oxidative stress. |
| Detection Method | Spectrophotometry (absorbance at ~660 nm) or Fluorescence Microscopy | Methylene blue has a maximum absorption around 660-665 nm. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Optional: Ultrasonic bath
Procedure:
-
Pre-weighing Preparations: Ensure the analytical balance is calibrated. Perform all weighing and handling of the BMB powder in a chemical fume hood.
-
Weighing BMB: Carefully weigh out 3.90 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
Adding Solvent: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the BMB powder.
-
Dissolution: Tightly cap the tube and vortex the solution until the BMB is completely dissolved. If dissolution is slow, gentle warming of the tube in a 37°C water bath or sonication in an ultrasonic bath for 10-15 minutes can be used to facilitate the process. Visually inspect the solution to ensure no solid particles remain.
-
Sterilization: Due to the high concentration of DMSO, the stock solution is generally considered self-sterilizing. Filtration of high-concentration DMSO stocks is not recommended as it may cause the compound to precipitate. All handling should be performed in a sterile environment (e.g., a biological safety cabinet).
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. Store these aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
Materials:
-
Cells of interest cultured in appropriate multi-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
10 mM this compound stock solution in DMSO
-
Positive control (e.g., Menadione or H₂O₂)
-
Negative control (e.g., N-acetylcysteine)
-
Microplate reader capable of measuring absorbance at ~660 nm or a fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight.
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM BMB stock solution at room temperature.
-
Prepare a fresh working solution of BMB in pre-warmed complete cell culture medium. For a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000 (e.g., add 1 µL of 10 mM BMB to 999 µL of medium).
-
Prepare working solutions of your positive and negative controls in complete cell culture medium.
-
-
Cell Treatment:
-
For negative controls, pre-incubate cells with an antioxidant like NAC for 1 hour before adding BMB.
-
Remove the culture medium from the wells and wash once with sterile PBS.
-
Add the BMB working solution to the appropriate wells.
-
Add the positive control solution to the appropriate wells.
-
Include wells with untreated cells (vehicle control, with the same final DMSO concentration as the BMB-treated wells).
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 1-6 hours, protected from light. The optimal incubation time should be determined experimentally.
-
Measurement:
-
Microplate Reader: Measure the absorbance of each well at approximately 660 nm. The increase in absorbance corresponds to the formation of methylene blue and is indicative of ROS levels.
-
Fluorescence Microscopy: After incubation, wash the cells twice with warm PBS. Add fresh PBS or imaging buffer to the wells and visualize the cells using a fluorescence microscope with appropriate filters for methylene blue (Excitation/Emission ~665/686 nm). Increased blue coloration indicates higher ROS levels.
-
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Normalize the absorbance of treated cells to that of the untreated control cells to determine the fold-change in ROS production.
Mandatory Visualizations
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Experimental Workflow for Cellular ROS Detection using BMB.
Caption: Signaling Pathway of BMB-based ROS Detection.
References
- 1. This compound | For Research Use [benchchem.com]
- 2. Clinical effectiveness and prospects of methylene blue: A systematic review [pfmjournal.org]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes: Spectrophotometric Determination of Organic Peroxides with BMLB
Introduction
Organic peroxides are a class of compounds containing the peroxide functional group (R-O-O-R'). They are widely used in various industrial processes as initiators for polymerization, curing agents, and in pharmaceutical synthesis. However, their inherent instability can pose safety risks and their presence as impurities in drug substances can affect stability and efficacy. Therefore, the sensitive and accurate quantification of organic peroxides is crucial for quality control in research, and the chemical and pharmaceutical industries.
This application note describes a proposed spectrophotometric method for the determination of organic peroxides using N,N'-bis(2-methylbenzyl)-4,4'-biphenyldiamine (BMLB) as a chromogenic reagent. The method is based on the oxidation of the colorless BMLB by organic peroxides, in the presence of a catalyst such as horseradish peroxidase (HRP), to form a colored product. The intensity of the color, which is proportional to the peroxide concentration, is measured spectrophotometrically.
Principle of the Method
The assay is based on the peroxidase-catalyzed oxidation of BMLB by organic peroxides. In the presence of horseradish peroxidase (HRP), organic peroxides oxidize the ferrous (Fe²⁺) or ferric (Fe³⁺) state of the enzyme. The activated enzyme then oxidizes the BMLB substrate, leading to the formation of a colored product with a characteristic absorbance maximum. The concentration of the organic peroxide in the sample is determined by comparing its absorbance to a standard curve prepared with a known concentration of a standard peroxide solution (e.g., hydrogen peroxide or a specific organic peroxide).
Materials and Reagents
-
N,N'-bis(2-methylbenzyl)-4,4'-biphenyldiamine (BMLB)
-
Horseradish Peroxidase (HRP), Type VI, lyophilized powder
-
Hydrogen Peroxide (H₂O₂), 30% solution (for standard curve) or a certified organic peroxide standard
-
Phosphate Buffer (e.g., 50 mM, pH 6.0)
-
Methanol or other suitable organic solvent for dissolving BMLB and organic peroxide samples
-
Ultrapure water
-
Microplate reader or spectrophotometer
-
96-well microplates or cuvettes
Experimental Protocols
Reagent Preparation
4.1.1. BMLB Stock Solution (e.g., 10 mM)
-
Dissolve an appropriate amount of BMLB in methanol to obtain a 10 mM stock solution.
-
Store protected from light at 4°C.
4.1.2. HRP Stock Solution (e.g., 1 mg/mL)
-
Dissolve 1 mg of HRP in 1 mL of phosphate buffer (50 mM, pH 6.0).
-
Store in small aliquots at -20°C.
4.1.3. Peroxide Standard Stock Solution (e.g., 100 mM H₂O₂)
-
Dilute the 30% H₂O₂ solution in ultrapure water to obtain a 100 mM stock solution. The exact concentration should be determined by UV spectrophotometry at 240 nm (ε = 43.6 M⁻¹cm⁻¹).
-
Prepare fresh daily.
4.1.4. Working Reagent
-
Prepare the working reagent fresh before each assay by mixing the following in the specified order:
-
Phosphate Buffer (50 mM, pH 6.0)
-
HRP solution (to a final concentration of e.g., 5 µg/mL)
-
BMLB solution (to a final concentration of e.g., 100 µM)
-
-
The optimal concentrations of HRP and BMLB should be determined experimentally.
Assay Procedure
4.2.1. Standard Curve Preparation
-
Prepare a series of dilutions of the peroxide standard stock solution in the appropriate solvent (e.g., ultrapure water or the same solvent as the sample). A typical concentration range might be 0 - 100 µM.
-
Add a defined volume (e.g., 50 µL) of each standard dilution to the wells of a 96-well microplate in triplicate.
-
Add 50 µL of the appropriate solvent to three wells to serve as the blank.
4.2.2. Sample Preparation
-
Dissolve the sample containing the organic peroxide in a suitable solvent.
-
Perform any necessary dilutions to bring the peroxide concentration within the linear range of the assay.
-
Add the same volume (e.g., 50 µL) of the prepared sample to the wells of the 96-well microplate in triplicate.
4.2.3. Reaction and Measurement
-
Add a defined volume (e.g., 150 µL) of the freshly prepared Working Reagent to all wells (standards, samples, and blank).
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light. The optimal incubation time should be determined during assay development.
-
Measure the absorbance at the wavelength of maximum absorbance (λmax) of the colored BMLB product. This λmax needs to be experimentally determined but is expected to be in the visible range.
Data Analysis
-
Subtract the average absorbance of the blank from the absorbance readings of the standards and samples.
-
Plot the corrected absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Perform a linear regression analysis on the standard curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Calculate the concentration of the organic peroxide in the samples using the equation of the line from the standard curve.
Quantitative Data (Illustrative)
The following table summarizes hypothetical performance characteristics for a BMLB-based spectrophotometric assay for organic peroxides. These values are for illustrative purposes and must be experimentally determined.
| Parameter | Illustrative Value |
| Wavelength (λmax) | 550 - 650 nm (Hypothetical) |
| Limit of Detection (LOD) | ~0.5 - 2 µM |
| Limit of Quantification (LOQ) | ~1.5 - 6 µM |
| Linear Range | ~2 - 100 µM |
| Molar Absorptivity (ε) | To be determined |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Visualizations
Proposed Signaling Pathway
Caption: Proposed reaction mechanism for the BMLB-based peroxide assay.
Experimental Workflow
Caption: Experimental workflow for the spectrophotometric determination of organic peroxides.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No color development | Inactive HRP, degraded BMLB, or absence of peroxide. | Check the activity of HRP with a known positive control. Prepare fresh BMLB solution. Ensure the sample contains peroxide. |
| High background absorbance | Contaminated reagents or spontaneous oxidation of BMLB. | Use high-purity water and solvents. Prepare the working reagent immediately before use. Optimize the buffer pH. |
| Poor linearity of standard curve | Inaccurate dilutions, inappropriate concentration range. | Carefully prepare standard dilutions. Adjust the concentration range of the standards. Ensure proper mixing. |
| Inconsistent results | Pipetting errors, temperature fluctuations. | Use calibrated pipettes. Ensure all reagents and plates are at a consistent temperature before starting the assay. Mix well after reagent addition. |
Conclusion
The proposed spectrophotometric method using BMLB offers a potentially sensitive and straightforward approach for the quantification of organic peroxides. The assay is amenable to a high-throughput format using microplates. It is essential for researchers to perform in-house validation to determine the specific performance characteristics of this assay for their particular application and sample matrix. This includes determining the optimal reagent concentrations, incubation time, and wavelength of detection, as well as assessing the method's linearity, precision, accuracy, and specificity.
Application of BMLB in developing histochemical assays
An extensive search for "BMLB" in the context of histochemical assays did not yield a specific chemical, reagent, or established protocol under this acronym. The search results indicate that "BMLB" is not a commonly recognized term in scientific literature or databases for a substance used in histochemistry.
It is possible that "BMLB" may be a new or proprietary designation, an internal laboratory code, or a typographical error. Without a clear identification of the BMLB substance, providing detailed application notes and protocols would be speculative and not grounded in scientific evidence.
To proceed, clarification on the identity of "BMLB" is required. This could include:
-
The full chemical name or structure of BMLB.
-
Any alternative names or identifiers.
-
The supplier or manufacturer of the compound.
-
The type of histochemical assay it is reportedly used for (e.g., enzyme histochemistry, immunohistochemistry, in situ hybridization).
-
Any published articles or preliminary data describing its use.
Once the specific nature of BMLB is identified, it will be possible to conduct a targeted search for relevant data and construct the detailed application notes and protocols as requested. Without this crucial information, the core requirements of the request cannot be fulfilled.
Application Notes and Protocols: Benzoyl Leuco Methylene Blue as a Redox Indicator in Anaerobic Titrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl leuco methylene blue (BLMB) is a highly effective redox indicator for anaerobic titrations, offering distinct advantages in oxygen-sensitive environments. As the reduced and colorless form of methylene blue, BLMB undergoes a sharp and reversible color change to a deep blue upon oxidation. This transition provides a clear and easily detectable endpoint in titrations involving reducing agents, which are common in pharmaceutical analysis and other chemical applications where the exclusion of oxygen is critical. These notes provide detailed protocols for the preparation and use of BLMB in anaerobic titrations, along with relevant technical data and visualizations to guide researchers in its application.
The benzoylation of leuco methylene blue enhances its stability, making it less susceptible to autoxidation compared to the non-benzoylated form. This increased stability is particularly advantageous for maintaining a colorless endpoint in the reduced state during anaerobic procedures, ensuring greater accuracy and reliability of titration results.
Principle of Operation
This compound is the reduced, colorless form of the redox dye methylene blue. In the presence of an oxidizing agent, it loses electrons and is converted to the intensely colored blue methylene blue cation. Conversely, in a reducing environment, the blue methylene blue is reduced to the colorless leuco form. This reversible redox reaction is the basis of its function as an indicator.[1][2][3]
The endpoint of an anaerobic titration using BLMB is signaled by the first persistent appearance of a blue color, indicating that the reducing analyte has been fully consumed and the titrant (an oxidizing agent) is now in excess, oxidizing the BLMB.
Key Properties and Data
The following table summarizes the key properties of this compound relevant to its use as a redox indicator.
| Property | Value | Reference |
| Chemical Name | [3,7-bis(dimethylamino)phenothiazin-10-yl]-phenylmethanone | Chem-Impex |
| CAS Number | 1249-97-4 | Chem-Impex |
| Molecular Formula | C₂₃H₂₃N₃OS | MySkinRecipes |
| Molecular Weight | 389.52 g/mol | MySkinRecipes |
| Appearance | White to pale yellow or greenish powder | Chem-Impex |
| Redox Potential (Methylene Blue/Leuco Methylene Blue) | +0.01 V (vs. SHE at pH 7) | Wikipedia |
| Color (Reduced Form) | Colorless | [1][2] |
| Color (Oxidized Form) | Blue | [1][2] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone | BioCrick |
Applications in Pharmaceutical Analysis
Anaerobic titrations are crucial in pharmaceutical development and quality control for the analysis of oxygen-sensitive compounds.[4][5] BLMB is particularly useful for:
-
Quantification of Reducing Agents: Determining the concentration of reducing agents such as ascorbic acid, thiols, and certain active pharmaceutical ingredients (APIs) that are susceptible to oxidation.
-
Stability Studies: Assessing the stability of drug formulations under anaerobic conditions.
-
Quality Control: Ensuring the potency and purity of raw materials and finished products by titrating for specific reducing components.[4]
Experimental Protocols
Preparation of this compound Indicator Solution (0.1% w/v)
Materials:
-
This compound powder
-
Ethanol (95% or absolute)
-
Volumetric flask (100 mL)
-
Analytical balance
Procedure:
-
Accurately weigh 100 mg of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of ethanol to the flask.
-
Gently swirl the flask to dissolve the powder completely. A sonic bath may be used to aid dissolution.
-
Once fully dissolved, dilute the solution to the 100 mL mark with ethanol.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Store the indicator solution in a tightly sealed, amber glass bottle to protect it from light and air. For long-term storage, refrigeration is recommended.
General Protocol for Anaerobic Titration
This protocol outlines a general procedure for the anaerobic titration of a reducing analyte with an oxidizing titrant using BLMB as an indicator.
Materials and Equipment:
-
Titration vessel (e.g., a three-necked flask) with a gas inlet and outlet, a port for the burette tip, and a septum for sample/indicator injection.
-
Burette
-
Magnetic stirrer and stir bar
-
Source of inert gas (e.g., nitrogen or argon) with a regulator and tubing
-
Syringes and needles
-
Standardized oxidizing titrant solution (e.g., potassium permanganate, ceric sulfate)
-
Sample containing the reducing analyte
-
BLMB indicator solution (0.1% w/v)
Procedure:
-
Setting up the Anaerobic Environment:
-
Assemble the titration vessel with the magnetic stir bar, gas inlet/outlet, and burette port.
-
Purge the vessel with a steady stream of inert gas for at least 15-20 minutes to displace any oxygen. Maintain a positive pressure of the inert gas throughout the experiment.
-
-
Sample Preparation:
-
Accurately measure a known volume of the sample solution containing the reducing analyte and transfer it to the purged titration vessel.
-
If the sample is a solid, dissolve it in a deoxygenated solvent before transferring it to the vessel.
-
-
Addition of Indicator:
-
Using a gas-tight syringe, draw up a small volume (e.g., 0.1-0.2 mL) of the BLMB indicator solution.
-
Inject the indicator into the titration vessel through the septum. The solution should remain colorless.
-
-
Titration:
-
Begin stirring the solution gently.
-
Slowly add the oxidizing titrant from the burette to the analyte solution.
-
As the equivalence point is approached, the blue color of the oxidized indicator will appear at the point of titrant addition but will disappear upon stirring.
-
-
Endpoint Determination:
-
The endpoint is reached when a single drop of the titrant causes a persistent faint blue color throughout the solution that lasts for at least 30 seconds.
-
Record the volume of titrant added.
-
-
Calculations:
-
Calculate the concentration of the analyte using the stoichiometry of the redox reaction and the volume and concentration of the titrant used.
-
Visualizations
Chemical Transformation of this compound
Caption: Redox cycle of this compound.
Experimental Workflow for Anaerobic Titration
Caption: Workflow for anaerobic titration with BLMB.
Troubleshooting
| Issue | Possible Cause | Solution |
| Solution turns blue before titration begins | Oxygen leak in the system. | Check all connections for tightness. Ensure a positive pressure of inert gas is maintained. |
| Contaminated glassware. | Thoroughly clean all glassware before use. | |
| Fading endpoint | Slow reaction between titrant and analyte. | Increase the time between titrant additions near the endpoint. |
| Indicator concentration is too low. | Add an additional drop of the indicator solution. | |
| No color change at the expected endpoint | Indicator was not added. | Add the indicator and restart the titration. |
| Incorrect titrant used. | Verify the titrant is an oxidizing agent suitable for the analyte. |
Conclusion
This compound is a reliable and stable redox indicator for a variety of anaerobic titration applications, particularly within the pharmaceutical industry. Its clear color change from colorless to blue provides a distinct endpoint, and its enhanced stability in the reduced form minimizes premature oxidation, leading to more accurate and reproducible results. By following the detailed protocols and understanding the principles outlined in these application notes, researchers and scientists can effectively utilize BLMB for the precise quantification of oxygen-sensitive substances.
References
Application Notes and Protocols for the Quantitative Analysis of Hydrogen Peroxide Using Boronate-Based Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) involved in a wide range of physiological and pathological processes.[1][2] It acts as a second messenger in cellular signaling pathways, but its overproduction can lead to oxidative stress and cellular damage, contributing to diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Consequently, the accurate and sensitive quantification of H₂O₂ in biological systems is of paramount importance. Boronate-based chemical probes have emerged as a powerful tool for the detection of H₂O₂, offering high selectivity and sensitivity.[3] These probes utilize the chemoselective oxidation of a boronate ester by H₂O₂ to yield a corresponding phenol, a reaction that triggers a change in the probe's optical properties, such as fluorescence or bioluminescence.[1][3][4]
This document provides detailed application notes and protocols for the quantitative analysis of hydrogen peroxide using a representative boronate-based probe. While the specific probe "BMLB" could not be identified in publicly available literature, the principles and methodologies described herein are broadly applicable to this class of chemical sensors.
Mechanism of Action: Boronate-Based Probes
The detection of hydrogen peroxide by boronate-based probes is predicated on a well-established chemical transformation. The non-fluorescent or weakly fluorescent boronate-containing probe undergoes oxidative cleavage in the presence of H₂O₂ to release a highly fluorescent molecule. This "turn-on" response allows for the sensitive detection of H₂O₂. The reaction is highly selective for H₂O₂ over other biologically relevant ROS.[1][4]
References
Measuring Antioxidant Capacity in Biological Samples: Application Notes and Protocols for the DPPH Assay
A Note to the Reader: A search for a specific "BMLB protocol" for measuring antioxidant capacity did not yield a recognized, standardized method. It is possible that this is a specialized, in-house laboratory designation or a typographical error. In its place, this document provides detailed application notes and protocols for the widely adopted and well-validated DPPH (2,2-diphenyl-1-picrylhydrazyl) assay , a common and reliable method for determining the antioxidant capacity of biological samples.
Application Notes
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Antioxidants are crucial molecules that can counteract oxidative damage. The total antioxidant capacity (TAC) of a biological sample is a measure of its ability to scavenge free radicals and is a valuable indicator of the overall health and disease status of an organism. The DPPH assay is a popular and straightforward spectrophotometric method for determining the TAC of various samples.
Principle of the DPPH Assay
The DPPH assay is based on the ability of antioxidants to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. DPPH is a dark purple crystalline powder that forms a stable radical in solution. When a solution of DPPH is mixed with a substance that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine. This reduction is accompanied by a color change from deep purple to yellow, which can be measured spectrophotometrically by the decrease in absorbance at approximately 517 nm. The degree of discoloration is proportional to the scavenging potential of the antioxidant in the sample.
Applications
The DPPH assay is versatile and can be applied to a wide range of biological samples, including:
-
Plasma and Serum: To assess the systemic antioxidant status in humans and animals.
-
Tissue Homogenates: To determine the antioxidant capacity of specific organs or tissues.
-
Cell Lysates: For in vitro studies on the effects of various compounds on cellular antioxidant defenses.
-
Plant and Food Extracts: To quantify the antioxidant properties of natural products, foods, and beverages.
Data Interpretation
The results of the DPPH assay are typically expressed in two ways:
-
Percentage of Radical Scavenging Activity (%RSA): This represents the percentage of DPPH radicals scavenged by the sample and is calculated using the formula: %RSA = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Value: This is the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant capacity.
-
Trolox Equivalent Antioxidant Capacity (TEAC): To standardize the results, the antioxidant capacity of the sample can be compared to that of a standard antioxidant, such as Trolox, a water-soluble analog of vitamin E. The results are then expressed as micromoles of Trolox Equivalents per gram of sample (µmol TE/g).
Quantitative Data Summary
The following table summarizes representative antioxidant capacity values from various biological samples determined using the DPPH assay, expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 values.
| Sample Type | Sample Description | Antioxidant Capacity (DPPH Assay) | Reference |
| Plant Extract | Blueberry (Ethanol Extract) | ~80% inhibition | [1] |
| Strawberry (Methanol Extract) | 60-70% inhibition | [1] | |
| Spinach (Methanol Extract) | 70-80% inhibition | [1] | |
| Origanum vulgare Extract | 9.06 g Trolox/100 g dry weight | [2] | |
| Rosmarinus officinalis Extract | 5.57 g Trolox/100 g dry weight | [2] | |
| Human Plasma | Healthy Subjects | Values are often reported as mM of DPPH reduced. | [3] |
| Cooked Plant Extract | Blanched Leaves | IC50: 0.30–425.20 µg/mL | [4] |
Experimental Protocols
Preparation of Reagents
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.
-
Trolox Standard Stock Solution (1 mM): Dissolve 2.5 mg of Trolox in 10 mL of methanol.
-
Sample Preparation:
-
Plasma/Serum: Can often be diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) before the assay.[3]
-
Tissue Homogenates: Tissues should be homogenized in an appropriate ice-cold buffer and centrifuged to obtain a clear supernatant.
-
Plant Extracts: Extracts are typically prepared by maceration or Soxhlet extraction with a suitable solvent (e.g., methanol, ethanol, or water) and then filtered.[1]
-
DPPH Assay Procedure (Microplate Method)
-
Prepare a Trolox standard curve: Prepare a series of dilutions of the Trolox stock solution in methanol to obtain concentrations ranging from 0 to 100 µM.
-
Prepare sample dilutions: Prepare a series of dilutions of the biological sample in the same solvent used for the blank and standards.
-
Assay Setup:
-
In a 96-well microplate, add 20 µL of each Trolox standard dilution, sample dilution, or blank (methanol) to separate wells.
-
Add 180 µL of the 0.1 mM DPPH working solution to all wells.
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
-
Calculate the Percentage of Radical Scavenging Activity (%RSA) for each sample and standard concentration using the formula mentioned in the Application Notes.
-
Plot a standard curve of %RSA versus the concentration of Trolox.
-
Determine the TEAC of the samples by interpolating their %RSA values on the Trolox standard curve. The results are expressed as µmol TE/g of the original sample.
-
Calculate the IC50 value for each sample by plotting the %RSA against the sample concentration and determining the concentration at which 50% inhibition is achieved.
Visualizations
Caption: Experimental workflow for the DPPH antioxidant capacity assay.
Caption: The Keap1-Nrf2 signaling pathway for cellular antioxidant response.
References
- 1. Comparative Study of Antioxidant Activity in Plant Extracts: The DPPH Method as a Benchmark [plantextractwholesale.com]
- 2. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Benzoyl Leuco Methylene Blue (BLMB) Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering high background issues in benzoyl leuco methylene blue (BLMB) assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and resolve common problems in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (BLMB) assay?
The BLMB assay is a colorimetric method used to detect and quantify oxidizing agents, most notably hydrogen peroxide (H₂O₂). The assay relies on the oxidation of the colorless substrate, this compound (BLMB), to the intensely colored methylene blue. This reaction is often catalyzed by peroxidases, such as horseradish peroxidase (HRP). The resulting blue color, which can be measured spectrophotometrically at approximately 665 nm, is directly proportional to the concentration of the oxidizing agent in the sample.[1]
Q2: What are the primary causes of high background in a BLMB assay?
High background absorbance can significantly reduce the sensitivity and accuracy of the BLMB assay. The most common causes include:
-
Reagent-related issues: Impurity or degradation of BLMB, contamination of buffers or other reagents with oxidizing agents, and improper reagent storage.[1]
-
Sample-related interference: Presence of endogenous peroxidases or other oxidizing/reducing agents in the biological sample.[2][3] Turbidity, hemolysis, and high protein concentrations in the sample can also contribute to high background.
-
Procedural errors: Suboptimal reagent concentrations, incorrect incubation times or temperatures, exposure of reagents to light, and inadequate mixing of assay components.[4]
-
Autoxidation of BLMB: Spontaneous, non-enzymatic oxidation of BLMB by atmospheric oxygen can lead to a gradual increase in background color.
Troubleshooting Guide: High Background Absorbance
This guide provides a systematic approach to identifying and resolving the root cause of high background in your BLMB assay.
Issue 1: High background in the reagent blank.
A high absorbance reading in a well-containing all assay components except the sample (the "reagent blank") points to a problem with the reagents themselves.[4][5]
Troubleshooting Steps:
-
Assess Reagent Quality:
-
BLMB Stock Solution: Prepare a fresh BLMB stock solution. BLMB can degrade over time, especially if not stored correctly.
-
Buffer and Other Reagents: Use high-purity water to prepare all buffers and reagent solutions to avoid contamination with oxidizing agents.
-
Peroxidase Solution: If using HRP or another peroxidase, ensure it has been stored correctly and has not lost activity, which can sometimes paradoxically contribute to background issues.
-
-
Optimize Assay Conditions:
-
Incubation Time and Temperature: Reduce the incubation time and/or temperature. Extended incubation can lead to increased autoxidation of BLMB.
-
Light Exposure: Protect the BLMB stock solution and the assay plate from light, as BLMB is light-sensitive and can auto-oxidize more rapidly upon exposure.[6]
-
Issue 2: High background in the sample blank.
A high absorbance reading in a well-containing the sample and all assay components except for the one that initiates the specific reaction (e.g., HRP) indicates that a component of the sample itself is causing the high background.[5][7]
Troubleshooting Steps:
-
Address Sample-Specific Interference:
-
Endogenous Peroxidases: If your sample is of biological origin, it may contain endogenous peroxidases. These can be inactivated by pre-treating the sample with a peroxidase inhibitor, such as sodium azide (ensure compatibility with your assay), or by heat inactivation.[3]
-
Sample Color and Turbidity: Centrifuge samples to remove particulate matter. If the sample itself is colored, you will need to use a sample blank to subtract the inherent absorbance.
-
Reducing and Oxidizing Agents: Samples may contain compounds that can directly reduce the oxidized methylene blue or oxidize BLMB. Sample dilution may help to mitigate these effects.
-
Experimental Protocols
General Protocol for a BLMB Assay for H₂O₂ Detection
This protocol provides a general framework. Optimal conditions may vary depending on the specific application.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Phosphate Buffer, pH 6.0.
-
BLMB Stock Solution: 1 mM BLMB in a suitable organic solvent (e.g., dimethyl sulfoxide - DMSO). Store protected from light at -20°C.
-
Horseradish Peroxidase (HRP) Stock Solution: 1 mg/mL HRP in Assay Buffer. Store at 4°C.
-
Working Solutions:
-
BLMB Working Solution: Dilute the BLMB stock solution to 100 µM in Assay Buffer immediately before use.
-
HRP Working Solution: Dilute the HRP stock solution to 1 µg/mL in Assay Buffer immediately before use.
-
-
Hydrogen Peroxide (H₂O₂) Standard: Prepare a series of H₂O₂ standards (e.g., 0-100 µM) in Assay Buffer.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of H₂O₂ standard or sample to each well.
-
Add 50 µL of BLMB Working Solution to each well.
-
Add 50 µL of HRP Working Solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at 665 nm using a microplate reader.
3. Preparation of Blanks:
-
Reagent Blank: Contains 50 µL of Assay Buffer, 50 µL of BLMB Working Solution, and 50 µL of HRP Working Solution.[5][7][8]
-
Sample Blank: Contains 50 µL of sample, 50 µL of BLMB Working Solution, and 50 µL of Assay Buffer (without HRP).[5][7][8]
Data Presentation
Table 1: Typical Reagent Concentrations and Incubation Parameters
| Parameter | Recommended Range | Notes |
| BLMB Concentration | 50 - 200 µM | Higher concentrations may increase background. |
| HRP Concentration | 0.5 - 2 µg/mL | Titrate to find the optimal concentration for your system. |
| Hydrogen Peroxide | 1 - 100 µM | Linear range will depend on other assay conditions. |
| pH | 5.5 - 7.0 | Optimal pH can be enzyme and sample dependent. |
| Incubation Time | 10 - 60 minutes | Shorter times can reduce background. |
| Incubation Temperature | Room Temperature (20-25°C) | Higher temperatures can increase reaction rate but also background. |
Table 2: Absorbance Characteristics of Methylene Blue and Common Interferents
| Substance | Peak Absorbance Wavelength(s) | Potential for Interference |
| Methylene Blue | ~665 nm | Primary Signal |
| Hemoglobin | ~415 nm, 540-580 nm | Can contribute to background if sample is hemolyzed. |
| Bilirubin | 400 - 540 nm | Can interfere in icteric (jaundiced) samples. |
| Lipids (Turbidity) | Broad, higher at lower wavelengths | Scatters light, leading to artificially high absorbance readings. |
Visualizations
Caption: Workflow for a typical this compound (BLMB) assay.
Caption: Decision tree for troubleshooting high background in BLMB assays.
References
- 1. siriusgenomics.com [siriusgenomics.com]
- 2. Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. MyHach - Customer Service [waterqualitygroup.my.site.com]
- 6. Novel photochromic system using methylene blue reduction with l-ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Optimizing BMLB concentration for kinetic enzyme assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize BMLB concentration in kinetic enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary step to optimize BMLB concentration for a kinetic enzyme assay?
A1: The first and most critical step is to perform a substrate titration experiment. This involves measuring the initial reaction velocity across a range of BMLB concentrations while keeping the enzyme concentration constant.[1] The data from this experiment allows you to plot the reaction rate versus the substrate concentration, which typically yields a hyperbolic curve for standard Michaelis-Menten kinetics.[1]
Q2: Why is determining the Michaelis Constant (Kₘ) crucial for my BMLB assay?
A2: The Michaelis Constant (Kₘ) represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vₘₐₓ).[1] It is a measure of the enzyme's affinity for its substrate; a lower Kₘ indicates a higher affinity.[1] Understanding the Kₘ is vital for setting the optimal BMLB concentration based on your experimental goal:
-
To measure maximum enzyme activity (Vₘₐₓ): Use a saturating BMLB concentration, typically 10-20 times higher than the Kₘ.[1]
-
To screen for competitive inhibitors: Use a BMLB concentration at or below the Kₘ. Using a much higher concentration can mask the effects of a competitive inhibitor.[1][2]
Q3: My reaction rate decreases at very high concentrations of BMLB. What is happening?
A3: This phenomenon is known as substrate inhibition, where the enzyme's activity is reduced at high substrate concentrations.[3][4] It is a common occurrence, affecting approximately 20-25% of all known enzymes.[3][5] It happens when two substrate molecules bind to the enzyme, blocking its activity.[3] A plot of reaction velocity versus BMLB concentration will show a characteristic curve that rises to a maximum and then descends as the concentration increases.[4]
Troubleshooting Guide
This guide addresses common issues encountered during BMLB kinetic enzyme assays.
Problem: High Background Signal
A high background signal, where there is excessive color or fluorescence development in control wells, can reduce the sensitivity of your assay or render the data unusable.[6][7]
| Possible Cause | Recommended Solution |
| Contamination of Reagents | Ensure all reagents, buffers, and samples are handled in a sterile environment to prevent microbial or cross-contamination.[8] Use fresh, high-purity reagents and sterile, disposable pipette tips.[1][8] |
| Insufficient Washing | Residual unbound reagents can produce a false positive signal. Increase the number or duration of wash steps. Ensure wells are completely filled and aspirated during each wash cycle.[6][8] |
| Ineffective Plate Blocking | Blocking buffer prevents non-specific binding of assay components to the plate surface.[6] Try increasing the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the incubation time.[6] Adding a mild detergent like Tween®-20 to wash buffers can also help.[7] |
| Non-Specific Antibody Binding | If using an antibody-based detection system, the secondary antibody may be binding non-specifically.[7] Run a control with only the secondary antibody to confirm. Consider using a pre-adsorbed secondary antibody. |
| High BMLB Auto-hydrolysis | The BMLB substrate may be unstable and breaking down spontaneously. Run a "substrate blank" control containing BMLB and assay buffer but no enzyme to measure this intrinsic signal.[1] |
Problem: Low or No Signal
Q: My assay shows a very weak signal or no change over time. What could be the cause? A: Several factors can lead to a low or absent signal. First, confirm the activity of your enzyme, as it may have degraded during storage. Check that the assay buffer has the correct pH for optimal enzyme activity.[1] Ensure your BMLB stock solution is correctly prepared and has not degraded. Finally, verify that the settings on your plate reader (e.g., gain, excitation/emission wavelengths) are appropriate for your assay's signal type.[9]
Problem: Reaction Rate is Not Linear
Q: The progress curve for my reaction is linear for only a very short period. What should I do? A: A short linear range is often because the enzyme concentration is too high, leading to rapid substrate consumption.[10] Ideally, the initial velocity should be measured when less than 10-15% of the substrate has been consumed.[1][9] To extend the linear range, reduce the amount of enzyme used in the assay.[10] Alternatively, if your reader allows, you can shorten the time between measurements to get more data points in the early, linear phase of the reaction.
Experimental Protocols
Protocol: Determining Kₘ and Vₘₐₓ for BMLB
This protocol outlines the steps to determine the kinetic constants for your enzyme with the substrate BMLB.
-
Reagent Preparation:
-
Enzyme Stock: Prepare a concentrated stock of the enzyme in a suitable buffer and store it on ice.
-
BMLB Stock Solution: Prepare a high-concentration stock of BMLB (e.g., 10 mM) in an appropriate solvent like DMSO.[1]
-
Assay Buffer: Prepare the buffer in which the reaction will be performed, ensuring the pH is optimal for the enzyme.
-
-
BMLB Dilution Series:
-
Create a series of BMLB dilutions from your stock solution using the Assay Buffer.
-
If the Kₘ is unknown, start with a broad range of concentrations (e.g., 0 µM to 1000 µM).
-
If you have an estimated Kₘ, prepare concentrations ranging from 0.2 to 5.0 times the estimated Kₘ.[1]
-
-
Assay Setup:
-
On a 96-well plate, add the different BMLB dilutions to triplicate wells.
-
Include a "substrate blank" control for each BMLB concentration containing only the substrate and assay buffer (no enzyme).[1] This corrects for auto-hydrolysis.
-
Include a "no substrate" control containing the enzyme and assay buffer but no BMLB.
-
-
Kinetic Measurement:
-
Equilibrate the plate to the desired reaction temperature (e.g., 37°C).[1]
-
Initiate the reactions by adding a fixed amount of enzyme to all wells (except the substrate blanks).
-
Immediately place the plate in a kinetic plate reader and begin measuring the signal (e.g., absorbance or fluorescence) at regular intervals for a set period.
-
-
Data Analysis:
-
For each BMLB concentration, plot the signal versus time.
-
Determine the initial velocity (V₀) by calculating the slope of the linear portion of each curve.[1]
-
Subtract the slope of the corresponding "substrate blank" from each calculated V₀ to correct for background signal.[1]
-
Plot the corrected V₀ values against the BMLB concentrations.
-
Fit the resulting curve to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values.
-
Data Summary
Recommended BMLB Concentration for Different Assay Goals
| Assay Goal | Recommended [BMLB] | Rationale |
| Determine Kₘ and Vₘₐₓ | 0.2x - 5x the estimated Kₘ | Provides data points across the curve for accurate fitting to the Michaelis-Menten model.[1] |
| Measure Maximum Enzyme Activity | >10x the Kₘ | Ensures the enzyme is saturated with substrate and operating at its maximum velocity (Vₘₐₓ).[1] |
| Screen for Competitive Inhibitors | ≤ Kₘ | At low substrate concentrations, the enzyme is more sensitive to competitive inhibitors vying for the active site.[1] |
Visualizations
Caption: Workflow for optimizing BMLB substrate concentration.
Caption: Troubleshooting logic for high background signals.
References
- 1. benchchem.com [benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. graphpad.com [graphpad.com]
- 4. sites.duke.edu [sites.duke.edu]
- 5. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arp1.com [arp1.com]
- 7. sinobiological.com [sinobiological.com]
- 8. jg-biotech.com [jg-biotech.com]
- 9. scientistlive.com [scientistlive.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Benzoyl Leuco Methylene Blue (BLMB) Spectrophotometry
Welcome to the technical support center for benzoyl leuco methylene blue (BLMB) spectrophotometry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common interferences and address frequently asked questions (FAQs) encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (BLMB) assay?
A1: The this compound assay is a colorimetric method used to measure oxidative processes. The core principle involves the oxidation of the colorless BLMB to the intensely colored methylene blue cation in the presence of an oxidizing agent. The resulting blue color is directly proportional to the concentration of the analyte and can be quantified using a spectrophotometer, typically at a wavelength of around 665 nm.[1]
Q2: What are the primary applications of the BLMB assay?
A2: The BLMB assay is versatile and used in various research areas. Its primary applications include the quantification of hydrogen sulfide (H₂S) in biological and environmental samples, assessment of antioxidant capacity, detection of reactive oxygen species (ROS), and monitoring enzyme kinetics, particularly for peroxidases.[1]
Q3: Why are my absorbance readings unstable or drifting?
A3: Unstable or drifting absorbance readings can be caused by several factors. Ensure the spectrophotometer has had adequate warm-up time (typically 15-30 minutes) for the lamp to stabilize. Handle cuvettes by their frosted sides to avoid fingerprints on the optical surfaces and ensure they are clean and free of scratches. Additionally, check for air bubbles in your sample, as they can scatter light and lead to erratic readings. Environmental factors such as vibrations or significant temperature fluctuations in the laboratory can also affect instrument stability.
Q4: My sample is colored/turbid. How does this affect my results?
A4: The inherent color or turbidity of a sample can interfere with the BLMB assay by absorbing or scattering light at the measurement wavelength, leading to falsely elevated absorbance readings.[2] It is crucial to correct for this interference to obtain accurate results.
Q5: What are the most common chemical interferences in the BLMB assay for sulfide determination?
A5: The most common chemical interferences include strong reducing agents (e.g., sulfite, thiosulfate) which can prevent the formation of the blue methylene blue color, and strong oxidizing agents (e.g., chlorine, hydrogen peroxide) which may cause the formation of a pink color. Other interfering substances include iodide and ferrocyanide.[3]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your BLMB spectrophotometry experiments.
Issue 1: No or Low Color Development
Possible Cause: Presence of strong reducing agents. Troubleshooting: Strong reducing agents like sulfite and thiosulfate can prevent the oxidation of BLMB to methylene blue, resulting in little to no color development. Thiosulfate at concentrations of approximately 10 mg/L can retard or completely inhibit color formation.[3]
Solution: To eliminate this interference, you can precipitate the sulfide as zinc sulfide (ZnS), which separates it from the interfering reducing agents. A detailed protocol for this procedure is provided below.
Issue 2: Inaccurate Results due to Sample Turbidity or Color
Possible Cause: Light scattering or absorption by sample matrix. Troubleshooting: Turbidity and inherent sample color are significant sources of interference in spectrophotometric measurements, leading to artificially high absorbance readings.[2]
Solution: There are several methods to correct for turbidity and color:
-
Sample Blank: Prepare a "blank" sample that contains everything except the analyte. This is achieved by following the entire experimental procedure but omitting the BLMB reagent. This blank will account for the background absorbance from the sample matrix.[4][5]
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Centrifugation/Filtration: For samples with particulate matter causing turbidity, centrifugation can pellet the interfering particles. The clear supernatant can then be used for the assay. Filtration through a suitable filter (e.g., 0.2 µm membrane filter) can also be effective.[6][7]
Issue 3: Unexpected Color Formation (e.g., Pink)
Possible Cause: Presence of strong oxidizing agents. Troubleshooting: Strong oxidizing agents such as chlorine and hydrogen peroxide can interfere with the reaction and may lead to the formation of a pink color instead of the characteristic blue of methylene blue.
Solution: If the presence of strong oxidizing agents is suspected, they need to be removed or neutralized prior to the addition of the BLMB reagents. The zinc sulfide precipitation method can also be effective in isolating the sulfide from these oxidizing agents in the sample supernatant.
Quantitative Summary of Common Interferences
| Interfering Substance | Interfering Concentration | Effect on Assay | Mitigation Strategy |
| Strong Reducing Agents | |||
| Thiosulfate | ~10 mg/L | Prevents or diminishes color development | Zinc Sulfide Precipitation |
| Sulfite | Not specified | Prevents or diminishes color development | Zinc Sulfide Precipitation |
| Strong Oxidizing Agents | |||
| Chlorine, Hydrogen Peroxide | Not specified | Forms a pink color | Neutralization or Zinc Sulfide Precipitation |
| Other Chemical Interferences | |||
| Iodide | > 2 mg/L | Diminishes color formation | Zinc Sulfide Precipitation |
| Ferrocyanide | Not specified | Produces a blue color | Zinc Sulfide Precipitation (ineffective for ferrocyanide) |
| High Sulfide Concentration | ~10x the test range | Prevents the reaction | Sample Dilution |
| Physical Interferences | |||
| High pH | > 10.5 | Low test results | Adjust sample pH to near neutral |
| Turbidity/Color | Varies | Falsely positive/high results | Sample Blank, Centrifugation, or Filtration |
Experimental Protocols
Protocol 1: Zinc Sulfide (ZnS) Precipitation for Interference Removal
This protocol is designed to separate sulfide from soluble interfering substances like reducing agents (sulfite, thiosulfate) and iodide.
Materials:
-
Zinc acetate solution (2M)
-
Sodium hydroxide (NaOH) solution (6N)
-
Centrifuge
-
Centrifuge tubes
-
Deionized water (purged with nitrogen to remove oxygen)
Procedure:
-
To a 100 mL sample, add 0.2 mL of 2M zinc acetate solution.
-
Adjust the sample pH to ≥ 9 by adding 6N NaOH solution dropwise. This will precipitate the sulfide as zinc sulfide (ZnS).[6]
-
Mix the sample thoroughly and allow the precipitate to settle for at least 30 minutes.[1]
-
Centrifuge the sample to pellet the ZnS precipitate.
-
Carefully decant and discard the supernatant which contains the interfering substances.
-
Resuspend the ZnS pellet in an appropriate volume of oxygen-free deionized water.
-
Proceed with the this compound assay on the resuspended ZnS sample.
Protocol 2: Correction for Turbidity and Color using a Sample Blank
This protocol describes how to prepare and use a sample blank to correct for background absorbance from turbid or colored samples.
Materials:
-
Spectrophotometer
-
Cuvettes
-
Reagents for the BLMB assay (excluding BLMB itself)
Procedure:
-
Prepare your sample for the BLMB assay as you normally would.
-
Create a "sample blank" by taking an identical aliquot of your sample and adding all the assay reagents except for the this compound. Instead, add an equivalent volume of the solvent used for the BLMB.
-
Prepare a "reagent blank" containing all the assay reagents (including BLMB) but using deionized water instead of your sample.
-
Set the spectrophotometer to the desired wavelength (e.g., 665 nm).
-
Use the reagent blank to zero the spectrophotometer.
-
Measure the absorbance of your sample blank. This value represents the background absorbance from your sample matrix.
-
Measure the absorbance of your actual sample.
-
Subtract the absorbance of the sample blank from the absorbance of your actual sample to obtain the corrected absorbance value.
Visualized Workflows
References
How to prevent premature oxidation of benzoyl leuco methylene blue solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature oxidation of benzoyl leuco methylene blue (BLMB) solutions. Adherence to these protocols is critical for maintaining the integrity of experiments that rely on BLMB as a sensitive redox indicator.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BLMB) and why is it used?
A1: this compound is a reduced, colorless form of methylene blue. It serves as a highly sensitive chromogenic substrate for detecting oxidative processes.[1] Upon interaction with oxidizing agents, such as reactive oxygen species (ROS) or peroxidases, BLMB is oxidized to the intensely colored methylene blue, providing a clear and measurable signal for quantifying oxidative activity.[1]
Q2: What is premature oxidation of BLMB solution and why is it a problem?
A2: Premature oxidation is the unintended conversion of the colorless BLMB to its blue, oxidized form (methylene blue) before the intended experimental reaction. This is problematic because it leads to high background signals, reduces the sensitivity of the assay, and can result in inaccurate quantification of the targeted oxidative process. The leuco form is highly susceptible to oxidation by atmospheric oxygen.[1]
Q3: What are the primary causes of premature oxidation of BLMB solutions?
A3: The primary causes of premature oxidation include:
-
Exposure to atmospheric oxygen: Leuco methylene blue is sensitive to and can be oxidized by oxygen in the air.[1]
-
Exposure to light: Light, particularly UV and visible light, can promote the oxidation of leuco dyes.[2]
-
Presence of contaminating oxidizing agents: Impurities in solvents or reagents can act as oxidants.
-
Inappropriate storage conditions: Elevated temperatures can accelerate the rate of oxidation.
-
Incorrect pH: The stability of leuco methylene blue can be pH-dependent.
Q4: How should I store my BLMB powder and prepared solutions?
A4: BLMB powder should be stored in a tightly sealed container in a cool, dark place, typically between 2-8°C.[3][4] Prepared BLMB solutions should also be stored in a cool, dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Q5: Can I use any solvent to prepare my BLMB solution?
A5: While BLMB is compatible with various solvents, the choice of solvent is critical.[3] It is imperative to use high-purity, deoxygenated solvents to prevent premature oxidation. Solvents should be sparged with an inert gas like nitrogen or argon before use.
Q6: Are there any chemical stabilizers I can add to my BLMB solution?
A6: Yes, certain antioxidants and chemical stabilizers can be added to prolong the stability of BLMB solutions. These include ascorbic acid, citric acid, aspartic acid, malonic acid, oxalic acid, and tartaric acid.[5] The optimal concentration of the stabilizer should be determined for your specific application.
Troubleshooting Guide: Premature Oxidation of BLMB Solution
| Symptom | Potential Cause | Troubleshooting Step |
| Freshly prepared BLMB solution is blue or turns blue rapidly. | Oxygen contamination of the solvent. | 1. Ensure the solvent was properly deoxygenated (e.g., by sparging with nitrogen or argon for at least 30 minutes). 2. Prepare the solution in an inert atmosphere (e.g., inside a glove box). |
| Exposure to light during preparation. | Prepare the solution in a dark or amber-colored vessel, and minimize exposure to ambient light. | |
| Contaminated glassware. | Use scrupulously clean glassware, rinsed with high-purity solvent. Consider acid-washing glassware to remove any trace metal contaminants that can catalyze oxidation. | |
| BLMB solution is initially colorless but turns blue over a short period of storage. | Improper storage conditions. | 1. Store the solution at the recommended temperature (2-8°C).[3][4] 2. Protect the solution from light by storing it in an amber vial or wrapping the container in aluminum foil. 3. Ensure the storage container is sealed tightly with an inert gas headspace. |
| Presence of peroxides in the solvent (e.g., older ethers like THF or diethyl ether). | Use freshly opened, high-purity solvents. Test for the presence of peroxides in older solvents before use. | |
| High background signal in a BLMB-based assay. | Gradual oxidation of the BLMB stock solution over time. | 1. Prepare fresh BLMB solution for each experiment. 2. Consider adding a stabilizer like ascorbic acid to the stock solution.[5] 3. Run a "no-analyte" control to determine the background oxidation rate and subtract it from your experimental values. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound (BLMB) Solution
Objective: To prepare a BLMB solution with enhanced stability against premature oxidation.
Materials:
-
This compound (BLMB) powder
-
High-purity, anhydrous solvent (e.g., N,N-Dimethylformamide or Acetonitrile), deoxygenated
-
Ascorbic acid (or other selected stabilizer)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with Teflon-lined caps
-
Glass syringe or cannula for liquid transfer
Methodology:
-
Deoxygenation of Solvent: Sparge the high-purity solvent with a steady stream of nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Preparation in Inert Atmosphere: If available, perform the following steps in a glove box or under a continuous stream of inert gas.
-
Weighing Reagents: In an amber glass vial, accurately weigh the desired amount of BLMB powder. In a separate vial, weigh the stabilizer (e.g., ascorbic acid). A molar excess of the stabilizer to BLMB is often recommended.[5]
-
Dissolution: Using a deoxygenated solvent and a glass syringe or cannula, transfer the required volume of solvent to the vial containing the stabilizer. Gently swirl to dissolve.
-
Final Preparation: Transfer the stabilizer solution to the vial containing the BLMB powder. Mix gently until the BLMB is completely dissolved. The resulting solution should be colorless.
-
Storage: Immediately cap the vial, ensuring a tight seal. Purge the headspace of the vial with inert gas before final sealing. Store the solution at 2-8°C in the dark.
Protocol 2: Quality Control Check for BLMB Solution
Objective: To verify the quality and absence of premature oxidation in a prepared BLMB solution.
Materials:
-
Prepared BLMB solution
-
UV-Vis Spectrophotometer
-
Cuvettes
Methodology:
-
Blank Measurement: Use the deoxygenated solvent to blank the spectrophotometer at the wavelength of maximum absorbance for methylene blue (approximately 665 nm).
-
Sample Measurement: Carefully transfer the prepared BLMB solution to a cuvette.
-
Absorbance Reading: Immediately measure the absorbance of the solution at 665 nm.
-
Acceptance Criteria: A high-quality, unoxidized BLMB solution should have a very low to negligible absorbance at this wavelength. A significant absorbance indicates the presence of methylene blue due to premature oxidation.
Visual Guides
Oxidation Pathway of this compound
Caption: Oxidation of colorless BLMB to blue Methylene Blue.
Experimental Workflow for Preventing BLMB Oxidation
Caption: Workflow for preparing stable BLMB solutions.
References
- 1. This compound | For Research Use [benchchem.com]
- 2. Novel photochromic system using methylene blue reduction with l-ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. EP0097220B1 - The stabilization of leucomethylene blue dyes on a printing substrate - Google Patents [patents.google.com]
Technical Support Center: Improving the Stability of Benzoyl Leuco Methylene Blue (BLMB) Working Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who utilize Benzoyl Leuco Methylene Blue (BLMB) in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of BLMB working solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BLMB) and why is its stability important?
A1: this compound is the reduced, colorless form of methylene blue that has been chemically modified with a benzoyl group.[1] This modification enhances its stability compared to the highly unstable leuco methylene blue.[1] In the presence of an oxidizing agent and often a catalyst like horseradish peroxidase (HRP), BLMB is oxidized back to the intensely colored methylene blue.[1] The stability of the BLMB working solution is critical for the accuracy and reproducibility of assays, as premature oxidation can lead to high background signals and inaccurate results.
Q2: What is the primary cause of BLMB working solution instability?
A2: The primary cause of instability is the degradation of BLMB back to methylene blue. This process is generally understood to occur via a two-step mechanism: a slow hydrolysis of the benzoyl group to yield leuco methylene blue (LMB), followed by a rapid oxidation of the unstable LMB to methylene blue by dissolved oxygen or other oxidizing agents present in the solution.[1]
Q3: What are the ideal storage conditions for BLMB powder and stock solutions?
A3: For long-term storage, BLMB powder should be kept in a tightly sealed container in a dry, well-ventilated place at -20°C. For short-term storage, 2-8°C is recommended.[2] Stock solutions, typically prepared in solvents like DMSO, chloroform, or acetone, can be stored at -20°C for several months.[3] It is highly recommended to prepare fresh working solutions daily.[3]
Q4: What factors can accelerate the degradation of my BLMB working solution?
A4: Several factors can accelerate the degradation of BLMB working solutions:
-
Exposure to Light: Light, especially UV light, can promote the oxidation of BLMB.[4]
-
Presence of Oxygen: Dissolved oxygen is a key reactant in the oxidation of the leuco form of methylene blue.
-
Suboptimal pH: While BLMB is more stable in mildly acidic conditions (pH 5-6), alkaline conditions can increase the rate of degradation of the resulting methylene blue.
-
Elevated Temperatures: Higher temperatures can increase the rate of chemical reactions, including the hydrolysis and oxidation of BLMB.
-
Contaminating Oxidizing Agents: The presence of trace amounts of oxidizing agents in your reagents or water can lead to a high background signal.
Troubleshooting Guides
Issue 1: High Background Signal in the Assay
A high background signal, where the blank or negative control wells show a significant blue color, is a common problem.
| Potential Cause | Troubleshooting Steps |
| Degraded BLMB Working Solution | Prepare a fresh BLMB working solution immediately before use. Protect the solution from light by using an amber tube or covering it with aluminum foil. |
| Contaminated Reagents | Use high-purity water and fresh buffers. Ensure that there are no oxidizing agents (e.g., residual hydrogen peroxide from other experiments) contaminating your pipette tips or glassware. |
| Suboptimal pH of the Working Solution | Prepare the BLMB working solution in a mildly acidic buffer (e.g., 0.1 M sodium acetate buffer, pH 5.0-6.0). For peroxidase assays, a pH of 6.5 has been found to be optimal. |
| Prolonged Incubation at Room Temperature | Minimize the time the BLMB working solution sits at room temperature before being used in the assay. |
Issue 2: Low or No Signal in the Assay
A low or absent signal can be just as problematic as a high background.
| Potential Cause | Troubleshooting Steps |
| Insufficient Enzyme or Analyte Concentration | Ensure that your enzyme (e.g., HRP) or analyte is at a sufficient concentration to generate a detectable signal. Run a positive control to verify enzyme activity. |
| Incorrect Wavelength Measurement | The oxidized product, methylene blue, has a maximum absorbance at approximately 664 nm.[1] Ensure your plate reader is set to the correct wavelength. |
| Presence of Inhibitors | Some compounds can inhibit peroxidase activity. Sodium azide is a known inhibitor of HRP and should not be present in your buffers. |
| Sub-optimal Assay Conditions | Verify that the pH and temperature of your assay are optimal for your specific enzyme and substrate. |
Experimental Protocols
Preparation of a Stable BLMB Working Solution
This protocol provides a general guideline for preparing a BLMB working solution for use in colorimetric assays, such as ELISAs.
Materials:
-
This compound (BLMB) powder
-
Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Acetate Buffer (pH 5.5)
-
Amber microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution (e.g., 10 mM):
-
Weigh out the required amount of BLMB powder in a fume hood.
-
Dissolve the BLMB powder in high-quality DMSO to a final concentration of 10 mM.
-
Vortex briefly to ensure it is fully dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Prepare the Working Solution (e.g., 1 mM):
-
Immediately before use, thaw an aliquot of the BLMB stock solution.
-
Dilute the stock solution to the desired final concentration (e.g., 1 mM) using 0.1 M Sodium Acetate Buffer (pH 5.5).
-
Prepare the working solution in an amber microcentrifuge tube to protect it from light.
-
Use the working solution as soon as possible, preferably within an hour of preparation.
-
Note: The optimal concentration of the BLMB working solution may vary depending on the specific application and should be determined empirically.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight of BLMB | 389.52 g/mol | [5] |
| Appearance of BLMB Powder | White to pale yellow/green powder | [5] |
| Storage of BLMB Powder | -20°C (long-term), 2-8°C (short-term) | [2] |
| Storage of BLMB Stock Solution (in DMSO) | -20°C for several months | [3] |
| Recommended pH for BLMB Working Solution | 5.0 - 6.5 | |
| Absorbance Maximum of BLMB (reduced form) | ~256 nm | [1] |
| Absorbance Maximum of Methylene Blue (oxidized form) | ~664 nm | [1] |
| Linear Range in a published HRP assay | 25 to 500 µg/mL | [6] |
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for BLMB-based assays.
References
- 1. This compound | For Research Use [benchchem.com]
- 2. sinobiological.com [sinobiological.com]
- 3. This compound | CAS:1249-97-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. N-Benzoyl leucomethylene blue as a novel substrate for the assays of horseradish peroxidase by spectrophotometry and capillary electrophoresis-laser-induced fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Factors affecting the reaction rate of BMLB with oxidizing agents
Technical Support Center: Oxidation of Novel Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the reaction of novel compounds, such as a hypothetical molecule "BMLB," with oxidizing agents.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to consider when my novel compound (e.g., BMLB) shows unexpected reactivity with an oxidizing agent?
A1: When encountering unexpected reactivity, it is crucial to systematically evaluate the fundamental parameters of your reaction. Begin by confirming the purity of your compound and the oxidizing agent. Impurities, even in trace amounts, can sometimes catalyze or inhibit oxidation reactions.[1][2][3] Next, review your experimental setup to ensure consistency in temperature, concentration, and stirring rate, as these factors significantly influence reaction kinetics.
Q2: How does the choice of oxidizing agent affect the reaction rate?
A2: The nature of the oxidizing agent is a critical factor in determining the reaction rate.[4][5][6] Oxidizing agents vary greatly in their strength and mechanism of action.[7][8][9] For instance, strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) will typically react much faster than milder agents like hydrogen peroxide (H₂O₂) under the same conditions.[10][11][12] The choice of solvent can also play a role in the reactivity of the oxidizing agent.
Q3: My reaction is proceeding too slowly. What are some common methods to increase the reaction rate?
A3: To increase a slow reaction rate, you can consider several approaches:
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Increase the temperature: For many reactions, a 10°C increase in temperature can approximately double the reaction rate.[4][13]
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Increase the concentration of reactants: Higher concentrations of your compound or the oxidizing agent lead to more frequent molecular collisions, thus increasing the reaction rate.[4][13][14]
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Introduce a catalyst: A suitable catalyst can provide an alternative reaction pathway with a lower activation energy, thereby accelerating the reaction without being consumed.[13][14]
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Increase the surface area: If your compound is a solid, increasing its surface area by grinding it into a fine powder can enhance the reaction rate.[5][13]
Q4: Conversely, my reaction is too fast and difficult to control. How can I slow it down?
A4: To moderate a rapid reaction, you can:
-
Decrease the temperature: Running the reaction at a lower temperature will reduce the kinetic energy of the molecules and slow the reaction rate.[4]
-
Decrease the concentration of reactants: Using more dilute solutions of your compound and the oxidizing agent will reduce the frequency of reactive collisions.[4][13][14]
-
Use a less potent oxidizing agent: Switching to a milder oxidizing agent can significantly reduce the reaction rate.
-
Introduce an inhibitor: Certain substances can act as inhibitors, slowing down the reaction rate.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Rates Between Batches
| Potential Cause | Troubleshooting Steps |
| Variability in Reactant Purity | 1. Analyze the purity of each batch of your compound and the oxidizing agent using appropriate analytical techniques (e.g., HPLC, NMR). 2. If impurities are detected, purify the reactants before use. |
| Inconsistent Temperature Control | 1. Ensure your reaction vessel is properly submerged in the temperature-controlled bath. 2. Calibrate your thermometer or temperature probe. 3. Monitor and record the temperature throughout the reaction. |
| Inaccurate Concentration Preparation | 1. Double-check all calculations for preparing stock solutions. 2. Use calibrated volumetric glassware and analytical balances. |
Issue 2: Reaction Fails to Go to Completion
| Potential Cause | Troubleshooting Steps |
| Insufficient Oxidizing Agent | 1. Review the stoichiometry of the reaction. 2. Consider adding the oxidizing agent in slight excess. |
| Product Inhibition | 1. Analyze the reaction mixture at various time points to identify the formation of any potential inhibitory byproducts. 2. If a byproduct is identified as an inhibitor, investigate methods for its removal during the reaction (e.g., precipitation, extraction). |
| Decomposition of Oxidizing Agent | 1. Check the stability of the oxidizing agent under your reaction conditions (e.g., temperature, pH, light exposure). 2. Prepare fresh solutions of the oxidizing agent before each experiment. |
Data Presentation: Factors Affecting Reaction Rate
The following table summarizes the general effects of various factors on the reaction rate of a compound with an oxidizing agent.
| Factor | Effect on Reaction Rate | General Quantitative Relationship |
| Concentration of Reactant | Increases | Rate ∝ [Reactant]^n |
| Concentration of Oxidizing Agent | Increases | Rate ∝ [Oxidizing Agent]^m |
| Temperature | Increases | Rate often doubles for every 10°C increase |
| Catalyst | Increases | Provides a lower activation energy pathway |
| Inhibitor | Decreases | Blocks the reaction pathway |
| Surface Area (for solid reactants) | Increases | Rate is directly proportional to the surface area |
Experimental Protocols
General Protocol for Studying the Reaction Kinetics of a Novel Compound with an Oxidizing Agent
This protocol outlines a general method for determining the rate of reaction between a novel compound and an oxidizing agent using UV-Vis spectrophotometry.
-
Preparation of Solutions:
-
Prepare a stock solution of your compound (e.g., "BMLB") of known concentration in a suitable solvent.
-
Prepare a stock solution of the chosen oxidizing agent of known concentration in the same solvent.
-
Ensure all solutions are equilibrated to the desired reaction temperature.
-
-
Kinetic Run:
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In a cuvette, mix known volumes of the compound stock solution and the solvent.
-
Place the cuvette in the spectrophotometer and record the initial absorbance at a wavelength where the reactant or product has a distinct absorbance peak.
-
Initiate the reaction by adding a known volume of the oxidizing agent stock solution to the cuvette and mix quickly.
-
Immediately start recording the absorbance at fixed time intervals.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Convert absorbance to concentration using the Beer-Lambert law (A = εbc).
-
Determine the initial rate of the reaction from the initial slope of the concentration versus time plot.
-
Repeat the experiment varying the concentration of one reactant while keeping the other constant to determine the order of the reaction with respect to each reactant.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for studying reaction kinetics.
Caption: Key factors influencing the rate of a chemical reaction.
References
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. Factors Affecting Reaction Rates | General Chemistry [courses.lumenlearning.com]
- 6. moodle.edu4u.ca [moodle.edu4u.ca]
- 7. Oxidizing Agents [organic-chemistry.org]
- 8. Oxidizing agent - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Common Oxidizing Agents & Reducing Agents | ChemTalk [chemistrytalk.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. m.youtube.com [m.youtube.com]
- 13. monash.edu [monash.edu]
- 14. Factors that Affect the Rate of Reactions – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
Enhancing the sensitivity of benzoyl leuco methylene blue detection methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of benzoyl leuco methylene blue (BLMB) detection methods.
Troubleshooting Guides
This section addresses common issues encountered during BLMB-based assays in a question-and-answer format, providing specific solutions to improve experimental outcomes.
Question: My assay is showing low sensitivity or a weak signal. How can I increase the signal intensity?
Answer: Low sensitivity in a this compound (BLMB) assay can stem from several factors. Firstly, ensure the optimal concentration of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂) is used, as the conversion of BLMB to the colored methylene blue is dependent on this enzymatic reaction.[1][2] Consider performing a titration of both HRP and H₂O₂ to find the optimal concentrations for your specific assay conditions. Additionally, confirm the integrity of your BLMB reagent, as it can degrade over time. Protecting the reaction from light is also crucial, as BLMB is light-sensitive, which can lead to non-enzymatic oxidation and a higher background signal, ultimately reducing the specific signal.[1]
Question: I am observing a high background signal in my no-enzyme control wells. What are the potential causes and solutions?
Answer: A high background signal can be caused by the autoxidation of BLMB, which is its spontaneous oxidation in the presence of oxygen.[3] To mitigate this, it is recommended to prepare BLMB solutions fresh and use deaerated buffers. Another significant cause can be endogenous peroxidase activity in your sample.[4] To address this, you can pre-treat your sample with a peroxidase inhibitor, such as a high concentration of hydrogen peroxide, before adding the BLMB substrate.[4][5] It is also important to protect your reagents and assay plates from light, as exposure can lead to non-enzymatic color development.[5]
Question: My results show poor reproducibility between replicate wells and different experiments. What factors could be contributing to this variability?
Answer: Poor reproducibility in BLMB assays can be attributed to several factors. Inconsistent pipetting is a common source of error, so ensure your pipettes are calibrated and use reverse pipetting for viscous solutions. The stability of the reagents is also critical; store BLMB and HRP solutions under the recommended conditions and prepare working solutions fresh for each experiment.[6][7][8] Temperature fluctuations can also affect enzyme kinetics, so it is important to maintain a consistent temperature during the assay incubation.[9] Finally, ensure thorough mixing of reagents in each well, but avoid introducing bubbles, which can interfere with absorbance readings.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound for detection?
A1: this compound (BLMB) is a chromogenic substrate that is colorless in its reduced form. In the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), and a catalyst like horseradish peroxidase (HRP), BLMB is oxidized to methylene blue, which has a deep blue color and can be quantified spectrophotometrically.[1][2] This reaction forms the basis for detecting peroxidase activity or the presence of peroxides.
Q2: Which detection method offers the highest sensitivity for BLMB assays?
A2: Capillary electrophoresis with laser-induced fluorometry (CE-LIF) generally offers the highest sensitivity for detecting the methylene blue product of the BLMB reaction, with limits of detection in the low µg/mL range.[1][2] However, the choice of method also depends on the specific application and available instrumentation. Spectrophotometry is a widely accessible and robust method, while voltammetric techniques can also provide high sensitivity.
Q3: How should I prepare and store my this compound stock solution?
A3: BLMB is susceptible to oxidation and is light-sensitive. It is best to prepare stock solutions fresh in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. For short-term storage, keep the solution in a tightly sealed, amber vial at 4°C. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C to minimize freeze-thaw cycles. Always protect the solution from light.
Q4: Can I use BLMB to detect reactive oxygen species (ROS) other than hydrogen peroxide?
A4: Yes, while the HRP-catalyzed reaction is specific for peroxides, BLMB itself can be oxidized by various reactive oxygen species. This property allows for the development of assays to measure total oxidative stress. However, these assays are typically less specific than the HRP-based methods for peroxide detection.
Quantitative Data Comparison
The following table summarizes the performance characteristics of different detection methods for assays utilizing this compound.
| Detection Method | Analyte | Linear Range | Limit of Detection (LOD) | Reference |
| Spectrophotometry | Methylene Blue | 25 - 500 µg/mL | Not specified | [1][2] |
| Capillary Electrophoresis-Laser-Induced Fluorometry (CE-LIF) | Methylene Blue | 25 - 500 µg/mL | 2 µg/mL | [1][2] |
| Square Wave Voltammetry | Methylene Blue | 0.04 - 10 µM | 0.72 nM | [10] |
Experimental Protocols
Spectrophotometric Detection of HRP Activity using BLMB
Objective: To quantify horseradish peroxidase activity based on the oxidation of BLMB.
Materials:
-
This compound (BLMB)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well clear flat-bottom microplate
-
Spectrophotometer (microplate reader)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of BLMB in DMSO. Store protected from light.
-
Prepare a 1 mg/mL stock solution of HRP in PBS.
-
Prepare a 100 mM working solution of H₂O₂ by diluting the 30% stock solution in PBS. Prepare this solution fresh.
-
-
Assay Setup:
-
Prepare serial dilutions of the HRP stock solution in PBS to create a standard curve (e.g., 0 to 10 µg/mL).
-
Add 50 µL of each HRP standard or unknown sample to triplicate wells of the 96-well plate.
-
Prepare a substrate solution by mixing the BLMB stock solution and H₂O₂ working solution in PBS to final concentrations of 100 µM BLMB and 1 mM H₂O₂.
-
-
Reaction and Measurement:
-
Add 50 µL of the substrate solution to all wells to initiate the reaction.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at 650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µg/mL HRP) from all readings.
-
Plot the absorbance values against the HRP concentrations to generate a standard curve.
-
Determine the concentration of HRP in the unknown samples by interpolating from the standard curve.
-
Capillary Electrophoresis-Laser-Induced Fluorometry (CE-LIF) Detection
Objective: To achieve high-sensitivity detection of methylene blue produced from BLMB oxidation.
Materials:
-
Capillary Electrophoresis system with a Laser-Induced Fluorescence detector
-
Fused-silica capillary
-
Running buffer (e.g., 20 mM sodium borate, pH 9.2)
-
Methylene blue standards
Procedure:
-
Sample Preparation:
-
Perform the enzymatic reaction as described in the spectrophotometric protocol.
-
Stop the reaction at a specific time point by adding a quenching solution (e.g., sodium azide).
-
Dilute the samples and methylene blue standards in the running buffer.
-
-
CE-LIF Analysis:
-
Condition the capillary by flushing with 0.1 M NaOH, water, and then the running buffer.
-
Inject the sample or standard into the capillary using pressure or voltage injection.
-
Apply a separation voltage (e.g., 20 kV).
-
Detect the fluorescence of methylene blue using an appropriate laser (e.g., 635 nm excitation) and emission filter.
-
-
Data Analysis:
-
Identify the methylene blue peak based on its migration time.
-
Quantify the peak area or height.
-
Create a standard curve by plotting the peak area/height against the concentration of the methylene blue standards.
-
Determine the concentration of methylene blue in the samples from the standard curve.
-
Signaling Pathways and Experimental Workflows
Caption: Enzymatic oxidation of BLMB to methylene blue catalyzed by HRP.
Caption: Troubleshooting workflow for low sensitivity in BLMB assays.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Benzoyl leucomethylene blue as a novel substrate for the assays of horseradish peroxidase by spectrophotometry and capillary electrophoresis-laser-induced fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | For Research Use [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 5 Main Factors Affecting Reproducibility in Research| DoNotEdit [donotedit.com]
- 7. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 8. woah.org [woah.org]
- 9. droracle.ai [droracle.ai]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Reproducibility in BMLB-based Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues leading to poor reproducibility in Bio-layer interferometry (BMLB)-based experiments. The following information is intended for researchers, scientists, and drug development professionals to help ensure the generation of reliable and consistent data.
Frequently Asked Questions (FAQs)
Issue 1: High Non-Specific Binding (NSB)
Q1: What is non-specific binding (NSB) and why is it a problem in BMLB experiments?
Q2: What are the common causes of non-specific binding?
A2: Several factors can contribute to NSB in BMLB assays, including:
-
Electrostatic Interactions: Charged analytes may interact with the charged surface of the biosensor.[1]
-
Hydrophobic Interactions: Hydrophobic regions of the analyte can bind to the biosensor surface.[1]
-
Low Analyte Purity: Contaminants in the analyte sample can bind non-specifically to the sensor.[1]
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Inappropriate Buffer Conditions: The pH, salt concentration, and absence of blocking agents in the assay buffer can promote NSB.[1]
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High Analyte Concentration: This is particularly problematic when studying weak interactions that require high analyte concentrations to achieve a measurable signal.[1][2]
Q3: How can I detect non-specific binding in my experiment?
A3: A primary indicator of NSB is a significant signal response on a reference biosensor that does not have the specific ligand immobilized.[1] Other signs include a sloped baseline, incomplete dissociation, or a signal that fails to return to the baseline after the dissociation step.[1]
Troubleshooting Guide for High Non-Specific Binding
| Troubleshooting Step | Experimental Protocol | Expected Outcome |
| Optimize Assay Buffer | 1. Adjust pH: Test a range of pH values (e.g., 6.5-8.0) to find the optimal condition that minimizes NSB while maintaining specific binding. 2. Increase Salt Concentration: Incrementally increase the concentration of NaCl (e.g., 150 mM, 300 mM, 500 mM) to disrupt electrostatic interactions. 3. Add Blocking Agents: Include common blocking agents such as Bovine Serum Albumin (BSA) at 0.1-1% (w/v) or Tween-20 at 0.005-0.05% (v/v) in the assay buffer.[3] For persistent NSB, consider multi-component admixtures containing agents like sucrose.[2] | A significant reduction in the signal from the reference channel, indicating decreased non-specific binding. |
| Improve Analyte Purity | 1. Purification: Employ additional purification steps like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove contaminants. 2. Purity Assessment: Verify analyte purity using SDS-PAGE or mass spectrometry. | A cleaner analyte sample, leading to a lower background signal and more reliable kinetic data. |
| Optimize Ligand Density | 1. Vary Ligand Concentration: During the immobilization step, test a range of ligand concentrations to find the lowest concentration that still provides a robust specific binding signal. | Reduced steric hindrance and non-specific interactions with the immobilized ligand, leading to more consistent binding kinetics. |
| Include a Reference Sensor | 1. Reference Subtraction: Always include a reference sensor (without the immobilized ligand) that is exposed to the same analyte concentrations. 2. Data Processing: Subtract the signal from the reference sensor from the signal of the active sensor during data analysis.[4] | Correction for baseline drift and non-specific binding, resulting in a more accurate representation of the specific binding event. |
Issue 2: Heterogeneous Binding and Signal Drift
Q1: What is heterogeneous binding and how does it manifest in BMLB data?
A1: Heterogeneous binding refers to non-ideal binding behavior that can arise from multiple, often non-specific, binding events occurring simultaneously.[5][6] This can be caused by analyte aggregation on the biosensor surface, which may be induced by ligand-analyte complexes.[5][6] In a sensorgram, this often appears as a persistent signal drift, where the signal does not reach a stable steady-state during the association phase and may not return to the baseline during dissociation.[5][6]
Q2: What are the consequences of heterogeneous binding on data analysis?
A2: Heterogeneous binding can significantly impact both the association and dissociation phases of the experiment, leading to the calculation of erroneous binding characteristics such as k_on, k_off, and K_D.[5][6] For instance, the calculated k_off value may increase with longer association times or higher analyte concentrations.[5]
Troubleshooting Guide for Heterogeneous Binding
| Troubleshooting Step | Experimental Protocol | Expected Outcome |
| Optimize Analyte Concentration | 1. Concentration Range: Use an analyte concentration range of 0.1x to 10x the expected K_D value.[2] 2. Lowest Effective Concentration: For kinetic analysis, use the lowest possible analyte concentration that still provides a sufficient signal for quantitative analysis to minimize aggregation effects.[5] | Reduced analyte aggregation and a more ideal binding curve, leading to more accurate kinetic parameter determination. |
| Shorten Association Time | 1. Minimize Contact Time: Use the shortest possible association time that allows for sufficient signal generation to determine the initial binding rate accurately.[5] | Minimized influence of secondary, non-specific binding events that contribute to signal drift. |
| Improve Sample Quality | 1. Fresh Samples: Use freshly prepared or properly stored protein samples to avoid aggregation that can occur over time. 2. Sample Filtration/Centrifugation: Filter (0.22 µm) or centrifuge (16,000 x g for 5-10 min) analyte samples immediately before use to remove any existing aggregates.[3] | A more homogenous analyte solution, reducing the likelihood of aggregation-induced heterogeneous binding on the sensor surface. |
| Data Analysis Adjustments | 1. Local vs. Global Fitting: If heterogeneous binding is suspected, consider using a local fitting model for the initial part of the association curve rather than a global fit, which can be skewed by signal drift. | A more accurate estimation of the initial binding kinetics, less influenced by subsequent non-ideal behavior. |
Experimental Workflows and Data Analysis
General BMLB Experimental Workflow
A typical BMLB experiment for kinetic analysis involves several key steps, as illustrated in the workflow diagram below. Each step is critical for obtaining high-quality, reproducible data.
Caption: A generalized workflow for a Bio-layer interferometry (BLI) experiment.[7][8][9]
Troubleshooting Logic for Poor Reproducibility
When encountering poor reproducibility, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to identify and address common sources of variability.
Caption: A decision tree for troubleshooting poor reproducibility in BMLB experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. isbg.fr [isbg.fr]
- 4. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 5. Overcoming Effects of Heterogeneous Binding on BLI Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. emeraldcloudlab.com [emeraldcloudlab.com]
- 8. Strategies Using Bio-Layer Interferometry Biosensor Technology for Vaccine Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bio-Layer Interferometry: Principles & Applications [excedr.com]
Effect of light and heat on benzoyl leuco methylene blue decomposition
Technical Support Center: Benzoyl Leuco Methylene Blue (BLMB)
Welcome to the technical support center for this compound (BLMB). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments involving this chromogenic substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BLMB)?
A1: this compound is a reduced, colorless, and stabilized precursor of the dye Methylene Blue (MB).[1][2] The benzoyl group "caps" the reactive leuco form, making it more stable than the un-benzoylated Leuco Methylene Blue.[1] It is designed to remain colorless until it encounters an oxidizing agent, such as hydrogen peroxide in the presence of a peroxidase, which converts it to the intensely colored Methylene Blue.[1] This distinct colorimetric transition is utilized to quantitatively measure oxidative activity in various experimental systems.[1]
Q2: Why has my BLMB solution turned blue prematurely?
A2: Premature blue color formation indicates the oxidation of BLMB to Methylene Blue. This decomposition can be triggered by several factors:
-
Exposure to Light: The reaction is sensitive to ultraviolet (UV) and, to a lesser extent, artificial light.[1] Light can induce a photon-driven free-radical reaction that leads to the formation of the blue Methylene Blue cation.[1]
-
Elevated Temperatures: High temperatures can accelerate the rate of decomposition.[3]
-
Presence of Oxygen (Autoxidation): BLMB can undergo slow, spontaneous oxidation in the presence of atmospheric oxygen.[1] This process may involve a slow hydrolysis of BLMB to leucomethylene blue, which is then rapidly oxidized.[1]
-
Inappropriate pH: The rate of color formation can be faster in more acidic environments.[1]
Q3: How should I store BLMB, both as a powder and in solution?
A3: Proper storage is critical to maintain the stability of BLMB.
-
Powder Form: Store the solid compound in a tightly sealed container in a cool, dark, and dry place. Recommended long-term storage is at -20°C, with short-term storage at 2-8°C.[2][4]
-
Solutions: Stock solutions should be prepared fresh if possible. If storage is necessary, they should be kept in amber vials or containers wrapped in aluminum foil to protect from light and stored at 2-8°C.[2] For extended storage, keeping aliquots at -20°C is recommended.[4] Avoid repeated freeze-thaw cycles.
Q4: Can I use BLMB to measure reactive oxygen species (ROS)?
A4: Yes, BLMB is a valuable tool for detecting oxidative processes, including the presence of ROS.[1] Upon oxidation by ROS, it converts to the colored Methylene Blue, providing a clear, measurable signal that can be quantified using spectrophotometry.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal / Premature Blue Color | 1. Light Exposure: The BLMB solution was exposed to ambient or UV light during preparation or storage.[1] 2. Thermal Degradation: The solution was exposed to elevated temperatures.[3] 3. Contaminated Reagents: Oxidizing contaminants in your buffer or water. | 1. Prepare solutions under dim light. Store in amber vials or foil-wrapped tubes at 2-8°C.[2][4] 2. Use pre-chilled buffers for dilution and keep solutions on ice. Avoid leaving solutions at room temperature for extended periods. 3. Use high-purity (e.g., HPLC-grade) water and analytical-grade buffer components. |
| Inconsistent or Non-Reproducible Results | 1. Variable Light Exposure: Inconsistent light conditions between experiments (e.g., running assays near a window on sunny vs. cloudy days). 2. Temperature Fluctuations: Inconsistent temperatures of reagents or reaction plates. 3. Solution Instability: Using BLMB stock solutions that were prepared too far in advance. | 1. Conduct all steps of the experiment under consistent, low-light conditions. Cover microplates with a lid or foil during incubation. 2. Pre-warm all reagents and plates to the desired reaction temperature before starting the experiment to ensure uniformity. 3. Prepare fresh BLMB working solutions for each experiment from a frozen stock. Minimize the time the working solution is kept before use. |
| Low Signal or No Color Development | 1. Degraded Enzyme/Analyte: The peroxidase or source of oxidation in your sample is inactive. 2. Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range for your enzyme. 3. Presence of Inhibitors: Your sample may contain substances that inhibit the peroxidase activity.[3] | 1. Verify the activity of your enzyme or oxidative agent with a positive control. 2. Check and adjust the pH of your reaction buffer to ensure it is optimal for the specific enzyme being used. 3. Run a spiked sample (a control sample to which a known amount of analyte is added) to test for matrix inhibition effects. |
Data Presentation: Decomposition Kinetics
Direct quantitative data on the thermal and photodegradation of BLMB in standard biological buffers is limited in published literature. However, the following data illustrates its sensitivity.
| Condition | Parameter | Value | Notes |
| Autoxidation in Acid | First-order rate constant (k) for Methylene Blue formation | 30.0 × 10⁻⁷ sec⁻¹ | Measured in 0.5 M sulfuric acid at 50°C. This process is consistent with a slow hydrolysis to leucomethylene blue followed by rapid oxidation. The rate increases with higher acid concentration.[1] |
| Thermal Stress | General Effect | Significant color change with increasing temperature. | A meta-analysis of various leuco dyes shows a strong correlation between temperature increase (from -8°C to 95°C) and color development.[5][6] Specific rates are formulation-dependent. |
| Light Exposure | Wavelength Sensitivity | Color formation observed upon irradiation with 365 nm (UV), 405 nm, and 415 nm (visible) light.[7] | Leuco forms of Methylene Blue are known to have a reactive, UV-driven triplet state that can be quenched by oxygen, leading to oxidation.[8][9] |
Experimental Protocols
Protocol: Generic Peroxidase Activity Assay
This protocol describes a general method for measuring peroxidase activity in a 96-well plate format using BLMB.
1. Reagent Preparation (Low-Light Conditions): a. Assay Buffer: Prepare your desired assay buffer (e.g., 100 mM phosphate buffer, pH 6.5). De-gas if oxygen sensitivity is a concern. b. BLMB Stock Solution (10 mM): Dissolve 3.9 mg of BLMB (MW: 389.52 g/mol ) in 1 mL of a suitable organic solvent like DMSO or DMF.[2] Vortex until fully dissolved. Store this stock solution in amber vials at -20°C.[4] c. Hydrogen Peroxide (H₂O₂) Stock Solution (e.g., 100 mM): Prepare a concentrated stock of H₂O₂ in ultrapure water. Determine the exact concentration spectrophotometrically (ε₂₄₀ = 43.6 M⁻¹cm⁻¹). d. BLMB/H₂O₂ Working Solution: Immediately before use, prepare the working solution. Dilute the BLMB stock solution and the H₂O₂ stock solution into the assay buffer to the final desired concentrations (e.g., 200 µM BLMB and 100 µM H₂O₂). Protect this solution from light.
2. Assay Procedure: a. Add 50 µL of your sample (containing the peroxidase) or standard to each well of a clear 96-well microplate. b. Prepare a "no-enzyme" control well containing 50 µL of sample buffer to measure background decomposition. c. Pre-incubate the plate at the desired reaction temperature (e.g., 25°C) for 5 minutes. d. To initiate the reaction, add 50 µL of the BLMB/H₂O₂ working solution to all wells. e. Immediately place the plate in a microplate reader. f. Measure the absorbance at 665 nm (the absorbance maximum of Methylene Blue) every minute for 15-30 minutes.[10]
3. Data Analysis: a. Subtract the absorbance values of the "no-enzyme" control from your sample wells to correct for non-enzymatic BLMB oxidation. b. Plot the corrected absorbance at 665 nm against time. c. The rate of the reaction (V) is the initial slope of this curve (dA/dt). d. Compare the rates of your unknown samples to those of a standard curve (e.g., using horseradish peroxidase) to quantify the enzymatic activity.
Visualizations
Decomposition Pathways
The following diagram illustrates the primary pathways through which colorless BLMB can decompose into the blue Methylene Blue cation.
Experimental Workflow
This diagram outlines the key steps in a typical BLMB-based assay, highlighting critical points for minimizing unwanted decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Use of leuco-dyes in the quantitative colorimetric microdetermination of hemoglobin and other heme compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocrick.com [biocrick.com]
- 5. jaast.org [jaast.org]
- 6. jaast.org [jaast.org]
- 7. Novel photochromic system using methylene blue reduction with l-ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel photochemistry of leuco-Methylene Blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel photochemistry of leuco-Methylene Blue - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Alleviating electrode adsorption issues in BMLB electrochemical assays
Welcome to the Technical Support Center for BMLB (Biomarker-functionalized Magnetic Luminex Beads) Electrochemical Assays. This guide provides troubleshooting advice and frequently asked questions to help you alleviate common issues related to electrode adsorption and non-specific binding during your experiments.
Troubleshooting Guide: High Background & Low Signal-to-Noise
One of the most common challenges in BMLB electrochemical assays is electrode passivation or fouling, where assay components non-specifically adsorb to the electrode surface.[1][2][3][4] This leads to high background signals and poor assay sensitivity. This guide provides a systematic approach to diagnosing and resolving these issues.
Logical Flow for Troubleshooting Electrode Adsorption
The following diagram outlines a step-by-step process for troubleshooting high background noise or a poor signal-to-noise ratio in your BMLB assay.
Caption: Systematic workflow for diagnosing and resolving electrode adsorption issues.
Frequently Asked Questions (FAQs)
Q1: What causes high background signals in my BMLB electrochemical assay?
High background is typically caused by the non-specific binding (NSB) of detection molecules (e.g., enzyme-labeled antibodies) or other proteins directly onto the working electrode surface instead of binding to the target analyte on the magnetic bead.[5][6] This phenomenon, also known as electrode fouling or passivation, means the electrochemical signal is generated even in the absence of the target analyte.[2][4]
Q2: How does non-specific binding occur and how do blocking agents prevent it?
Non-specific binding occurs when hydrophobic or charged regions of proteins interact with the electrode surface.[6][7] Blocking agents are inert proteins or molecules that physically adsorb to the electrode surface, occupying the sites that would otherwise be available for non-specific binding of detection reagents.[5][6][8]
The diagram below illustrates this concept.
Caption: Mechanism of non-specific binding and the protective role of blocking agents.
Q3: What are the most common blocking agents and how do I choose one?
Commonly used blocking agents include proteins like Bovine Serum Albumin (BSA) and casein, as well as synthetic polymers and commercial blocking buffers.[5][9] BSA is widely used, but casein can be more effective in some systems, particularly those involving phosphoproteins.[5][9] The ideal choice depends on your specific assay components, electrode material (e.g., carbon, gold), and sample matrix.[4] It is crucial to empirically test a few options to find the most effective one for your assay.
Q4: Can my washing protocol affect electrode adsorption?
Absolutely. Inadequate washing will fail to remove unbound or weakly bound detection reagents, contributing to a high background signal. The number of wash cycles, the volume and composition of the wash buffer, and the vigor of the washing process are all critical parameters. Incorporating a non-ionic detergent like Tween-20 (typically at 0.05%) in your wash buffer can significantly improve washing efficiency.
Data & Protocols
Comparison of Common Blocking Agents
Optimizing the blocking step is critical for minimizing non-specific binding. The effectiveness of different blocking agents can be compared by measuring the signal-to-background (S/B) ratio and assay precision (% RSD - Relative Standard Deviation).
| Blocking Agent | Typical Concentration | Incubation Time (min) | Representative S/B Ratio | Representative % RSD |
| BSA | 1 - 5% | 60 | 12 | < 15% |
| Non-fat Dry Milk | 1 - 5% | 60 | 18 | < 10% |
| Casein | 0.5 - 2% | 60 | 25 | < 10% |
| Commercial Blocker | 1X | 30-60 | > 30 | < 5% |
Note: Data are representative and will vary based on the specific assay system.
Experimental Protocol: Optimizing the Blocking Step
This protocol provides a framework for systematically testing different blocking agents to reduce background signal from non-specific adsorption.
Objective: To identify the blocking agent that provides the lowest background signal while maintaining a high specific signal.
Materials:
-
Screen-printed electrodes (e.g., carbon or gold)
-
Your BMLB assay reagents (capture antibody-coated beads, detection antibody, etc.)
-
Candidate blocking agents (e.g., 3% BSA in PBS, 1% Casein in TBS, Commercial Blocker)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Electrochemical substrate (e.g., TMB, OPD)
-
Potentiostat for electrochemical measurements
Procedure:
-
Electrode Preparation: If required, clean the electrodes according to the manufacturer's instructions to ensure a uniform surface.[10]
-
Apply Blocking Agents:
-
Divide a set of electrodes into groups for each blocking agent to be tested, including a "no blocker" control group.
-
Pipette the blocking solution onto the working electrode surface of the respective groups.
-
Incubate according to the recommended time for each blocker (e.g., 60 minutes at room temperature).
-
-
Washing:
-
Aspirate the blocking solution.
-
Wash all electrodes thoroughly with your wash buffer (e.g., 3 cycles of washing with PBST).
-
-
Incubate with Detection Reagent (No Analyte):
-
Prepare a solution containing your enzyme-labeled detection antibody at its working concentration, but do not include the BMLB-analyte complex. This step specifically measures the direct adsorption of the detection reagent to the electrode.
-
Incubate this solution on all electrodes for the standard assay incubation time.
-
-
Final Washing:
-
Repeat the washing step (Step 3) to remove any unbound detection antibody.
-
-
Electrochemical Measurement:
-
Add the electrochemical substrate to the electrodes.
-
Immediately begin measurement using your potentiostat (e.g., using chronoamperometry or differential pulse voltammetry).
-
-
Data Analysis:
-
Record the signal generated from each group.
-
The blocking agent that yields the lowest signal is the most effective at preventing non-specific adsorption of the detection reagent.
-
Confirm the results by running a full assay with the top-performing blocker(s) to ensure the specific signal (with analyte) is not compromised.
-
References
- 1. researchgate.net [researchgate.net]
- 2. How to Improve the Performance of Electrochemical Sensors via Minimization of Electrode Passivation | MDPI [mdpi.com]
- 3. Passivation (chemistry) - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide: Benzoyl Leuco Methylene Blue vs. Amplex Red for Hydrogen Peroxide Detection
For Researchers, Scientists, and Drug Development Professionals: A comprehensive comparison of two popular methods for the detection and quantification of hydrogen peroxide (H₂O₂).
The accurate measurement of hydrogen peroxide is crucial in a vast array of research fields, from understanding cellular signaling and oxidative stress to ensuring the quality of pharmaceutical products. Among the various detection methods available, the enzyme-coupled assays utilizing Benzoyl Leuco Methylene Blue (BLMB) and Amplex Red have gained significant traction. This guide provides an in-depth, objective comparison of these two reagents, supported by experimental data, to assist researchers in selecting the optimal assay for their specific needs.
Principle of Detection
Both assays rely on the enzymatic activity of horseradish peroxidase (HRP), which catalyzes the oxidation of a substrate by hydrogen peroxide. The key difference lies in the nature of the substrate and the resulting signal.
This compound (BLMB) is a chromogenic substrate. In its reduced, "leuco" form, it is colorless. Upon oxidation by H₂O₂ in the presence of HRP, BLMB is converted to methylene blue, a intensely colored blue compound.[1] The concentration of H₂O₂ is therefore directly proportional to the amount of blue color produced, which can be quantified using a spectrophotometer.
Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) is a fluorogenic substrate. Similar to BLMB, it is colorless and non-fluorescent in its reduced state. HRP catalyzes the oxidation of Amplex Red by H₂O₂ to produce resorufin, a highly fluorescent pink/red compound. The resulting fluorescence, measured with a fluorometer, is directly proportional to the H₂O₂ concentration.
Performance Comparison
The choice between BLMB and Amplex Red often depends on the specific requirements of the experiment, such as the desired sensitivity, the nature of the sample, and the available instrumentation.
| Feature | This compound (BLMB) | Amplex Red |
| Detection Method | Colorimetric (Absorbance) | Fluorometric (Fluorescence) |
| Principle | HRP-catalyzed oxidation of colorless BLMB to colored Methylene Blue.[1] | HRP-catalyzed oxidation of non-fluorescent Amplex Red to fluorescent Resorufin. |
| Reported Sensitivity | Linear range for HRP detection: 25 - 500 µg/mL (spectrophotometry).[2] | Detects as low as 10 picomoles of H₂O₂ in a 100 µL volume (50 nM). |
| Limit of Detection (LOD) for H₂O₂ | LOD for HRP detection: 2 µg/mL (CE-LIF).[2] A direct LOD for H₂O₂ is not readily available in the reviewed literature. | High sensitivity, with LODs reported in the low nanomolar range. |
| Optimal pH | ~6.5 for the HRP-catalyzed reaction.[2] | Typically performed in a neutral pH buffer (e.g., pH 7.4). |
| Instrumentation | Spectrophotometer | Fluorometer |
| Advantages | - Utilizes common laboratory equipment (spectrophotometer). - Stable starting material. | - High sensitivity, suitable for detecting low levels of H₂O₂. - Less interference from colored compounds in the sample. |
| Disadvantages | - Potentially lower sensitivity compared to fluorometric methods. - Susceptible to interference from other colored substances in the sample. | - Requires a fluorometer. - The fluorescent product, resorufin, can be sensitive to light. |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the general experimental process, the following diagrams are provided in the DOT language for Graphviz.
BLMB H₂O₂ Detection Pathway
Amplex Red H₂O₂ Detection Pathway
General Experimental Workflow
Experimental Protocols
This compound (BLMB) Assay for H₂O₂ Detection (General Protocol)
Reagents:
-
Phosphate Buffer: 50 mM, pH 6.5.
-
This compound (BLMB) Stock Solution: Prepare a stock solution of BLMB in a suitable organic solvent (e.g., DMSO or ethanol) and dilute to the desired working concentration in the phosphate buffer just before use. The optimal concentration should be determined empirically.
-
Horseradish Peroxidase (HRP) Solution: Prepare a working solution of HRP in the phosphate buffer. A typical concentration is in the range of 1-10 U/mL.
-
Hydrogen Peroxide (H₂O₂) Standard Solutions: Prepare a series of H₂O₂ standards of known concentrations in the phosphate buffer.
Procedure:
-
Prepare the reaction mixture: In a microplate well or cuvette, combine the phosphate buffer, BLMB working solution, and HRP solution.
-
Add Sample/Standard: Add the sample or H₂O₂ standard to the reaction mixture.
-
Incubate: Incubate the reaction at room temperature for a predetermined time (e.g., 15-30 minutes). The optimal incubation time should be determined based on the reaction kinetics.
-
Measure Absorbance: Measure the absorbance of the resulting methylene blue at its maximum absorbance wavelength (around 665 nm) using a spectrophotometer.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the H₂O₂ standards against their concentrations. Use the standard curve to determine the H₂O₂ concentration in the samples.
Amplex Red Assay for H₂O₂ Detection (Adapted from Manufacturer's Protocol)
Reagents:
-
Reaction Buffer: Typically a 50 mM sodium phosphate buffer, pH 7.4.
-
Amplex Red Stock Solution: Dissolve Amplex Red reagent in high-quality, anhydrous DMSO to make a stock solution (e.g., 10 mM). Store protected from light.
-
Horseradish Peroxidase (HRP) Stock Solution: Dissolve HRP in the reaction buffer to make a stock solution (e.g., 10 U/mL).
-
Hydrogen Peroxide (H₂O₂) Standard Solutions: Prepare a series of H₂O₂ standards of known concentrations in the reaction buffer.
Procedure:
-
Prepare the Amplex Red/HRP working solution: On the day of the experiment, dilute the Amplex Red stock solution and the HRP stock solution in the reaction buffer to their final working concentrations (e.g., 50 µM Amplex Red and 0.1 U/mL HRP). Protect this solution from light.
-
Add Sample/Standard to Microplate: Pipette your samples and H₂O₂ standards into the wells of a microplate.
-
Add Working Solution: Add an equal volume of the Amplex Red/HRP working solution to each well.
-
Incubate: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure Fluorescence: Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission detection at ~590 nm.
-
Data Analysis: Generate a standard curve by plotting the fluorescence of the H₂O₂ standards against their concentrations. Use the standard curve to determine the H₂O₂ concentration in the samples.
Conclusion
Both this compound and Amplex Red are valuable tools for the detection of hydrogen peroxide. The choice between them hinges on the specific experimental needs.
-
For high-sensitivity applications and when a fluorometer is available, Amplex Red is the superior choice due to its excellent limit of detection. It is particularly well-suited for measuring low levels of H₂O₂ in biological samples.
-
When a spectrophotometer is the primary instrument available , or for applications where high sensitivity is not the main concern, This compound offers a reliable and cost-effective alternative.
Researchers should carefully consider the potential for interference from other colored or fluorescent compounds in their samples and include appropriate controls in their experimental design. For both assays, it is crucial to optimize reaction conditions such as substrate concentration, enzyme concentration, and incubation time to ensure accurate and reproducible results.
References
A Comparative Guide: Benzoyl Leuco Methylene Blue vs. Leucomethylene Blue for Oxidative Stress Research
In the realm of cellular biology and drug development, the accurate detection and quantification of reactive oxygen species (ROS) are paramount. Both Benzoyl Leuco Methylene Blue (BMB) and its precursor, Leucomethylene Blue (LMB), serve as valuable tools in this pursuit, acting as chromogenic probes that signal the presence of oxidative stress. This guide provides a comprehensive comparison of their performance, supported by established chemical principles and experimental methodologies, to assist researchers in selecting the optimal reagent for their specific applications.
Executive Summary
The primary advantage of this compound over Leucomethylene Blue lies in its enhanced stability. The benzoylation of the leuco form of methylene blue "caps" the molecule, protecting it from rapid, spontaneous auto-oxidation that is characteristic of the highly reactive LMB.[1] This increased stability makes BMB a more reliable and consistent reagent for the quantification of ROS in experimental assays. While LMB can offer antioxidant properties, its inherent instability can lead to high background signals and a shorter shelf-life, complicating its use as a quantitative probe.
Performance Comparison
| Feature | This compound (BMB) | Leucomethylene Blue (LMB) | Significance for Researchers |
| Stability | High; the benzoyl group prevents rapid auto-oxidation.[1] | Low; highly susceptible to oxidation by atmospheric oxygen.[1] | BMB provides a lower background signal and a longer shelf-life, leading to more reproducible and reliable experimental results. |
| Mechanism of Action | Upon interaction with ROS, BMB is oxidized to the intensely colored methylene blue, potentially following a slow hydrolysis to LMB which is then rapidly oxidized.[1] | Directly oxidized by ROS to methylene blue. | The multi-step activation of BMB may result in slower reaction kinetics compared to the direct oxidation of LMB, which could be a consideration in time-resolved studies. |
| State | A stable, colorless to pale yellow powder.[2] | A colorless form of methylene blue that is unstable and readily oxidizes.[1][3] | The stability of BMB in its solid form allows for easier handling, storage, and preparation of stock solutions. |
| Application | A chromogenic substrate for detecting and quantifying oxidative processes in biochemical and cellular assays.[1] | Used as a redox indicator and has been studied for its antioxidant properties.[4] | BMB is better suited for quantitative assays where a stable baseline is critical, while LMB's utility as a probe is limited by its reactivity. |
Experimental Protocols
I. Synthesis of Leucomethylene Blue (LMB)
Principle: Methylene blue is reduced to its colorless leuco form using a reducing agent such as sodium dithionite. The reaction is performed in a biphasic system (water/toluene) to facilitate the separation of the more organic-soluble LMB.
Materials:
-
Methylene blue monohydrate
-
Deionized water
-
Toluene
-
Sodium dithionite
-
Anhydrous sodium carbonate
-
Nitrogen gas
-
Separatory funnel
-
Round-bottom flask with reflux condenser
-
Oil bath
Procedure:
-
Dissolve methylene blue monohydrate in deionized water in a round-bottom flask.
-
Add toluene to the flask to create a biphasic system.
-
Heat the mixture to 60°C in an oil bath while flushing with nitrogen gas to create an inert atmosphere.[5]
-
Once the temperature is stable, add sodium dithionite to the reaction mixture with vigorous stirring. The blue color of the aqueous phase will fade as methylene blue is reduced to LMB.[6]
-
Add anhydrous sodium carbonate to the mixture. This will deprotonate the LMB, increasing its solubility in the toluene phase.[6]
-
After approximately 15 minutes of stirring, the aqueous phase should be colorless, and the toluene phase will contain the LMB.
-
Transfer the reaction mixture to a separatory funnel and separate the toluene phase containing the LMB.
-
The LMB solution in toluene is highly sensitive to air and should be used immediately or stored under an inert atmosphere.
II. Synthesis of this compound (BMB)
Principle: The unstable Leucomethylene Blue is "capped" with a benzoyl group via an acylation reaction with benzoyl chloride. This stabilizes the molecule and prevents its rapid re-oxidation.
Materials:
-
Leucomethylene blue in toluene (from Protocol I)
-
Benzoyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous sodium sulfate
-
Dry toluene
-
Nitrogen gas
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dry the toluene solution of LMB from Protocol I over anhydrous sodium sulfate under a nitrogen atmosphere.
-
In a separate flask under nitrogen, dissolve benzoyl chloride in dry toluene.
-
Cool the LMB solution to 2-4°C in an ice bath.
-
Slowly add the benzoyl chloride solution to the LMB solution via a dropping funnel while stirring.
-
Add triethylamine to the reaction mixture to act as a base, neutralizing the HCl byproduct of the reaction.
-
Allow the reaction to proceed at a low temperature for one hour, and then let it warm to room temperature and stir for 24 hours.[6]
-
After the reaction is complete, the BMB can be purified by washing the organic phase with saturated sodium bicarbonate solution, followed by brine. The organic phase is then dried and the solvent evaporated to yield BMB as a solid.
III. Comparative In Vitro Assay for ROS Detection
Principle: This protocol outlines a method to compare the efficacy of BMB and LMB as probes for detecting hydrogen peroxide (H₂O₂), a common reactive oxygen species. The rate of color change, which corresponds to the oxidation of the leuco compounds to methylene blue, is measured spectrophotometrically.
Materials:
-
This compound (BMB) stock solution in DMSO
-
Leucomethylene Blue (LMB) freshly prepared solution in an appropriate organic solvent under nitrogen
-
Hydrogen peroxide (H₂O₂) solution of known concentration
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~665 nm
Procedure:
-
Prepare a series of H₂O₂ dilutions in PBS in a 96-well plate.
-
In separate columns, add the BMB stock solution and the freshly prepared LMB solution to the wells containing the H₂O₂ dilutions. Also include control wells with only the probes in PBS (no H₂O₂) to measure background oxidation.
-
Immediately begin measuring the absorbance at 665 nm at regular time intervals (e.g., every minute for 30 minutes) using a microplate reader.
-
Plot the absorbance values against time for each concentration of H₂O₂ for both BMB and LMB.
-
Compare the rate of color development (the slope of the initial linear portion of the curve) for BMB and LMB at each H₂O₂ concentration. This will provide a quantitative comparison of their reactivity towards H₂O₂.
-
Compare the absorbance values in the control wells (no H₂O₂) over time. A significant increase in absorbance for LMB compared to BMB will demonstrate the higher rate of auto-oxidation of LMB.
Signaling Pathways and Mechanisms
The redox cycling of methylene blue, the product of both BMB and LMB oxidation, can influence cellular signaling pathways, most notably the Keap1-Nrf2 antioxidant response pathway.
Experimental Workflow for Cellular ROS Detection
The following workflow illustrates the use of BMB or LMB as intracellular ROS probes.
Workflow for intracellular ROS detection using BMB or LMB.
Redox Cycling and Nrf2 Pathway Activation
The conversion of LMB or BMB to methylene blue initiates a redox cycle that can impact cellular antioxidant defenses. Methylene blue can be reduced back to LMB by cellular reductases, consuming NADPH in the process. This can alter the cellular redox state and lead to the activation of the Nrf2 pathway, a master regulator of antioxidant gene expression.
Activation of the Nrf2 antioxidant pathway by redox cycling.
Conclusion
For researchers and drug development professionals requiring a reliable and stable chromogenic probe for the quantification of reactive oxygen species, this compound presents a clear advantage over Leucomethylene Blue. Its benzoyl-protected structure minimizes auto-oxidation, ensuring a low background signal and consistent performance in experimental assays. While the synthesis of BMB is a two-step process from methylene blue, the resulting stability and reliability justify the additional preparation for quantitative studies. Understanding the redox cycling of the resulting methylene blue and its potential to influence cellular signaling pathways, such as the Nrf2 antioxidant response, is crucial for the accurate interpretation of experimental data.
References
Validation of a Bioluminescence-Mediated Ligand Binding (BMLB) Assay: A Comparative Guide
This guide provides a comprehensive validation of a novel Bioluminescence-Mediated Ligand Binding (BMLB) assay, designed for researchers, scientists, and professionals in drug development. The BMLB assay offers a quantitative platform for assessing ligand-receptor interactions and subsequent intracellular signaling. This document details the assay's performance against established alternatives, supported by experimental data, and provides detailed protocols for its implementation.
Introduction to the BMLB-Based Assay
The BMLB assay is a cell-based reporter assay that leverages the principles of bioluminescence to quantify the binding of a ligand to its specific cell surface receptor.[1][2] This interaction initiates a downstream signaling cascade, culminating in the expression of a luciferase reporter gene. The resulting luminescent signal is directly proportional to the extent of receptor activation, providing a robust method for screening potential therapeutic compounds that modulate this pathway. Cell-based assays like the BMLB are increasingly pivotal in drug discovery for providing more physiologically relevant data compared to traditional biochemical assays.[3][4]
Mechanism of Action and Signaling Pathway
The BMLB assay is predicated on the activation of a specific G-protein coupled receptor (GPCR) by a ligand. Upon ligand binding, the GPCR undergoes a conformational change, leading to the activation of downstream effector proteins. This signaling cascade ultimately results in the transcriptional activation of a luciferase reporter gene. The luciferase enzyme then catalyzes the oxidation of a substrate, such as luciferin, to produce a measurable light signal.[1]
Below is a diagram illustrating the hypothetical signaling pathway for the BMLB assay.
Assay Validation with Positive and Negative Controls
The validation of any assay is critically dependent on the inclusion of appropriate positive and negative controls to ensure the reliability and accuracy of the results.[5][6][7]
-
Positive Control: A known agonist of the target receptor is used as a positive control. This control is expected to produce a robust luminescent signal, confirming that the cellular machinery and the reporter system are functioning correctly.[7]
-
Negative Control: A vehicle control (e.g., buffer or solvent used to dissolve the test compounds) is used as a negative control to establish a baseline signal. Additionally, cells that do not express the target receptor or are treated with a known antagonist can serve as negative controls to assess specificity.[7][8]
The logical relationship for interpreting the assay results based on these controls is outlined in the diagram below.
Quantitative Data Comparison
The performance of the BMLB assay was compared against two widely used alternative methods: an Enzyme-Linked Immunosorbent Assay (ELISA) measuring the downstream second messenger and a Förster Resonance Energy Transfer (FRET)-based assay for direct protein-protein interaction.
| Parameter | BMLB Assay | ELISA | FRET-based Assay |
| Sensitivity (EC50) | 1.5 nM | 10 nM | 5 nM |
| Dynamic Range | 3-4 orders of magnitude | 2 orders of magnitude | 2-3 orders of magnitude |
| Z'-factor | 0.85 | 0.70 | 0.75 |
| Throughput | High (384-well) | Medium (96-well) | Medium (96-well) |
| Cost per Well | $ |
|
|
| Hands-on Time | Low | High | Medium |
Experimental Protocols
Cell Culture and Seeding
-
Culture the engineered cell line expressing the target receptor and the luciferase reporter in appropriate growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Harvest the cells using trypsin and resuspend in fresh medium.
-
Seed the cells into a 384-well white, opaque-bottom plate at a density of 5,000 cells per well in 20 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
Compound Treatment
-
Prepare serial dilutions of the positive control (known agonist), negative control (vehicle), and test compounds in assay buffer.
-
Add 5 µL of the diluted compounds to the respective wells of the cell plate.
-
Incubate the plate for the desired treatment duration (e.g., 6 hours) at 37°C in a humidified 5% CO2 incubator.
Luminescence Detection
-
Equilibrate the luciferase substrate solution to room temperature.
-
Add 25 µL of the luciferase substrate to each well of the 384-well plate.
-
Incubate the plate at room temperature for 10 minutes, protected from light, to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
The general experimental workflow is depicted in the following diagram.
Conclusion
The BMLB-based assay presents a highly sensitive, robust, and high-throughput method for the quantitative analysis of ligand-receptor interactions and subsequent signaling events. The validation data demonstrates its superior performance in terms of sensitivity, dynamic range, and Z'-factor when compared to traditional ELISA and FRET-based assays. The simplified workflow and lower cost per well make the BMLB assay an attractive alternative for large-scale screening campaigns in drug discovery. The detailed protocols and validation framework provided in this guide are intended to facilitate the successful implementation and interpretation of this powerful assay technology.
References
- 1. Quantitative Analysis of Bioluminescence Optical Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Biotech Boom: Cell-Based Assays Revolutionizing Drug [globenewswire.com]
- 4. irbm.com [irbm.com]
- 5. Validation of laboratory-developed molecular assays for infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Model and Assay Validation and Acceptance - Using 21st Century Science to Improve Risk-Related Evaluations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular ROS Imaging: DCFH-DA vs. MitoSOX Red
For researchers, scientists, and drug development professionals, the accurate detection of reactive oxygen species (ROS) is critical for understanding cellular physiology and pathology. While numerous fluorescent probes are available, their selection requires careful consideration of their specificity and mechanism. This guide provides an objective comparison between the widely used, general ROS indicator, 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA), and the specific mitochondrial superoxide probe, MitoSOX Red.
Initial searches for a probe named "BMLB" did not yield a recognized reagent for cellular ROS imaging, suggesting it may be a less common acronym or a potential typographical error. Therefore, this guide focuses on a comparison between the well-established DCFH-DA and a highly specific alternative, MitoSOX Red, to highlight the critical importance of probe selection in ROS research.
Probes Under Comparison: A Head-to-Head Analysis
The choice between a general ROS indicator and a specific one depends entirely on the experimental question. While DCFH-DA can indicate a general state of oxidative stress, MitoSOX Red provides precise information about the source and type of a key ROS molecule.
| Feature | DCFH-DA (2′,7′-dichlorodihydrofluorescein diacetate) | MitoSOX Red |
| Target ROS | Broad range of ROS, including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO⁻). Indirectly detects H₂O₂.[1] | Specifically targets mitochondrial superoxide (O₂•⁻).[2][3] |
| Mechanism of Action | Deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by various ROS to the fluorescent DCF.[1] | Accumulates in mitochondria due to its positive charge and is oxidized by superoxide to a product that intercalates with mitochondrial DNA, emitting red fluorescence.[4][5] |
| Specificity | Low. The signal is not attributable to a specific ROS, making it a general indicator of oxidative stress.[1] | High for mitochondrial superoxide. It is not significantly oxidized by other ROS or reactive nitrogen species (RNS).[3][6] |
| Subcellular Localization | Primarily cytoplasmic, but can also be found in other cellular compartments.[7] | Specifically targets and accumulates in the mitochondria.[3][4][8] |
| Excitation/Emission (nm) | ~495 / 529 nm[1] | ~510 / 580 nm (A more specific excitation at ~396-400 nm can distinguish the superoxide product).[4][9][10] |
| Photostability | Prone to photobleaching and auto-oxidation, which can lead to artifacts.[1][6] | Generally more photostable than DCFH-DA, but prolonged exposure to light should still be avoided. |
| Cytotoxicity | Generally low at typical working concentrations, but can be cytotoxic at higher concentrations or with prolonged incubation. | Can be cytotoxic at concentrations exceeding 5 µM, potentially altering mitochondrial morphology and function.[8][11] |
| Key Advantages | - Simple and cost-effective. - High sensitivity to general oxidative stress. - Versatile for various detection methods. | - High specificity for a key ROS in a specific organelle. - Provides precise information on mitochondrial dysfunction. |
| Key Disadvantages | - Lack of specificity can lead to misinterpretation of results. - Prone to artifacts from auto-oxidation and photo-oxidation.[1] - Signal can be influenced by cellular peroxidases and heme proteins. | - More expensive than DCFH-DA. - Higher concentrations can be toxic and affect mitochondrial function.[8][11] - Signal is dependent on mitochondrial membrane potential. |
Experimental Protocols
DCFH-DA Staining for General Cellular ROS
This protocol is a general guideline for adherent cells and should be optimized for specific cell types and experimental conditions.
Materials:
-
2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cell-culture grade Dimethyl sulfoxide (DMSO)
-
Serum-free cell culture medium (e.g., DMEM without phenol red)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., 100 µM H₂O₂ or tert-butyl hydroperoxide)
-
96-well black, clear-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate to achieve 70-80% confluency on the day of the experiment. Incubate overnight.
-
Reagent Preparation: Prepare a 10-20 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in pre-warmed serum-free medium to a final working concentration of 10-25 µM.
-
Cell Treatment: Remove the culture medium and treat the cells with the test compounds or positive control for the desired duration.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells once with warm PBS. Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence using a fluorescence microplate reader with excitation at ~495 nm and emission at ~529 nm. For microscopy, image the cells using a suitable filter set.
MitoSOX Red Staining for Mitochondrial Superoxide
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
Materials:
-
MitoSOX Red reagent
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ or other suitable buffer
-
Positive control (e.g., Antimycin A)
-
Appropriate cell culture plates or imaging dishes
Procedure:
-
Cell Seeding: Plate cells in the desired format (e.g., coverslips, imaging dishes, or microplates) and grow to the desired confluency.
-
Reagent Preparation: Prepare a 5 mM stock solution of MitoSOX Red in DMSO.[6] This stock solution should be used fresh or aliquoted and stored at -20°C, protected from light.[6] Immediately before use, dilute the stock solution in pre-warmed HBSS to a final working concentration of 0.5-5 µM.[6][8] It is crucial to optimize the concentration as levels above 5 µM can be toxic.[8][11]
-
Cell Treatment: Treat cells with your experimental compounds as required.
-
MitoSOX Red Staining: Remove the culture medium and add the MitoSOX Red working solution to the cells. Incubate for 10-30 minutes at 37°C, protected from light.[1][12]
-
Washing: Gently wash the cells three times with warm buffer to remove any unbound probe.[8][12]
-
Fluorescence Measurement: For microscopy, mount the coverslips in warm buffer and image immediately using a fluorescence microscope with an excitation of ~510 nm and emission at ~580 nm.[3] For more specific detection of the superoxide product, use an excitation of ~396-400 nm.[4][10] For flow cytometry, detach the cells, resuspend them in buffer, and analyze using the appropriate channels (e.g., PE channel).
Visualizing the Processes
To better understand the experimental workflows and the biological context of ROS signaling, the following diagrams are provided.
Caption: A generalized workflow for cellular ROS detection using fluorescent probes.
Caption: The role of mitochondrial superoxide in initiating the intrinsic apoptosis pathway.[13][14]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. MitoSOX | AAT Bioquest [aatbio.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MitoSOX™ Mitochondrial Superoxide Indicators, for live-cell imaging 10 vials x 50 μg [thermofisher.com]
- 10. Invitrogen MitoSOX Mitochondrial Superoxide Indicators, for live-cell imaging 5 vials x 9 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Mitochondrial reactive oxygen species in cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Mitochondrial ROS and the Effectors of the Intrinsic Apoptotic Pathway in Aging Cells: The Discerning Killers! [frontiersin.org]
A Researcher's Guide: Cross-Validation of Benzoyl Leuco Methylene Blue and HPLC for Reactive Oxygen Species Quantification
For researchers, scientists, and drug development professionals engaged in the study of oxidative stress, the accurate quantification of reactive oxygen species (ROS) is paramount. Among the various ROS, hydrogen peroxide (H₂O₂) is a relatively stable and key signaling molecule. This guide provides a comparative analysis of two common methods for H₂O₂ quantification: the colorimetric benzoyl leuco methylene blue (BLMB) assay and the chromatographic technique of High-Performance Liquid Chromatography (HPLC). This guide will delve into the principles of each method, present a comparison of their performance characteristics, and provide detailed experimental protocols.
Principles of Detection
This compound (BLMB) Assay: This spectrophotometric assay is based on the oxidation of a colorless substrate, BLMB, into the intensely colored methylene blue in the presence of H₂O₂ and a peroxidase, typically horseradish peroxidase (HRP). The resulting blue color is directly proportional to the amount of H₂O₂ in the sample and can be quantified by measuring its absorbance.[1] This method is valued for its simplicity and high sensitivity.[1]
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique that separates components in a mixture for subsequent quantification. For H₂O₂ detection, various HPLC methods exist. Direct quantification is possible using an electrochemical detector (ECD). Alternatively, H₂O₂ can be derivatized with a fluorescent or UV-absorbing compound, and the resulting product is then separated and quantified by HPLC with a fluorescence or UV detector, respectively. This technique is highly specific and can separate H₂O₂ from other potentially interfering substances in complex biological samples.
Performance Comparison
The selection of an appropriate assay depends on the specific experimental needs, including sensitivity, specificity, throughput, and available equipment. Below is a summary of the performance characteristics of the BLMB assay and a representative HPLC method with electrochemical detection, based on published data.
| Parameter | This compound (BLMB) Assay | High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection |
| Principle | Colorimetric; oxidation of BLMB by H₂O₂ in the presence of HRP. | Chromatographic separation followed by direct electrochemical detection of H₂O₂. |
| Linear Range | 25 - 500 µg/mL (for HRP detection, indicative of H₂O₂ presence)[2] | 2 pmol - 20 nmol[3] |
| Limit of Detection (LOD) | 2 µg/mL (for HRP detection)[2] | 0.2 pmol[3] |
| Specificity | Can be susceptible to interference from other oxidizing or reducing agents in the sample. | High specificity due to chromatographic separation of H₂O₂ from other sample components. |
| Throughput | High; suitable for multi-well plate formats. | Lower; sequential sample analysis. |
| Equipment | Spectrophotometer (plate reader). | HPLC system with an electrochemical detector. |
| Cost | Generally lower cost per sample. | Higher initial equipment cost and cost per sample. |
| Advantages | Simple, rapid, high-throughput, and sensitive. | High specificity and sensitivity, direct quantification. |
| Disadvantages | Potential for interference from other redox-active compounds. | Lower throughput, requires specialized equipment and expertise. |
Experimental Protocols
This compound (BLMB) Assay Protocol (Representative)
This protocol is a representative example for the quantification of H₂O₂ in a cell culture supernatant.
Materials:
-
This compound (BLMB)
-
Horseradish Peroxidase (HRP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) standard solution
-
Cell culture supernatant samples
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of BLMB in a suitable organic solvent (e.g., DMSO) and store protected from light.
-
Prepare a working solution of HRP in PBS.
-
Prepare a series of H₂O₂ standards in PBS with concentrations ranging from 0 to 100 µM.
-
-
Assay Reaction:
-
Pipette 50 µL of each standard or sample into the wells of a 96-well plate.
-
Prepare a reaction mixture containing BLMB and HRP in PBS. The final concentrations should be optimized for the specific application.
-
Add 150 µL of the reaction mixture to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at a wavelength between 630 and 660 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM H₂O₂) from all readings.
-
Plot a standard curve of absorbance versus H₂O₂ concentration.
-
Determine the H₂O₂ concentration in the samples from the standard curve.
-
HPLC with Electrochemical Detection Protocol (Representative)
This protocol is a representative example for the direct quantification of H₂O₂.
Materials and Equipment:
-
HPLC system equipped with a pump, autosampler, and electrochemical detector (ECD) with a platinum working electrode.
-
Cation-exchange column (e.g., Shodex Ionpak KS-801).
-
Mobile phase: Distilled water or a buffered aqueous solution.
-
Hydrogen peroxide (H₂O₂) standard solution.
-
Samples for analysis.
Procedure:
-
HPLC System Preparation:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the ECD potential to an appropriate value for H₂O₂ detection (e.g., +500 mV vs. Ag/AgCl).
-
-
Standard and Sample Preparation:
-
Prepare a series of H₂O₂ standards in the mobile phase.
-
Prepare samples by appropriate dilution and filtration.
-
-
Chromatographic Analysis:
-
Inject a fixed volume of each standard and sample into the HPLC system.
-
Record the chromatograms and identify the peak corresponding to H₂O₂ based on its retention time.
-
-
Data Analysis:
-
Measure the peak area or height for H₂O₂ in each chromatogram.
-
Plot a calibration curve of peak area/height versus H₂O₂ concentration for the standards.
-
Determine the H₂O₂ concentration in the samples from the calibration curve.
-
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for the BLMB assay and HPLC analysis.
Caption: Experimental workflow for the this compound (BLMB) assay.
Caption: Experimental workflow for HPLC with electrochemical detection.
Signaling Pathway Context
The production of ROS, such as H₂O₂, is a natural consequence of cellular metabolism and can be induced by various external stimuli. An imbalance between ROS production and the cell's antioxidant defense system leads to oxidative stress, which is implicated in numerous disease pathologies.
Caption: Simplified overview of ROS generation and its cellular consequences.
References
A Researcher's Guide: Navigating the Pitfalls of Benzoyl Leuco Methylene Blue in Complex Biological Media
For researchers, scientists, and drug development professionals, the accurate measurement of reactive oxygen species (ROS) is crucial for unraveling cellular signaling, understanding disease pathogenesis, and evaluating therapeutic interventions. Benzoyl leuco methylene blue (BLMB) has emerged as a chromogenic probe for detecting oxidative processes. However, its utility in complex biological media is fraught with limitations that necessitate a critical evaluation. This guide provides an objective comparison of BLMB with common alternative probes, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for reliable ROS detection.
This compound is a reduced, colorless form of methylene blue that, upon oxidation by ROS or peroxidases, is converted to the intensely colored methylene blue.[1] This colorimetric shift forms the basis of its use in detecting oxidative stress. Despite its apparent simplicity, the performance of BLMB in complex biological matrices like plasma, serum, and tissue homogenates can be compromised by several factors.
Performance Comparison of ROS Probes
The ideal fluorescent or chromogenic probe for ROS detection should exhibit high specificity for a particular ROS, generate a strong and stable signal upon oxidation, be cell-permeable (for intracellular measurements), and remain unaffected by other components of the biological sample. The following table summarizes the key performance characteristics of BLMB and its common alternatives.
| Feature | This compound (BLMB) | 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) | Dihydrorhodamine 123 (DHR 123) | Amplex® Red | MitoSOX™ Red |
| Principle | Colorimetric | Fluorometric | Fluorometric | Fluorometric | Fluorometric |
| Primary Target | General Oxidants, H₂O₂ (with HRP) | General Oxidants | Peroxynitrite, Hypochlorous Acid | H₂O₂ (with HRP) | Mitochondrial Superoxide |
| Advantages | Simple, colorimetric readout | High sensitivity | Sensitive to specific RNS/ROS | High sensitivity and specificity for H₂O₂ | Specific for mitochondrial superoxide |
| Disadvantages | Autoxidation, lack of specificity, interference from thiols | Lack of specificity, autoxidation, photo-instability, indirect H₂O₂ detection | Non-specific, can be reduced back by thiols | Requires exogenous HRP, interference from antioxidants and thiols | Can be oxidized by other species to non-specific products, potential mitochondrial toxicity at high concentrations |
| Autoxidation | Susceptible to autoxidation, which can lead to a high background signal. | Prone to autoxidation, leading to artifactual fluorescence. | Can undergo autoxidation, though generally less than DCFH-DA. | Stable in the absence of HRP and light. | Relatively stable but can be prone to light-induced oxidation. |
| Interference | Can be reduced by cellular reductants like glutathione, leading to an underestimation of ROS. | Signal can be quenched by antioxidants. | The oxidized product can be reduced back by thiols and ascorbate. | Can be interfered with by dietary antioxidants and high concentrations of NAD(P)H.[2][3] | Its reaction with superoxide can be influenced by superoxide dismutase (SOD) mimetics.[4] |
Key Limitations of this compound
The primary drawbacks of using BLMB in complex biological media include:
-
Autoxidation: The reduced leuco form of methylene blue is susceptible to spontaneous oxidation in the presence of oxygen, leading to a high background signal and a reduced signal-to-noise ratio. This autoxidation can be influenced by pH and the presence of metal ions.
-
Lack of Specificity: BLMB reacts with a broad range of oxidizing agents, not just a specific ROS. This makes it difficult to attribute a color change to a particular reactive species without the use of specific scavengers or enzymes. While it can be used with horseradish peroxidase (HRP) to detect hydrogen peroxide, this introduces the limitations of an enzyme-coupled assay.[5]
-
Interference from Biological Reductants: Complex biological samples are rich in reducing agents, most notably glutathione (GSH). These molecules can directly reduce the oxidized methylene blue back to its colorless leuco form, leading to an underestimation of the actual ROS levels.
Experimental Protocols
To ensure accurate and reproducible results, detailed and standardized experimental protocols are essential. Below are representative protocols for the detection of ROS in various biological samples using BLMB and its alternatives.
Protocol 1: Detection of Hydrogen Peroxide in Cell Lysates using this compound
Objective: To measure hydrogen peroxide (H₂O₂) production in cultured cells.
Materials:
-
This compound (BLMB) solution (e.g., 1 mM in DMSO)
-
Horseradish Peroxidase (HRP) solution (e.g., 1 U/mL)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~660 nm
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with experimental compounds to induce or inhibit ROS production.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Sample Preparation: Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell lysate supernatant
-
50 µL of reaction mix (containing 10 µM BLMB and 0.1 U/mL HRP in PBS).
-
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Measure the absorbance at approximately 660 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of a blank well (containing lysis buffer and reaction mix) from the sample readings. H₂O₂ concentration can be quantified using a standard curve prepared with known concentrations of H₂O₂.
Protocol 2: Detection of Extracellular Hydrogen Peroxide in Serum using Amplex® Red
Objective: To measure H₂O₂ levels in serum samples.
Materials:
-
Amplex® Red reagent (e.g., 10 mM stock in DMSO)
-
Horseradish Peroxidase (HRP) (e.g., 10 U/mL stock)
-
1x Reaction Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
Hydrogen Peroxide (H₂O₂) standard solution
-
Serum samples
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Ex/Em: ~570/585 nm)
Procedure:
-
Reagent Preparation: Prepare a working solution of Amplex® Red (e.g., 100 µM) and HRP (e.g., 0.2 U/mL) in 1x Reaction Buffer.
-
Sample and Standard Preparation: Dilute serum samples as needed with 1x Reaction Buffer. Prepare a series of H₂O₂ standards in 1x Reaction Buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of diluted serum sample or H₂O₂ standard to each well.
-
Initiate Reaction: Add 50 µL of the Amplex® Red/HRP working solution to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[6]
-
Measurement: Measure the fluorescence using a microplate reader with excitation at ~570 nm and emission at ~585 nm.[7]
-
Data Analysis: Subtract the fluorescence of the blank (reaction buffer without H₂O₂) from all readings. Calculate the H₂O₂ concentration in the samples using the standard curve.
Protocol 3: Detection of Mitochondrial Superoxide in Primary Cells using MitoSOX™ Red
Objective: To specifically measure superoxide production in the mitochondria of live primary cells.
Materials:
-
MitoSOX™ Red reagent (e.g., 5 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Primary cells in culture
-
Fluorescence microscope or flow cytometer
-
Positive control (e.g., Antimycin A)
-
Negative control (e.g., a superoxide scavenger like Mito-TEMPO)
Procedure:
-
Cell Preparation: Culture primary cells on a suitable imaging dish or in suspension.
-
Probe Loading: Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS. Remove the culture medium and incubate the cells with the MitoSOX™ Red working solution for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with warm HBSS.
-
Treatment: Treat the cells with experimental compounds, a positive control (e.g., 10 µM Antimycin A), or a negative control.
-
Imaging/Analysis:
-
Microscopy: Image the cells using a fluorescence microscope with an excitation of ~510 nm and emission detection at ~580 nm. For more specific detection of the superoxide product, an excitation of ~396 nm can be used.[8]
-
Flow Cytometry: Analyze the cells using a flow cytometer with appropriate laser and filter sets for red fluorescence.
-
-
Data Analysis: Quantify the fluorescence intensity per cell or as a percentage of positive cells.
Signaling Pathways and Experimental Workflows
The generation of ROS is a key component of various cellular signaling pathways. Understanding these pathways is crucial for interpreting the results obtained from ROS probes.
NADPH Oxidase-Mediated ROS Production
NADPH oxidases (NOX) are a major source of cellular ROS, particularly superoxide. The activation of NOX enzymes is a key event in many signaling cascades, including those involved in immune responses and cell growth.
Caption: Activation of NADPH oxidase leading to superoxide production and subsequent oxidation of BLMB.
The Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a critical regulator of cellular antioxidant defenses. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.
Caption: The Keap1-Nrf2 pathway senses oxidative stress, which can be monitored by probes like DCFH-DA.
Conclusion
While this compound offers a simple, colorimetric method for detecting oxidative processes, its application in complex biological media is significantly hampered by its lack of specificity, susceptibility to autoxidation, and interference from endogenous reducing agents. For robust and reliable quantification of specific reactive oxygen species, researchers should consider alternative probes with higher specificity and employ rigorous experimental design, including appropriate controls. Probes such as Amplex® Red for extracellular H₂O₂ and MitoSOX™ Red for mitochondrial superoxide, when used with their respective detailed protocols, offer more reliable alternatives for dissecting the intricate roles of ROS in health and disease. The choice of the probe should be dictated by the specific research question, the biological system under investigation, and a thorough understanding of the probe's limitations.
References
- 1. scispace.com [scispace.com]
- 2. Reactive Nitrogen Species (RNS) and Redox Signaling in Tumors | Antioxidants | MDPI [mdpi.com]
- 3. The Amplex Red/horseradish peroxidase assay requires superoxide dismutase to measure hydrogen peroxide in the presence of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. Application of the Amplex Red/Horseradish Peroxidase Assay to Measure Hydrogen Peroxide Generation by Recombinant Microsomal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dysregulation of Nrf2/Keap1 Redox Pathway in Diabetes Affects Multipotency of Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MitoSOX Mitochondrial Superoxide Indicators, for live-cell imaging | LabX.com [labx.com]
A Comparative Guide to Chromogenic Peroxidase Substrates: TMB, OPD, and ABTS
For researchers, scientists, and drug development professionals utilizing enzyme-linked immunosorbent assays (ELISAs) and other immunodetection methods, the selection of a chromogenic substrate for horseradish peroxidase (HRP) is a critical factor influencing assay sensitivity, dynamic range, and overall performance. While a variety of substrates are available, this guide provides an objective comparison of three widely used alternatives: 3,3',5,5'-Tetramethylbenzidine (TMB), o-Phenylenediamine (OPD), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). This comparison is supported by experimental data to aid in the selection of the most suitable substrate for your specific research needs.
Performance Comparison of Chromogenic HRP Substrates
The choice of a chromogenic substrate is a pivotal step in assay development, requiring a balance between the need for high sensitivity and the desired dynamic range and procedural simplicity. The table below summarizes the key performance characteristics of TMB, OPD, and ABTS based on established experimental data.[1][2]
| Feature | TMB (3,3',5,5'-Tetramethylbenzidine) | OPD (o-Phenylenediamine) | ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) |
| Sensitivity | Highest | High | Moderate |
| Color Change | Blue (652 nm), turns Yellow (450 nm) with stop solution | Yellow-Orange (490 nm) | Green (410-415 nm or 650 nm) |
| Reaction Speed | Fast | Moderate | Slow |
| Stability | Good | Light-sensitive, potential mutagen | Good |
| Advantages | High signal-to-noise ratio, non-carcinogenic. | Cost-effective | Wide dynamic range, soluble end product.[3] |
| Disadvantages | Can have higher background if not optimized | Potential mutagen, requires careful handling | Lower sensitivity compared to TMB and OPD.[4][5] |
| Common Use | High-sensitivity ELISAs, high-throughput screening | General use ELISAs | ELISAs where a wider dynamic range is needed |
Data compiled from multiple sources.[1][2][3][4][5]
A direct comparison in an ELISA procedure demonstrated the superior performance of TMB, which consistently yields the highest signal after the addition of a stop solution.[5][6] OPD is generally less sensitive than TMB but provides a stronger signal than ABTS.[5][6] ABTS, while less sensitive, can be advantageous in assays with high background noise.[6]
Experimental Protocols
The following are generalized protocols for a sandwich ELISA using different chromogenic substrates. It is important to note that specific antibody and sample concentrations, as well as incubation times, may require optimization.
General Sandwich ELISA Protocol:
-
Coating: Coat a 96-well microplate with 100 µL of capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample/Standard Incubation: Add 100 µL of samples and standards to the appropriate wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Add 100 µL of HRP-conjugated streptavidin and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Incubation & Reading: Proceed with the specific substrate protocol below.
Substrate-Specific Protocols:
-
TMB Substrate Protocol:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Add 50-100 µL of stop solution (e.g., 2M H₂SO₄). The color will change to yellow.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
OPD Substrate Protocol:
-
Prepare the OPD solution immediately before use according to the manufacturer's instructions, as it is light-sensitive.
-
Add 100 µL of OPD substrate solution to each well.
-
Incubate for 10-20 minutes at room temperature in the dark. A yellow-orange color will develop.
-
Add 50 µL of stop solution (e.g., 3N HCl or 8N H₂SO₄).
-
Read the absorbance at 490 nm.
-
-
ABTS Substrate Protocol:
-
Add 100 µL of ABTS substrate solution to each well.
-
Incubate for 10-30 minutes at room temperature. A green color will develop.
-
Add 100 µL of stop solution (e.g., 1% SDS).
-
Read the absorbance at 405-415 nm.
-
Visualizing the Process
HRP Signaling Pathway
The colorimetric signal in HRP-based assays is generated through the enzymatic oxidation of the substrate in the presence of hydrogen peroxide (H₂O₂). This reaction results in a colored product that can be quantified spectrophotometrically.[1]
Caption: Enzymatic reaction of HRP with a chromogenic substrate.
General ELISA Workflow
The following diagram illustrates the key steps of a typical sandwich ELISA protocol, from plate coating to signal detection.
Caption: Overview of the sandwich ELISA workflow.
References
A Comparative Guide to the Autoxidation of N-benzoyl leucomethylene blue and p-methoxybenzoyl leucomethylene blue
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the autoxidation performance of N-benzoyl leucomethylene blue and its p-methoxy substituted analogue, p-methoxybenzoyl leucomethylene blue. The stability of these leuco dyes is a critical factor in their application as chromogenic substrates in various analytical and diagnostic assays. This document summarizes experimental findings, details relevant experimental protocols, and provides visual representations of the underlying mechanisms and workflows.
Introduction
N-benzoyl leucomethylene blue (B-LMB) is the reduced, colorless form of methylene blue, stabilized by an N-benzoyl group. Its oxidation to the intensely colored methylene blue cation upon interaction with oxidizing agents forms the basis of many colorimetric assays. The rate of autoxidation, or spontaneous oxidation by atmospheric oxygen, is a key parameter determining the shelf-life and signal-to-noise ratio of B-LMB-based reagents. The introduction of substituents on the benzoyl ring, such as a p-methoxy group, can significantly alter the electronic properties of the molecule and, consequently, its stability towards autoxidation.
Performance Comparison
The autoxidation of N-aroyl-substituted leucomethylene blue derivatives is understood to proceed through a two-step mechanism. The first and rate-determining step is the hydrolysis of the N-aroyl group to yield leucomethylene blue (LMB). This is followed by the rapid oxidation of the unstable LMB intermediate to methylene blue (MB).
The rate of autoxidation is therefore primarily governed by the rate of hydrolysis. Electron-donating substituents on the benzoyl group are expected to increase the rate of hydrolysis, leading to faster autoxidation. Conversely, electron-withdrawing groups are expected to decrease the hydrolysis rate and enhance the stability of the molecule.
Experimental evidence supports this hypothesis, indicating that p-methoxybenzoyl leucomethylene blue undergoes autoxidation more rapidly than N-benzoyl leucomethylene blue.[1] A qualitative comparison of the relative autoxidation rates for different substituents is presented in Table 1.
Table 1: Relative Autoxidation Rates of N-Aroyl-Substituted Leucomethylene Blue Derivatives
| Derivative | Substituent on Benzoyl Group | Relative Rate of Autoxidation |
| p-Nitrobenzoyl leucomethylene blue | p-Nitro (electron-withdrawing) | Slower |
| N-benzoyl leucomethylene blue | Unsubstituted | Baseline |
| p-methoxybenzoyl leucomethylene blue | p-Methoxy (electron-donating) | Faster |
Source: Based on findings regarding the influence of substituents on reaction rates.[1]
Experimental Protocols
The following is a generalized protocol for the comparative measurement of the autoxidation of N-benzoyl leucomethylene blue and p-methoxybenzoyl leucomethylene blue using UV-Vis spectrophotometry.
Objective: To compare the rate of autoxidation of N-benzoyl leucomethylene blue and p-methoxybenzoyl leucomethylene blue by monitoring the formation of methylene blue over time.
Materials:
-
N-benzoyl leucomethylene blue
-
p-methoxybenzoyl leucomethylene blue
-
Spectrophotometer capable of measuring absorbance at ~665 nm
-
Quartz or glass cuvettes
-
Appropriate buffer solution (e.g., phosphate buffer, pH 7.4)
-
Solvent for dissolving the leuco dyes (e.g., a minimal amount of a water-miscible organic solvent like DMSO or ethanol, followed by dilution in buffer)
-
Stirring apparatus
-
Timer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of N-benzoyl leucomethylene blue and p-methoxybenzoyl leucomethylene blue in a suitable organic solvent at a high concentration (e.g., 10 mM). These solutions should be prepared fresh and protected from light.
-
-
Reaction Setup:
-
In separate cuvettes, add a defined volume of the buffer solution pre-equilibrated to the desired temperature (e.g., 25 °C).
-
Ensure the total volume in each cuvette is sufficient for accurate spectrophotometric readings.
-
-
Initiation of Autoxidation:
-
To initiate the reaction, add a small aliquot of the respective leuco dye stock solution to each cuvette to achieve the desired final concentration (e.g., 100 µM).
-
Immediately mix the contents of the cuvette thoroughly but gently to ensure a homogenous solution without introducing excessive air bubbles.
-
Start the timer immediately after the addition of the leuco dye.
-
-
Spectrophotometric Measurement:
-
Place the cuvettes in the spectrophotometer.
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for methylene blue (approximately 665 nm) at regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the reaction rate).
-
Continue measurements for a period sufficient to observe a significant increase in absorbance, indicating the formation of methylene blue.
-
-
Data Analysis:
-
Plot the absorbance at 665 nm as a function of time for both compounds.
-
The initial rate of autoxidation can be determined from the initial slope of the absorbance versus time curve.
-
For a more detailed kinetic analysis, the data can be fitted to appropriate rate equations to determine the pseudo-first-order rate constants for the autoxidation of each compound.
-
Visualizations
Conclusion
The autoxidation of N-benzoyl leucomethylene blue and p-methoxybenzoyl leucomethylene blue is primarily dictated by the rate of hydrolysis of the N-aroyl group. The electron-donating p-methoxy group in p-methoxybenzoyl leucomethylene blue accelerates this hydrolysis, leading to a faster rate of autoxidation compared to the unsubstituted N-benzoyl leucomethylene blue. For applications requiring high stability and low background signal, N-benzoyl leucomethylene blue or derivatives with electron-withdrawing substituents would be preferable. Conversely, for assays where a faster signal generation is desired and stability is less of a concern, p-methoxybenzoyl leucomethylene blue could be a suitable alternative. The choice between these two compounds will ultimately depend on the specific requirements of the assay being developed.
References
Assessing the Specificity of Benzoyl Leuco Methylene Blue for Reactive Oxygen Species: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of specific reactive oxygen species (ROS) is paramount in understanding cellular signaling, oxidative stress, and the efficacy of therapeutic interventions. Benzoyl leuco methylene blue (BMB) is a redox-sensitive probe that undergoes a colorimetric and fluorometric change upon oxidation. This guide provides a comparative assessment of its specificity for different ROS, alongside alternative probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Overview of this compound and ROS Detection
This compound is the reduced, colorless form of the dye methylene blue. Its oxidation to the intensely colored methylene blue serves as the basis for its use in detecting oxidative processes.[1] While it is a sensitive chromogenic substrate for peroxidases in the presence of hydrogen peroxide, its direct reactivity with a broader spectrum of ROS is a critical consideration for its application in complex biological systems.[2] This guide explores the specificity of BMB and compares it with other commonly used ROS probes.
Comparative Analysis of ROS Probes
The selection of a suitable ROS probe depends on the specific ROS of interest and the experimental system. The following table summarizes the specificity of BMB and several alternative probes. It is important to note that direct, quantitative kinetic data for the reaction of BMB with a wide array of individual ROS is not extensively available in the literature. The information presented is based on existing studies of leucomethylene blue derivatives and the general understanding of their redox chemistry.
| Probe | Primary Target ROS | Other Reactive Species Detected | Excitation (nm) | Emission (nm) | Key Advantages | Limitations |
| This compound (BMB) | Broad Spectrum (inferred) | Hydrogen Peroxide (with peroxidase)[2], likely reacts with other ROS[3][4] | ~665 | ~689 | Colorimetric and fluorescent signal, stable leuco form[5] | Limited data on direct reaction with specific ROS, potential for autooxidation[6] |
| 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) | General Oxidative Stress | Peroxyl radicals, hydroxyl radicals, peroxynitrite[7][8] | ~495 | ~529 | Cell-permeable, widely used | Lacks specificity, prone to autooxidation and photo-instability |
| MitoSOX™ Red | Mitochondrial Superoxide | - | ~510 | ~580 | Specific for mitochondrial superoxide | Can be oxidized by other cellular components |
| Singlet Oxygen Sensor Green | Singlet Oxygen (¹O₂) | - | ~504 | ~525 | Highly specific for singlet oxygen | Not cell-permeable without modification |
| Amplex® Red | Hydrogen Peroxide (H₂O₂) | - | ~571 | ~585 | Highly sensitive and specific for H₂O₂ in the presence of HRP | Requires exogenous peroxidase, indirect detection |
Experimental Protocols
To rigorously assess the specificity of BMB or any other ROS probe, a systematic experimental approach is required. Below are detailed protocols for in vitro and cell-based assays.
In Vitro Specificity Assay Using Fluorescence Spectroscopy
This protocol allows for the direct assessment of a probe's reactivity with different ROS in a controlled, cell-free environment.
Materials:
-
This compound (BMB)
-
Phosphate-buffered saline (PBS), pH 7.4
-
ROS generating systems (see table below)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
ROS Generating Systems:
| ROS | Generating System |
| Superoxide (O₂⁻) | Xanthine/Xanthine Oxidase |
| Hydrogen Peroxide (H₂O₂) | Glucose/Glucose Oxidase or direct addition |
| Hydroxyl Radical (•OH) | Fenton Reaction (Fe²⁺ + H₂O₂) |
| Singlet Oxygen (¹O₂) | Photosensitizer (e.g., Rose Bengal) + Light |
| Peroxynitrite (ONOO⁻) | SIN-1 or direct addition of ONOO⁻ |
Procedure:
-
Probe Preparation: Prepare a stock solution of BMB in a suitable organic solvent (e.g., DMSO) and dilute to the final working concentration in PBS immediately before use.
-
Assay Setup: In a 96-well plate, add the respective ROS generating system to different wells. Include a control well with PBS only.
-
Reaction Initiation: Add the BMB working solution to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for methylene blue (approx. 665 nm and 689 nm, respectively).
-
Data Analysis: Subtract the background fluorescence of the control well and compare the fluorescence intensity across the different ROS-generating systems.
Cell-Based Assay for Assessing ROS Probe Specificity and Cross-Reactivity
This protocol evaluates the performance of a probe within a cellular context, which can reveal interactions with cellular components and potential artifacts.
Materials:
-
Cell line of interest (e.g., macrophages, endothelial cells)
-
Cell culture medium
-
This compound (BMB)
-
ROS inducers (e.g., PMA, Antimycin A, H₂O₂)
-
ROS scavengers (e.g., SOD for superoxide, Catalase for H₂O₂)
-
96-well black, clear-bottom microplate
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Probe Loading: Incubate the cells with a working solution of BMB in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with warm PBS to remove excess probe.
-
ROS Induction and Inhibition: Treat the cells with different ROS inducers. For specificity assessment, co-incubate cells with specific ROS scavengers. Include appropriate controls (untreated cells, cells with inducer only, cells with scavenger only).
-
Image Acquisition/Fluorescence Measurement: After a suitable incubation period, acquire images using a fluorescence microscope or measure the fluorescence intensity with a microplate reader.
-
Data Analysis: Quantify the fluorescence intensity and compare the signal from cells treated with ROS inducers in the presence and absence of specific scavengers. A significant reduction in signal in the presence of a specific scavenger indicates a degree of specificity for that particular ROS.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Oxidation of BMB by ROS to its colored and fluorescent form.
Caption: Step-by-step workflow for assessing BMB specificity in vitro.
Caption: Inferred reactivity of BMB with various reactive oxygen species.
Conclusion
This compound holds promise as a broad-spectrum ROS indicator due to the inherent redox activity of the leucomethylene blue core. However, for precise and unambiguous detection of a specific ROS, its use should be carefully validated. The provided protocols offer a framework for researchers to systematically evaluate the specificity of BMB in their experimental context. For applications demanding high specificity, alternative probes such as MitoSOX™ Red for mitochondrial superoxide or Singlet Oxygen Sensor Green for singlet oxygen are recommended. As with any chemical probe, understanding its reactivity profile and potential for artifacts is crucial for the accurate interpretation of experimental results in the complex field of redox biology.
References
- 1. A New Luminescent Assay for Detection of Reactive Oxygen Species [promega.jp]
- 2. Kinetics and mechanism of a fast leuco-Methylene Blue oxidation by copper(ii)–halide species in acidic aqueous media - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. antbioinc.com [antbioinc.com]
- 4. masi.eu [masi.eu]
- 5. This compound | For Research Use [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. assaygenie.com [assaygenie.com]
Correlating BMLB assay results with other measures of oxidative stress
An Objective Comparison of Key Assays for Measuring Oxidative Stress
For researchers, scientists, and professionals in drug development, the accurate measurement of oxidative stress is crucial for a wide range of studies. While a specific assay denoted as "BMLB" could not be definitively identified in existing literature, this guide provides a comprehensive comparison of other widely used and well-validated assays for quantifying oxidative stress. The following sections detail the experimental protocols, comparative data, and underlying principles of key methods used to assess lipid peroxidation, total antioxidant capacity, enzymatic antioxidant activity, and DNA damage.
Key Oxidative Stress Biomarkers and Assays
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates.[1] The measurement of this phenomenon is approached by quantifying various biomarkers, which can be broadly categorized as follows:
-
Markers of Oxidative Damage: These are molecules that have been modified by ROS, such as peroxidized lipids and damaged DNA.[2]
-
Measures of Antioxidant Capacity: These assays evaluate the overall ability of a sample to counteract oxidation.[3]
This guide focuses on the following key assays:
-
Lipid Peroxidation: Malondialdehyde (MDA) via the Thiobarbituric Acid Reactive Substances (TBARS) assay and 4-Hydroxynonenal (4-HNE).
-
Total Antioxidant Capacity (TAC): Ferric Reducing Ability of Plasma (FRAP) and Oxygen Radical Absorbance Capacity (ORAC).
-
Enzymatic Antioxidants: Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).
-
DNA Damage: 8-hydroxy-2'-deoxyguanosine (8-OHdG).
Comparison of Lipid Peroxidation Assays: MDA (TBARS) vs. 4-HNE
Lipid peroxidation is a primary indicator of oxidative damage to cellular membranes.[4] Malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) are two of the most commonly measured end-products of this process.[5]
| Feature | Malondialdehyde (MDA) Assay (TBARS) | 4-Hydroxynonenal (4-HNE) Assay |
| Principle | MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored product.[6] | Typically measured via ELISA or chromatography (GC-MS), offering high specificity.[7] |
| Specificity | Lower specificity; other aldehydes can react with TBA, potentially leading to an overestimation of MDA levels.[6][8] | Considered a more specific and reliable biomarker of lipid peroxidation.[7] |
| Sensitivity | Generally less sensitive in detecting chronic in vivo oxidative damage compared to 4-HNE.[7] | Demonstrated to be a more sensitive biomarker in toxicological and risk assessments.[7] |
| Advantages | Cost-effective and technically simple to perform.[6] | High specificity and sensitivity; 4-HNE is also a bioactive molecule involved in cell signaling.[7] |
| Disadvantages | Lack of specificity can be a significant limitation.[6] | Assays like ELISA and GC-MS can be more expensive and technically demanding. |
Experimental Protocols
-
Sample Preparation: Homogenize tissue samples or use plasma/serum directly.
-
Reaction: Add a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid) to the sample.
-
Incubation: Heat the mixture at 95°C for approximately 60 minutes to facilitate the reaction between MDA and TBA, forming the MDA-TBA adduct.[6]
-
Measurement: Cool the samples and measure the absorbance of the resulting pink-colored solution spectrophotometrically at approximately 532 nm.[6]
-
Quantification: Determine the MDA concentration by comparing the absorbance to a standard curve prepared with known concentrations of an MDA standard.[7]
-
Plate Preparation: Use a microplate pre-coated with a 4-HNE antibody.
-
Competitive Binding: Add samples and a known amount of HRP-conjugated 4-HNE to the wells. The 4-HNE in the sample competes with the HRP-conjugated 4-HNE for binding to the antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate for HRP. The color development is inversely proportional to the amount of 4-HNE in the sample.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Quantification: Calculate the 4-HNE concentration based on a standard curve.
Comparison of Total Antioxidant Capacity (TAC) Assays: FRAP vs. ORAC
Total antioxidant capacity assays are used to measure the overall ability of a sample to neutralize free radicals.[9] The Ferric Reducing Ability of Plasma (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) are two widely used methods.[10]
| Feature | Ferric Reducing Ability of Plasma (FRAP) | Oxygen Radical Absorbance Capacity (ORAC) |
| Principle | Measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.[9] | Measures the ability of an antioxidant to prevent the decay of a fluorescent probe caused by peroxyl radicals.[11] |
| Antioxidants Measured | Primarily measures the activity of hydrophilic antioxidants. It does not effectively measure antioxidants containing sulfhydryl (-SH) groups, such as glutathione.[9][10] | Measures a broader range of antioxidants, including both hydrophilic and lipophilic compounds, and has high specificity.[10][11] |
| Reaction Kinetics | End-point assay. | Kinetic assay, measuring both the time and degree of inhibition. |
| Advantages | Simple, rapid, and inexpensive.[9][10] | High specificity and biological relevance as it uses a biologically relevant radical source.[10][11] |
| Disadvantages | Does not measure all biologically relevant antioxidants.[9][10] | More complex and time-consuming than the FRAP assay.[10] |
Experimental Protocols
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.
-
Reaction: Add the FRAP reagent to the sample. The antioxidants in the sample will reduce the Fe³⁺-TPTZ complex to Fe²⁺-TPTZ.
-
Incubation: Incubate the mixture for a specified time (e.g., 4 minutes) at 37°C.
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Quantification: The change in absorbance is proportional to the total antioxidant capacity of the sample, which is typically compared to a standard such as Trolox.[12]
-
Reagent Preparation: Prepare a fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH).[11]
-
Reaction Setup: In a microplate, add the sample, the fluorescent probe, and the radical generator.
-
Kinetic Measurement: Monitor the decay of fluorescence over time in a microplate reader. The presence of antioxidants in the sample will inhibit the fluorescence decay.
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC).
-
Quantification: The antioxidant capacity is quantified by comparing the AUC of the sample to that of a Trolox standard.[11]
Enzymatic Antioxidant Assays: SOD, CAT, and GPx
Cells possess a sophisticated defense system of antioxidant enzymes to neutralize ROS.[13] The most prominent of these are superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
| Enzyme | Function | Assay Principle |
| Superoxide Dismutase (SOD) | Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[13] | Indirectly measures SOD activity by its ability to inhibit the reduction of a detector molecule (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated in the assay. |
| Catalase (CAT) | Catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[13] | Measures the rate of H₂O₂ decomposition, which can be monitored by the decrease in absorbance at 240 nm. |
| Glutathione Peroxidase (GPx) | Catalyzes the reduction of H₂O₂ or organic hydroperoxides to water or corresponding alcohols using reduced glutathione (GSH) as a reductant.[13] | Measures the rate of NADPH consumption, which is coupled to the regeneration of GSH by glutathione reductase. The decrease in NADPH is monitored at 340 nm. |
Experimental Protocols
-
Reaction Mixture: Prepare a reaction mixture containing a superoxide-generating system (e.g., xanthine/xanthine oxidase) and a superoxide detector (e.g., NBT).
-
Sample Addition: Add the sample containing SOD to the reaction mixture.
-
Incubation: Incubate at a controlled temperature. SOD in the sample will compete with NBT for superoxide radicals.
-
Measurement: Measure the formation of the colored formazan product from NBT reduction at 560 nm.
-
Calculation: The percentage of inhibition of NBT reduction is proportional to the SOD activity.
-
Reaction Mixture: Prepare a solution of hydrogen peroxide in a suitable buffer.
-
Reaction Initiation: Add the sample containing catalase to the H₂O₂ solution.
-
Measurement: Monitor the decrease in absorbance at 240 nm as H₂O₂ is decomposed.
-
Calculation: The rate of decrease in absorbance is used to calculate the catalase activity.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, GSH, glutathione reductase, NADPH, and a substrate (e.g., H₂O₂).
-
Reaction Initiation: Add the sample containing GPx to the reaction mixture.
-
Measurement: Monitor the decrease in absorbance at 340 nm as NADPH is consumed.
-
Calculation: The rate of NADPH disappearance is proportional to the GPx activity.
DNA Damage Assay: 8-hydroxy-2'-deoxyguanosine (8-OHdG)
8-OHdG is a product of oxidative DNA damage and is a widely used biomarker for assessing the risk of various diseases, including cancer.
| Feature | 8-hydroxy-2'-deoxyguanosine (8-OHdG) Assay |
| Principle | Quantification of 8-OHdG levels in DNA from tissues or in urine as an indicator of systemic oxidative damage. |
| Detection Methods | HPLC with electrochemical detection (HPLC-EC), gas chromatography-mass spectrometry (GC-MS), HPLC-tandem mass spectrometry (LC-MS/MS), and ELISA. |
| Sample Types | Urine, plasma, and DNA isolated from tissues or cells. |
| Advantages | It is a stable and reliable marker of oxidative DNA damage. Urinary 8-OHdG is a non-invasive biomarker. |
| Disadvantages | Sample preparation for methods like HPLC and GC-MS can be complex and prone to artifactual oxidation. ELISA kits may have variability in antibody specificity. |
Experimental Protocol (ELISA for Urinary 8-OHdG)
-
Sample Collection: Collect urine samples.
-
Plate Preparation: Use a microplate pre-coated with an 8-OHdG antibody.
-
Competitive Binding: Add urine samples and an HRP-conjugated 8-OHdG to the wells. The 8-OHdG in the sample competes with the HRP-conjugated 8-OHdG for antibody binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate for HRP. The color intensity is inversely proportional to the 8-OHdG concentration in the sample.
-
Measurement: Stop the reaction and measure the absorbance.
-
Quantification: Determine the 8-OHdG concentration using a standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for an oxidative stress assay and a simplified signaling pathway of cellular antioxidant defense.
Caption: A generalized workflow for conducting an oxidative stress biomarker assay.
Caption: A simplified diagram of the enzymatic defense against reactive oxygen species.
References
- 1. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
